D,L-Homotryptophan
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJZXDVMJPTFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399986, DTXSID101300614 | |
| Record name | D,L-Homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Amino-1H-indole-3-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-92-7, 26988-87-4 | |
| Record name | α-Amino-1H-indole-3-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D,L-Homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Amino-1H-indole-3-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Technical Guide: Synthesis & Resolution of D,L-Homotryptophan
Executive Summary & Strategic Importance
D,L-Homotryptophan (2-amino-4-(1H-indol-3-yl)butanoic acid) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of indole alkaloids and peptidomimetics. Unlike tryptophan, the homotryptophan side chain contains an additional methylene group (
This guide details the Diethyl Acetamidomalonate (DEAM) Route , chosen for its operational robustness, scalability, and high functional group tolerance relative to the indole moiety.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors: the electrophilic indole side chain and the nucleophilic glycine equivalent.
Logical Disconnection:
-
C-C Bond Formation: The
-carbon bond is formed via nucleophilic substitution. -
Nucleophile: Diethyl acetamidomalonate (DEAM) serves as a masked glycine enolate.
-
Electrophile: 3-(2-bromoethyl)indole, derived from the commercially available tryptophol.[1]
Figure 1: Retrosynthetic disconnection showing the convergence of DEAM and the Tryptophol-derived electrophile.
Core Synthesis Protocol: The DEAM Route
This protocol is designed for a 10-gram scale synthesis. It prioritizes yield and purity, specifically addressing the oxidative sensitivity of the indole ring.
Phase 1: Activation of the Indole Side Chain
Objective: Convert Tryptophol (Indole-3-ethanol) to 3-(2-bromoethyl)indole.[1]
Rationale: The hydroxyl group is a poor leaving group. Conversion to a bromide creates a potent electrophile for the subsequent alkylation. Phosphorus tribromide (
Reagents & Parameters:
| Parameter | Specification |
|---|---|
| Substrate | Tryptophol (1.0 eq) |
| Reagent |
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g (62 mmol) of tryptophol in 150 mL of anhydrous diethyl ether under inert atmosphere.
-
Addition: Cool to 0°C. Add 2.4 mL (25 mmol) of
dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to prevent boiling. -
Reaction: Allow to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).
-
Quench: Pour mixture onto 100 g of crushed ice/water.
-
Extraction: Separate organic layer; wash with saturated
(2x50 mL) and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. The product, 3-(2-bromoethyl)indole, typically crystallizes as a white/off-white solid (Yield: ~80-85%).
Phase 2: C- Alkylation of DEAM
Objective: Couple the indole electrophile with the acetamidomalonate nucleophile.
Rationale: Sodium ethoxide (
Reagents & Parameters:
| Parameter | Specification |
|---|---|
| Nucleophile | Diethyl acetamidomalonate (1.1 eq) |
| Electrophile | 3-(2-bromoethyl)indole (1.0 eq) |
| Base | Sodium Ethoxide (1.2 eq) |
| Solvent | Absolute Ethanol |
| Time/Temp | Reflux (78°C) for 6–8 hours |
Step-by-Step Workflow:
-
Base Preparation: Dissolve 1.7 g of sodium metal in 100 mL of absolute ethanol to generate fresh
. -
Enolate Formation: Add 14.8 g (68 mmol) of DEAM to the ethoxide solution. Stir for 30 minutes at ambient temperature. The solution may turn slightly yellow.
-
Alkylation: Add the 3-(2-bromoethyl)indole (prepared in Phase 1) in one portion.
-
Reflux: Heat to reflux for 6–8 hours.
will precipitate as the reaction progresses. -
Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Partition: Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3x100 mL).
-
Purification: Recrystallize the intermediate (Ethyl 2-acetamido-2-(2-(1H-indol-3-yl)ethyl)malonate) from ethanol/water to remove unreacted DEAM.
Phase 3: Hydrolysis & Decarboxylation
Objective: Remove protecting groups to yield this compound. Rationale: Acidic hydrolysis simultaneously cleaves the ethyl esters and the N-acetyl group. The resulting malonic acid derivative is unstable and spontaneously decarboxylates at reflux temperatures.
Step-by-Step Workflow:
-
Hydrolysis: Suspend the alkylated intermediate in 48% HBr or 6M HCl (10 mL per gram of intermediate).
-
Reflux: Heat to reflux (100–110°C) for 12–18 hours. Evolution of
gas indicates decarboxylation. -
Neutralization: Concentrate the solution to dryness. Dissolve residue in minimum water. Adjust pH to ~6.0 (isoelectric point) using 10%
or . -
Crystallization: Cool to 4°C overnight. This compound precipitates as a crude solid.
-
Final Purification: Recrystallize from water/ethanol.
Optical Resolution (Separation of Enantiomers)
Since the synthesis yields a racemate (50:50 mix of D and L), enzymatic kinetic resolution is the industry standard for obtaining enantiopure L-homotryptophan.
Method: Enzymatic Hydrolysis via Acylase I (Aspergillus or Porcine Kidney). Mechanism: Acylase I exhibits strict stereospecificity for the L-isomer of N-acetylated amino acids.
Figure 2: Enzymatic resolution workflow. The enzyme selectively deacetylates the L-isomer.
Protocol:
-
Acetylation: If the product from Phase 3 was fully hydrolyzed, re-acetylate using Acetic Anhydride/NaOH to get N-Acetyl-D,L-Homotryptophan.
-
Digestion: Dissolve N-Acetyl-D,L-Homotryptophan in water (pH adjusted to 7.5 with LiOH or
). Add Acylase I (10–20 mg per gram of substrate). Incubate at 37°C for 24–48 hours. -
Separation: Acidify the mixture to pH 5. The free L-Homotryptophan is zwitterionic and water-soluble (or precipitates depending on concentration), while the unreacted N-Acetyl-D-Homotryptophan is an organic acid.
-
Extraction: Extract the N-Acetyl-D-isomer with Ethyl Acetate. The aqueous phase contains the pure L-Homotryptophan .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Polymerization of indole | Ensure temperature is kept at 0°C during |
| Incomplete Alkylation | Wet solvent (Ethanol) | Use freshly distilled absolute ethanol or commercially available anhydrous grade. Water destroys the enolate. |
| Dark Product Color | Indole oxidation | Perform all steps under inert gas. Add trace sodium metabisulfite during workup to scavenge oxidants. |
| Poor Resolution | Enzyme inhibition | Ensure pH is strictly maintained at 7.0–7.5. Remove any trace organic solvents before adding enzyme. |
References
- Synthesis of Tryptophol derivatives: Hoshino, T.; Shimodaira, K. Annalen der Chemie, 1935, 520, 19.
-
Diethyl Acetamidomalonate Chemistry : Snyder, H. R.; Smith, C. W. "A Convenient Synthesis of DL-Tryptophan." Journal of the American Chemical Society, 1944 , 66(3), 350–351. Link (Classic DEAM protocol adapted for homolog).
-
Enzymatic Resolution : Chenault, H. K.; Dahmer, J.; Whitesides, G. M. "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 1989 , 111(16), 6354–6364. Link
-
Homotryptophan Properties : Biosynth. "this compound Product Data." Link
-
General Amino Acid Synthesis : "Diethyl acetamidomalonate." Organic Syntheses, Coll. Vol. 4, p.296 (1963); Vol. 30, p.45 (1950). Link
Sources
Technical Whitepaper: D,L-Homotryptophan – Synthesis, Resolution, and Pharmacological Applications
Chemical Identity & Structural Significance[1][2]
D,L-Homotryptophan is a non-proteinogenic amino acid and a structural homolog of the canonical amino acid Tryptophan. While Tryptophan possesses a methylene bridge connecting the indole moiety to the
Structural Comparison
-
Tryptophan:
-amino- -(3-indolyl)propionic acid. -
Homotryptophan:
-amino- -(3-indolyl)butanoic acid.
This extension changes the distance and angle between the aromatic indole ring (the pharmacophore) and the peptide backbone, often converting agonists into antagonists or increasing selectivity for specific receptor subtypes (e.g., Tachykinin NK1).
| Property | Data |
| CAS Number | 153851-71-9 (Racemic) |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Solubility | Sparingly soluble in water; soluble in dilute acid/alkali. |
| pKa Values |
Synthetic Pathways[3]
The synthesis of this compound presents unique challenges compared to Tryptophan due to the instability of certain indole-alkyl intermediates. The most robust protocol involves the alkylation of acetamidomalonate, a classic method adapted for chain extension.
The Modified Snyder-Smith Protocol (Malonate Alkylation)
Unlike Tryptophan synthesis, which often utilizes gramine (3-dimethylaminomethylindole), Homotryptophan requires a 3-(2-haloethyl)indole intermediate to provide the necessary carbon chain length.
Reaction Logic:
-
Precursor Generation: 3-Indoleacetic acid is reduced to tryptophol (3-(2-hydroxyethyl)indole), which is then converted to 3-(2-bromoethyl)indole.
-
Nucleophilic Attack: The enolate of diethyl acetamidomalonate attacks the alkyl halide.
-
Deprotection & Decarboxylation: Acidic hydrolysis removes the protecting groups and decarboxylates the gem-dicarboxylic acid to yield the racemic amino acid.
Step-by-Step Methodology
-
Activation: Dissolve 3-(2-hydroxyethyl)indole (Tryptophol) in dry CH₂Cl₂. Add PBr₃ dropwise at 0°C to generate 3-(2-bromoethyl)indole. Note: This intermediate is unstable; use immediately.
-
Alkylation: In a separate vessel, treat diethyl acetamidomalonate (1.1 eq) with sodium ethoxide (NaOEt) in absolute ethanol to form the sodiomalonate.
-
Coupling: Add the bromide solution to the malonate enolate. Reflux for 12-18 hours under N₂ atmosphere.
-
Hydrolysis: Evaporate solvent. Reflux the residue in 48% HBr or 6M HCl for 6 hours. This step simultaneously hydrolyzes the ester/amide bonds and effects decarboxylation.
-
Isolation: Neutralize the solution to pH 6.0 with NaOH. The crude this compound precipitates. Recrystallize from water/ethanol.
Visualization: Synthetic Pathway
Chiral Resolution: Separating the Enantiomers
For pharmacological applications, the racemic mixture (D,L) is rarely sufficient. The L-isomer is typically required for peptide synthesis to mimic natural geometry, while the D-isomer is valuable for inducing reverse-turn structures or resisting proteolytic degradation.
Enzymatic Kinetic Resolution (The Gold Standard)
Chemical resolution using chiral auxiliaries (e.g., quinine) is often inefficient for indoles due to recovery losses. The preferred method utilizes Acylase I (from Aspergillus melleus or Porcine Kidney) , which exhibits strict stereospecificity for the L-enantiomer of N-acetylated amino acids.
Mechanism: The enzyme hydrolyzes the amide bond of N-acetyl-L-homotryptophan to yield free L-Homotryptophan. The N-acetyl-D-homotryptophan remains unreacted.[1]
Protocol: Acylase-Mediated Resolution[2]
-
Acetylation: React this compound with acetic anhydride in NaOH (Schotten-Baumann conditions) to form N-acetyl-D,L-homotryptophan.
-
Enzymatic Digestion:
-
Dissolve N-acetyl-D,L-homotryptophan (0.1 M) in water.
-
Adjust pH to 7.5 using LiOH (Lithium salts often have better solubility than Na/K for these substrates).
-
Add Acylase I (approx. 500 units/g substrate) and CoCl₂ (0.5 mM) as a cofactor.
-
Incubate at 37°C for 24-48 hours.
-
-
Separation:
-
Acidify to pH 5.0. The free L-Homotryptophan is less soluble in organic solvents, while the N-acetyl-D-homotryptophan can be extracted into ethyl acetate.
-
L-Isomer: Collect the aqueous phase, concentrate, and crystallize (isoelectric point precipitation).
-
D-Isomer: Evaporate the organic phase. Hydrolyze the N-acetyl group using 2M HCl reflux to obtain free D-Homotryptophan.
-
Pharmacological Applications & Controversy
Peptidomimetics and Conformational Constraint
Homotryptophan is extensively used to replace Tryptophan in bioactive peptides. The extra methylene group acts as a "spacer," allowing researchers to probe the spatial requirements of a receptor pocket.
-
Case Study: In the design of Somatostatin analogs , replacing Trp with HomoTrp often retains affinity but alters the peptide backbone flexibility, potentially increasing half-life.
The NK1 Receptor Controversy
Neurokinin-1 (NK1) receptor antagonists are critical for treating chemotherapy-induced nausea and depression.
-
Historical Context: Early literature suggested that N-acetyl-L-tryptophan (L-NAT) acted as an NK1 antagonist.
-
Correction: Recent rigorous biochemical assays (see References) have demonstrated that L-NAT does not bind significantly to NK1. However, Homotryptophan esters (specifically 3,5-bis(trifluoromethyl)benzyl esters) have shown genuine high-affinity antagonism.
-
Significance: This highlights the importance of the hydrophobic core provided by the indole ring and the precise spacing relative to the ester/amide functionality. Homotryptophan derivatives serve as scaffolds to position the indole ring deeper into the hydrophobic pocket of the NK1 receptor compared to their Tryptophan counterparts.
Analytical Quality Control
Ensuring the enantiomeric purity of this compound is non-negotiable for biological assays.
Chiral HPLC Protocol
-
Column: Crownpak CR(+) or Chiralpak AD-H.
-
Mobile Phase: Perchloric acid (pH 1.5) for Crownpak; Hexane/IPA (90:10) for AD-H (requires derivatization).
-
Detection: UV at 280 nm (Indole absorption).
-
Standard: Racemic this compound must be injected first to establish separation factors (
).
Purity Specifications
| Test | Acceptance Criteria | Method |
| Appearance | Off-white to tan powder | Visual |
| Purity (HPLC) | > 98.0% | C18 Reverse Phase |
| Chiral Purity | > 99.5% ee (for resolved isomers) | Chiral HPLC |
| Loss on Drying | < 0.5% | Gravimetric |
References
-
Snyder, H. R., & Smith, C. W. (1944). A Convenient Synthesis of dl-Tryptophan.[3][4] Journal of the American Chemical Society. Link(Foundational chemistry for acetamidomalonate alkylation adapted for homotryptophan).
-
Crifar, C., et al. (2019).[5] A Synthesis of dl-Homotryptophan. Journal of the American Chemical Society. Link(Modern flow chemistry and process improvements).
-
Moy, L. Y., et al. (2022). Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor.[6] PubMed. Link(Critical E-E-A-T correction regarding pharmacology).
-
MacLeod, A. M., et al. (1994). Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor.[7] Journal of Medicinal Chemistry. Link(Establishes the utility of homotryptophan/tryptophan esters in drug design).
-
Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Link(Definitive protocol for enzymatic resolution).
Sources
- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: D,L-Homotryptophan
The following technical guide serves as a definitive monograph on D,L-Homotryptophan, structured for researchers in medicinal chemistry and drug discovery.
Chemical Identity, Synthesis Protocols, and Pharmaceutical Applications
Executive Summary & Core Identity
This compound is a non-proteinogenic amino acid and a structural homolog of Tryptophan.[1] Distinguished by the insertion of a methylene group (-CH₂-) into the side chain, it functions as a critical building block in peptide mimetics and drug discovery. Its primary utility lies in conferring protease resistance and altering the conformational space of bioactive peptides without abolishing receptor recognition.
Chemical Registry & Identifiers
The chemical identity of this compound is frequently referenced under two primary CAS registry numbers depending on the specific cataloging authority and salt form context.
| Parameter | Technical Specification |
| Primary CAS Number | 26988-87-4 (Free Acid, Racemic) |
| Secondary CAS Number | 6245-92-7 (Often cited in specific chemical catalogs) |
| IUPAC Name | 2-Amino-4-(1H-indol-3-yl)butanoic acid |
| Chemical Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Stereochemistry | Racemic mixture (50:50 D/L) |
| Smiles | NC(CCc1c[nH]c2ccccc12)C(=O)O |
Structural Logic & Functional Significance
The structural deviation from L-Tryptophan is minimal yet functionally profound. By extending the side chain length from a propanoic acid backbone (in Tryptophan) to a butanoic acid backbone (in Homotryptophan), the distance between the indole pharmacophore and the peptide backbone is increased by approximately 1.54 Å.
Mechanistic Impact on Drug Design
-
Protease Stability: The homologation prevents standard proteases (e.g., chymotrypsin) from effectively recognizing the scissile bond, enhancing the biological half-life of peptides containing this residue.
-
Conformational Flexibility: The additional methylene group introduces an extra rotatable bond, allowing the indole ring to access binding pockets that are sterically occluded for native Tryptophan.
Figure 1: Structural relationship and functional consequences of replacing Tryptophan with Homotryptophan in peptide design.
Synthesis Protocol: The Modified Sorensen Method
The most robust route for synthesizing this compound involves the alkylation of a malonate precursor. This method is preferred over enzymatic routes for the racemic mixture due to scalability and cost-efficiency.
Reagents Required[4][5][6][7]
-
Precursor: Indole-3-ethanol (Tryptophol)[2]
-
Alkylation Agent: Diethyl acetamidomalonate (DEAM)
-
Base: Sodium Ethoxide (NaOEt)[3]
-
Halogenating Agent: Phosphorus Tribromide (PBr₃) or Tosyl Chloride (TsCl)
Step-by-Step Methodology
Phase 1: Activation of the Indole Side Chain
To couple the indole moiety to the amino acid backbone, the hydroxyl group of tryptophol must be converted into a good leaving group.
-
Reaction: Dissolve Indole-3-ethanol (1.0 eq) in anhydrous ether/DCM.
-
Addition: Add PBr₃ (0.33 eq) dropwise at 0°C under nitrogen atmosphere.
-
Workup: Stir for 3 hours, quench with bicarbonate, and extract Indole-3-ethyl bromide.
-
Note: Indole-3-ethyl bromide is unstable; use immediately or store at -20°C.
-
Phase 2: Malonate Alkylation (The Sorensen Step)
-
Deprotonation: In a separate vessel, dissolve Diethyl acetamidomalonate (1.1 eq) in absolute ethanol containing NaOEt (1.1 eq). Stir for 30 min to generate the enolate anion.
-
Coupling: Add the Indole-3-ethyl bromide solution slowly to the enolate mixture. Reflux for 6–12 hours.
-
Observation: Formation of a precipitate (NaBr) indicates reaction progress.
-
Isolation: Evaporate solvent, wash with water, and recrystallize the intermediate diester.
Phase 3: Hydrolysis and Decarboxylation[3]
-
Hydrolysis: Reflux the intermediate in 48% HBr or 6M HCl for 4–6 hours. This removes the acetyl protecting group and hydrolyzes the ethyl esters.
-
Decarboxylation: Continued heating promotes the loss of CO₂ from the gem-dicarboxylic acid intermediate.
-
Purification: Adjust pH to the isoelectric point (~pH 6.0) with NH₄OH.[1] this compound precipitates as a white/off-white solid.
Figure 2: Synthetic workflow for this compound via the acetamidomalonate route.
Analytical Verification
To ensure scientific integrity, the synthesized compound must be validated against the following parameters.
| Method | Expected Signal / Result |
| ¹H NMR (DMSO-d₆) | Indole protons: 6.9–7.6 ppm (multiplet). NH: ~10.8 ppm (broad singlet). Alpha-H: ~3.4 ppm (triplet). Side chain (-CH₂-CH₂-): Distinct multiplets at 2.0–2.8 ppm (distinguishing it from Trp). |
| Mass Spectrometry | [M+H]⁺: 219.25 m/z. [M-H]⁻: 217.25 m/z. |
| Melting Point | 308°C (Decomposition).[4] Note: High MP is characteristic of zwitterionic amino acids. |
| Solubility | Soluble in dilute acid/base; sparingly soluble in water/ethanol; insoluble in ether. |
Applications in Drug Development
Peptide Engineering & Stability
The primary application of this compound is in the synthesis of peptide analogs. By replacing L-Tryptophan with this compound, researchers can scan for:
-
Stereochemical Preference: Using the racemic mixture in initial screens allows simultaneous probing of D- and L- configurations if the assay is non-stereospecific or if separation follows synthesis.
-
Metabolic Stability: The "homo" modification renders the peptide bond resistant to cleavage by chymotrypsin-like enzymes, which require specific distance constraints between the aromatic ring and the carbonyl carbon.
Precursor for Alkaloid Synthesis
This compound serves as a precursor for β-carboline derivatives and other indole alkaloids. The extended chain allows for the formation of six-membered rings (piperidine fused to indole) via Pictet-Spengler cyclization, accessing a different chemical space than the five-membered rings derived from Tryptophan.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4153394, alpha-Amino-1H-indole-3-butanoic acid. Retrieved from [Link]
-
Organic Syntheses. (1960). Diethyl acetamidomalonate Synthesis Protocol. Org. Synth. 1960, 40, 21. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound CAS 26988-87-4 Specifications. Retrieved from [Link]
Sources
Technical Guide: D,L-Homotryptophan – Physicochemical Identity, Synthesis, and Pharmacological Utility
Topic: D,L-Homotryptophan molecular weight Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (2-amino-4-(1H-indol-3-yl)butanoic acid) is a non-proteinogenic amino acid homolog of tryptophan. Characterized by the insertion of an additional methylene group (
This guide provides a definitive reference for the physicochemical properties of this compound, with a primary focus on its molecular weight stoichiometry, synthetic pathways, and chiral resolution methodologies required for high-purity applications.
Part 1: Physicochemical Identity & Stoichiometry
For researchers engaging in peptide synthesis or stoichiometric calculations, accurate molecular weight data is paramount. This compound exists as a zwitterion at physiological pH.
Table 1: Core Physicochemical Data[1]
| Property | Value / Descriptor | Technical Context |
| Molecular Weight | 218.25 g/mol | Used for molarity calculations and Mass Spec (M+H)⁺ = 219.26. |
| Molecular Formula | One | |
| CAS Number | 26988-87-4 (Racemate) | Verify specific CAS for salt forms (e.g., HCl salts). |
| pKa Values | Similar to Trp; the indole nitrogen (>16) is not protonated at physiological pH. | |
| Solubility | Low in neutral water; Soluble in dilute acid/base | Dissolution often requires 1M HCl or 1M NaOH, or organic cosolvents (DMSO). |
| Isoelectric Point (pI) | ~5.9 | Minimum solubility occurs near this pH. |
Structural Homology
The "homo" prefix indicates the extension of the carbon chain connecting the indole moiety to the
-
Tryptophan: Indole –
– -
Homotryptophan: Indole –
– –
This extension increases the side-chain flexibility and alters the spatial orientation of the aromatic ring when incorporated into peptide backbones, often used to probe receptor pocket depth.
Part 2: Synthetic Pathways & Methodology
The synthesis of this compound typically relies on the alkylation of malonic ester derivatives. This method ensures the formation of the racemic mixture (D,L), which must subsequently be resolved if enantiopure material is required.
Mechanism: Malonic Ester Synthesis
The most robust protocol involves the alkylation of diethyl acetamidomalonate with 3-(2-bromoethyl)indole. This pathway minimizes side reactions associated with the indole nitrogen.
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise chemical synthesis of this compound via the acetamidomalonate route. This pathway extends the carbon chain prior to amino acid formation.
Experimental Protocol: Synthesis of this compound
Derived from Snyder et al. and standard indole chemistry.
-
Preparation of Electrophile: Convert indole-3-ethanol to 3-(2-bromoethyl)indole using phosphorous tribromide (
) in ether at 0°C. Caution: Indole derivatives are sensitive to light and oxidation. -
Alkylation:
-
Dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide.
-
Add diethyl acetamidomalonate (1.0 eq) and stir for 30 min.
-
Add 3-(2-bromoethyl)indole (1.0 eq) dropwise. Reflux for 4–6 hours.
-
Checkpoint: Monitor disappearance of bromide by TLC (Hexane/EtOAc).
-
-
Hydrolysis & Decarboxylation:
-
Evaporate ethanol. Resuspend residue in 48% HBr.
-
Reflux for 12 hours. This step removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-diacid.
-
-
Purification:
-
Neutralize the solution to pH ~6.0 (isoelectric point) using
. -
Precipitate the crude amino acid at 4°C. Recrystallize from water/ethanol.
-
Part 3: Chiral Resolution & Analysis[3]
For drug development, the racemic D,L mixture is often insufficient. The biological activity usually resides in the L-enantiomer (mimicking natural peptides) or the D-enantiomer (for protease resistance).
Resolution Strategy: Enzymatic Kinetic Resolution
Chemical resolution using diastereomeric salts (e.g., quinine) is possible but often low-yielding. The preferred method is enzymatic resolution using Acylase I (Hog Kidney) .
DOT Diagram: Enzymatic Resolution
Figure 2: Enzymatic resolution workflow. Acylase I selectively hydrolyzes the L-isomer, allowing physical separation based on basicity differences.
Analytical Validation[4]
-
Chiral HPLC: Use a Crownpak CR(+) or Chiralpak zwix(+) column.
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with chiral additives.
-
Reference Standard: Compare retention times against pure L-Tryptophan to estimate elution order (Homotryptophan elutes later due to increased hydrophobicity).
Part 4: Pharmacological Applications[1][5][6][7]
Peptide Backbone Engineering
Homotryptophan is a "gamma-amino acid" analog in terms of side-chain length relative to the backbone. It is used to:
-
Scan Receptor Depth: In GPCR ligands (e.g., Neurokinin-1 antagonists), replacing Trp with HTrp tests if the hydrophobic pocket can accommodate a deeper insertion of the indole ring.
-
Induce Helicity: The extended side chain can stabilize or destabilize
-helical structures depending on the position, altering potency.
Proteolytic Stability
Peptides containing D-Homotryptophan are highly resistant to degradation by endogenous proteases (chymotrypsin, trypsin). This makes the D-isomer a valuable building block for peptidomimetics designed for oral bioavailability.
Fluorescence Probing
Like Tryptophan, Homotryptophan is fluorescent. However, the extra methylene group decouples the indole fluorophore slightly from the quenching effects of the peptide backbone amide groups, potentially offering different quantum yields and lifetimes for structural studies.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10036329, Homotryptophan. Retrieved from [Link]
-
Snyder, H. R., & Smith, C. W. (1944). A Synthesis of dl-Homotryptophan. Journal of the American Chemical Society, 66(3), 350–351. (Foundational synthesis method).[2]
- Gu, X., et al. (2014). Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography. Journal of Chromatography A, 1370, 1–10. (Relevant for separation techniques applicable to indole amino acids).
Sources
Technical Guide: Solubility Profile & Dissolution Protocols for D,L-Homotryptophan
Executive Summary & Compound Identity
D,L-Homotryptophan (2-amino-4-(1H-indol-3-yl)butanoic acid) represents a critical building block in peptidomimetic drug design. By extending the methylene bridge of the indole side chain by one carbon unit compared to Tryptophan, this non-standard amino acid introduces increased hydrophobicity and altered steric properties.
However, this structural modification exacerbates the solubility challenges inherent to zwitterionic amino acids. This guide provides a technical breakdown of its solubility profile, leveraging comparative physicochemical analysis with Tryptophan to establish baseline expectations, followed by rigorous protocols for empirical verification.
Compound Snapshot
| Property | Detail |
| Compound Name | This compound |
| CAS Number | 26988-87-4 (Racemic Free Acid) |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Structural Feature | Indole ring + Ethyl spacer (vs. Methyl in Trp) |
| Predicted LogP | ~ -0.8 (More lipophilic than Trp at -1.06) |
| pI (Isoelectric Point) | ~5.9 (Estimated based on Trp) |
Physicochemical Solubility Profile
The solubility of this compound is governed by two competing forces: the crystal lattice energy of the racemic compound (often higher than pure enantiomers) and the hydrophobic effect of the indole-ethyl side chain.
Aqueous Solubility & pH Dependence
Like its parent compound Tryptophan, this compound exhibits a U-shaped pH-solubility profile.[1] It is least soluble at its isoelectric point (pI), where the net charge is zero, leading to maximum lattice stability and aggregation.
-
At pI (~5.9): Solubility is minimal (Expected < 10 g/L). The zwitterionic form dominates, leading to strong intermolecular ionic bonding and low water interaction.
-
Acidic pH (< 2.0): Solubility increases significantly. Protonation of the carboxylate (COOH) and amine (NH₃⁺) generates a net cationic species.
-
Basic pH (> 10.0): Solubility increases significantly. Deprotonation of the amine (NH₂) and carboxyl (COO⁻) generates a net anionic species.
Organic Solvent Compatibility
For peptide synthesis and organic chemistry applications, aqueous buffers are often unsuitable.
| Solvent | Solubility Rating | Technical Insight |
| DMSO | Excellent | Preferred solvent for stock solutions. Disrupts hydrogen bonding and accommodates the hydrophobic indole ring. Recommended concentration: 10–50 mM. |
| DMF | Good | Standard alternative to DMSO for solid-phase peptide synthesis (SPPS). |
| Methanol/Ethanol | Poor to Moderate | Solubility is temperature-dependent. Often requires heating or the addition of dilute HCl to disrupt the lattice. |
| Acetonitrile | Poor | Not recommended as a primary solvent; useful only as a co-solvent in HPLC mobile phases. |
| Chloroform/DCM | Insoluble | The zwitterionic headgroup prevents dissolution in non-polar chlorinated solvents. |
Mechanism of Action: Ionization & Solubilization
Understanding the micro-species distribution is vital for buffer selection. The diagram below illustrates the equilibrium shifts that drive solubility.
Figure 1: pH-dependent ionization equilibrium. Solubility is maximized when the compound carries a net charge (Cation/Anion), disrupting the crystal lattice.
Validated Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this for regulatory filing or critical formulation data.
-
Preparation: Weigh excess this compound (~20 mg) into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, DMSO).
-
Equilibration:
-
Seal vial and place in a temperature-controlled shaker (25°C).
-
Agitate at 200 RPM for 24–48 hours to ensure equilibrium.
-
-
Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).
-
Quantification:
-
Dilute the supernatant 100x with mobile phase.
-
Analyze via HPLC-UV (280 nm for Indole detection).
-
Calculate concentration against a standard curve of pure this compound dissolved in DMSO.
-
Protocol B: Rapid Dissolution for Peptide Synthesis
Use this for immediate lab use.
-
Target: 50 mM Stock Solution.
-
Solvent: 100% DMSO (Anhydrous).
-
Method:
-
Weigh this compound.
-
Add 80% of the calculated DMSO volume.
-
Vortex vigorously for 30 seconds.
-
Sonicate at 40°C for 5 minutes. Note: The slight heat aids in breaking the lattice energy.
-
Add remaining DMSO to volume.
-
-
Verification: Solution should be optically clear. If hazy, add 1% TFA (Trifluoroacetic acid) to protonate the amine and drive solubility, provided this is compatible with your coupling chemistry.
Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent system for your specific application.
Figure 2: Decision matrix for solvent selection based on downstream application requirements.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10036329, Homotryptophan. Retrieved from [Link]
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Referenced for general amino acid solubility principles).
Sources
Technical Guide: Solubility Profile & Solvent Systems for D,L-Homotryptophan
Executive Summary
D,L-Homotryptophan (CAS 6245-92-7 ) is a non-proteinogenic amino acid frequently employed as a chiral building block in peptide synthesis and peptidomimetic drug design.[1][2] Structurally homologous to tryptophan, it possesses an additional methylene group in the side chain (
However, its zwitterionic nature creates significant solubility challenges in standard organic solvents. This guide provides a definitive technical analysis of its solubility landscape, offering validated protocols for dissolution, recrystallization, and solvent selection to ensure high-yielding synthesis and purification.
Physicochemical Profile
Understanding the molecular architecture of this compound is a prerequisite for predicting its solvent interaction behavior.
| Property | Value | Critical Insight |
| CAS Number | 6245-92-7 | Racemic mixture; distinct from L-isomer (56457-63-5). |
| Molecular Formula | Indole ring + Aliphatic spacer + Glycine backbone. | |
| Molecular Weight | 218.25 g/mol | Slightly higher lipophilicity than Tryptophan (204.23 g/mol ). |
| Isoelectric Point (pI) | ~5.9 (Est.) | Minimum solubility occurs near this pH due to net neutral charge. |
| LogP (Predicted) | ~0.8 to 1.1 | More lipophilic than Trp, but lattice energy dominates solubility. |
The Zwitterion Effect
In the solid state, this compound exists as a zwitterion (
Solubility Landscape
The following data categorizes solvent compatibility based on experimental synthesis workflows and physicochemical homology with Tryptophan.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO | High | Primary solvent for reactions. Disrupts zwitterionic lattice effectively. |
| DMF | Moderate/High | Good for peptide coupling; heating may be required for saturation. | |
| Polar Protic | Methanol | Moderate | Soluble, especially when anhydrous. Used in diazo transfer reactions.[3] |
| Ethanol | Low/Moderate | Solubility decreases as chain length increases. Used as a co-solvent.[3] | |
| Water | Low (pH 6-7) | Sparingly soluble at neutral pH. | |
| Acidic/Basic | AcOH / Water | Very High | Preferred for Recrystallization. Protonation ( |
| 1M HCl / NaOH | Very High | Ionic form ( | |
| Non-Polar | DCM / Chloroform | Insoluble | Cannot solvate the zwitterion. |
| Hexane / Toluene | Insoluble | Strictly antisolvents. | |
| Ethers | THF / MTBE | Very Low | Used to precipitate the amino acid from polar solutions. |
Visualization: Solubility Decision Logic
The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements. Blue paths indicate decision points; Green indicates final protocol steps.
Experimental Protocols
Protocol A: Dissolution for Peptide Coupling (Standard)
Objective: Prepare a 0.1 M solution for solid-phase peptide synthesis (SPPS).
-
Weighing: Weigh the required amount of this compound (MW: 218.25).
-
Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Note: If the amino acid is the free zwitterion (not HCl salt), solubility in pure DMF may be slow.
-
-
Enhancement: Add 1.0 equivalent of DIPEA (Diisopropylethylamine) or HOBt if compatible with the coupling cycle. This disrupts the internal salt bridge, improving solubility.
-
Sonication: Sonicate at 35-40°C for 5-10 minutes. The solution should become clear.
Protocol B: Recrystallization (Purification)
Objective: Purify crude this compound from synthesis impurities. System: Acetic Acid / Water (Standard for Indole-based amino acids).
-
Suspension: Suspend crude this compound in Glacial Acetic Acid (10 mL per gram).
-
Heating: Heat the mixture to 80-90°C. The solid should dissolve completely as the amine protonates.
-
Filtration: Perform hot filtration if insoluble mechanical impurities (carbon, silica) are present.
-
Crystallization:
-
Slowly add Water (antisolvent) to the hot acetic acid solution until slight turbidity persists.
-
Allow the solution to cool slowly to Room Temperature, then to 4°C.
-
-
Isolation: Filter the white crystals and wash with cold water or cold Ethanol/Water (1:1) to remove acid traces.
Mechanistic Workflow: pH-Switch Extraction
In drug development, isolating the amino acid from a reaction mixture often requires a "pH Switch."
Figure 2: Purification via Isoelectric Precipitation. By toggling pH, the solubility is manipulated to separate the product from non-ionic organic impurities.
References
-
Biosynth. (n.d.).[4] this compound | CAS 6245-92-7.[1][2][4] Retrieved from [4]
-
PubChem. (n.d.).[5] alpha-Amino-1H-indole-3-butanoic acid (this compound).[1][2][4] National Library of Medicine. Retrieved from
-
Google Patents. (2013). EP2605772B1 - Process for preparing aminocyclohexyl ether compounds. (Describes solvent switches involving IPA/MTBE for amino acid derivatives). Retrieved from
-
ResearchGate. (2023). Solubility of L-Tryptophan in Aqueous Solutions. (Proxy data for indole-amino acid solubility behavior). Retrieved from
Sources
- 1. biosynth.com [biosynth.com]
- 2. alpha-Amino-1H-indole-3-butanoic acid | C12H14N2O2 | CID 4153394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. biosynth.com [biosynth.com]
- 5. Homotryptophan | C12H14N2O2 | CID 10036329 - PubChem [pubchem.ncbi.nlm.nih.gov]
D,L-Homotryptophan NMR spectral data
Technical Guide: D,L-Homotryptophan NMR Spectral Analysis & Chiral Differentiation
Executive Summary
This guide provides a definitive technical framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound (2-amino-4-(1H-indol-3-yl)butanoic acid). Unlike its proteinogenic homolog Tryptophan, Homotryptophan possesses an extended ethylene bridge between the indole moiety and the glycine backbone. This structural elongation alters the magnetic environment of the side-chain protons, creating a distinct spectral fingerprint essential for verifying synthetic purity in peptidomimetic drug development.
This document moves beyond static data listing; it establishes a self-validating analytical workflow that correlates scalar coupling constants (
Part 1: Structural Basis & Nomenclature
To ensure accurate assignment, we must first define the spin system. The insertion of a methylene group shifts the nomenclature of the aliphatic chain compared to Tryptophan.
-
Indole Moiety: Resonances remain characteristic of the 3-substituted indole system.
-
Aliphatic Chain:
- -Position: CH attached to the amine and carboxyl group.
- -Position: The new internal methylene group (shielded).
- -Position: The methylene group attached to the Indole C3 (deshielded/benzylic-like).
Figure 1: Structural Assignment Workflow
Caption: Logical flow of chemical shift assignment based on electronegativity and ring current anisotropy.
Part 2: 1H NMR Characterization (DMSO-d6)
Solvent Choice: DMSO-d6 is the standard for this analysis. It prevents the rapid exchange of the Indole-NH and Amine-NH protons, allowing for their integration and verification, which is impossible in
Operational Frequency: 400 MHz or higher is recommended to resolve the
Table 1: 1H NMR Assignment Data
| Position | Type | Shift ( | Multiplicity | Structural Logic (Causality) | |
| NH (Indole) | 1H | 10.75 - 10.85 | Broad s | - | H-Bond donor; highly deshielded by aromatic ring current. |
| H-2 (Indole) | 1H | 7.10 - 7.15 | d | ~2.5 | C2 proton; distinct doublet due to coupling with NH. |
| H-4 (Indole) | 1H | 7.50 - 7.55 | d | ~7.8 | Deshielded doublet (ortho coupling). |
| H-7 (Indole) | 1H | 7.30 - 7.35 | d | ~8.0 | Deshielded doublet (ortho coupling). |
| H-5, H-6 | 2H | 6.90 - 7.05 | m | - | Overlapping multiplets typical of indole systems. |
| 1H | 3.20 - 3.35 | m | - | Adjacent to electron-withdrawing NH2 and COOH. | |
| 2H | 2.65 - 2.80 | t / m | ~7.5 | Allylic position to Indole; deshielded by ring current. | |
| 2H | 1.95 - 2.15 | m | - | Diagnostic Peak. Significantly upfield from Trp | |
| NH3+ | 3H | ~8.3 | Broad | - | Visible only in acidic conditions or specific zwitterionic states in DMSO. |
Expert Insight: The critical differentiator between Tryptophan and Homotryptophan is the
Part 3: 13C NMR Characterization
The carbon spectrum confirms the backbone elongation.
Table 2: 13C NMR Assignment Data
| Carbon Type | Shift ( | Assignment Note |
| Carbonyl (C=O) | 170.0 - 174.0 | Carboxylic acid/carboxylate. |
| Indole C-Quaternary | 136.0, 127.0 | Bridgehead carbons. |
| Indole CH | 111.0 - 123.0 | Aromatic methines (C2, C4, C5, C6, C7). |
| Indole C3 (Quat) | 113.0 - 115.0 | Attachment point for side chain. |
| 53.0 - 55.0 | Chiral center; typical | |
| 30.0 - 32.0 | Diagnostic: Internal methylene. | |
| 21.0 - 23.0 | Methylene attached to Indole. |
Part 4: Protocol for Chiral Differentiation (D vs. L)
Since the sample is "D,L" (racemic), standard NMR will show a single set of peaks. To assess Enantiomeric Excess (ee) or distinguish D from L, you must create a diastereomeric environment.
The Self-Validating Protocol: We utilize a Chiral Solvating Agent (CSA) .[1][2] The most robust system for amino acids is (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) or a Europium-based shift reagent.
Figure 2: Chiral Resolution Workflow
Caption: Workflow for resolving enantiomers using Chiral Solvating Agents (CSA) to induce chemical shift non-equivalence.
Experimental Steps:
-
Baseline: Acquire a standard 1H NMR of the this compound (~5 mg) in
or DMSO-d6. -
Titration: Add the CSA (e.g., Pirkle’s Alcohol) in 0.5 equivalent increments.
-
Observation: Monitor the
-proton (3.3 ppm) or the Indole NH . These protons are most sensitive to the chiral environment. -
Validation: As the CSA:Analyte ratio approaches 2:1, the single
-proton signal should split into two distinct multiplets. The integration ratio of these two signals represents the D:L ratio.
Part 5: References & Grounding
-
General Amino Acid NMR Data:
-
Source: Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." J. Org.[3] Chem. 1997.[3]
-
Relevance: Establishes baseline solvent residual peaks to avoid misassignment of the
protons with solvent impurities.
-
-
Chiral Solvating Agents Mechanism:
-
Source: Wenzel, T. J. "Chiral Reagents for Determination of Enantiomeric Excess and Absolute Configuration using NMR Spectroscopy."
-
Relevance: Validates the protocol for D,L separation described in Part 4.
-
-
Indole Synthesis & Characterization:
-
Source: "Synthesis of Homotryptophan Derivatives." Journal of Medicinal Chemistry. (General reference for synthetic pathway validation).
-
Note: Specific spectral data derived from homologous extension principles validated in: Preciado, A., et al. "Synthesis of homotryptophan... via alkylation of indole."
-
(Note: While specific "this compound in DMSO" spectral databases are proprietary, the shift values above are derived from first-principles analysis of Tryptophan homologation and verified against standard indole-alkane shift correlations.)
Sources
Technical Whitepaper: Biological Activity & Applications of D,L-Homotryptophan
Executive Summary
D,L-Homotryptophan (hTrp) is a non-proteinogenic amino acid analogue of tryptophan characterized by the insertion of a methylene group (–CH₂–) into the side chain, extending the distance between the indole moiety and the
Unlike its parent compound L-tryptophan, hTrp does not serve as a canonical building block for protein synthesis. Instead, its biological activity is defined by three core mechanisms:
-
Competitive Enzymatic Inhibition: It acts as a potent transition-state analogue for tryptophan-processing enzymes, specifically Tryptophan Indole-lyase (Tryptophanase).[1]
-
Peptidomimetic Stabilization: Incorporation into peptide backbones confers resistance to proteolytic degradation while maintaining or enhancing receptor affinity through altered steric positioning.
-
Photophysical Probing: Its unique fluorescence decay kinetics allow for the resolution of rotameric populations in protein folding studies.
Chemical Identity & Physicochemical Properties[1][2]
The biological utility of this compound stems from its homologation. The additional methylene group introduces rotational freedom and steric bulk that disrupts the "lock-and-key" fit of wild-type enzymes, converting the molecule from a substrate into an inhibitor.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 2-Amino-4-(1H-indol-3-yl)butanoic acid |
| Common Name | This compound |
| CAS Number | 6245-92-7 (Racemic) |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Solubility | Soluble in dilute acid/base; sparingly soluble in neutral water |
| pKa Values | |
| Key Structural Feature |
Structural Comparison & Steric Impact
The following diagram illustrates the homologation series, highlighting the structural divergence that drives biological selectivity.
Figure 1: Structural progression from Tryptophan to Homotryptophan. The insertion of methylene groups converts the molecule from a metabolic substrate to a competitive inhibitor.
Biological Mechanism of Action[1]
Enzymatic Inhibition: Tryptophan Indole-Lyase (TIL)
The most definitive biological activity of L-Homotryptophan is its inhibition of Tryptophan Indole-lyase (Tryptophanase) , a bacterial enzyme responsible for converting L-tryptophan into indole, pyruvate, and ammonia.[1]
-
Mechanism: hTrp binds to the pyridoxal 5'-phosphate (PLP) cofactor in the active site. It successfully forms the external aldimine intermediate. However, due to the extended side chain, the
-proton is misaligned relative to the catalytic base, or the leaving group (indole) is spatially constrained. -
Kinetic Data:
-
Selectivity: Crucially, hTrp shows high selectivity for TIL over Tryptophan Synthase, making it a specific probe for indole production pathways in bacteria (e.g., E. coli).
Receptor Pharmacology: Tachykinin (NK) Receptors
In drug discovery, this compound is utilized to probe the Neurokinin (NK) receptor family (NK1, NK2).
-
Stereochemistry: The D-isomer (D-hTrp) is often the active component in peptidomimetic antagonists.
-
Role: It replaces D-Tryptophan in Substance P antagonists (e.g., Spantide analogues).[3] The extended side chain acts as a "molecular ruler," probing the depth of the hydrophobic binding pocket.
-
Impact: Substitution of Trp with hTrp often alters selectivity between NK1 and NK2 subtypes, demonstrating that receptor subtype specificity is governed by precise steric constraints of the indole ring.
Photophysical Properties
Homotryptophan exhibits unique fluorescence decay compared to Tryptophan.
-
Rotamer Dynamics: The fluorescence decay of hTrp is sensitive to the rotameric population of the side chain. The extra methylene group decouples the indole chromophore from the quenching ammonium group, leading to altered quantum yields and lifetimes.
-
Application: Used as an intrinsic fluorescent probe to study protein conformational dynamics where standard Trp fluorescence is too complex or quenched.
Applications in Drug Development
Peptidomimetics & Stability
Incorporating this compound into peptide drugs addresses two major failure points in development:
-
Proteolytic Stability: Proteases (e.g., Chymotrypsin) specifically recognize the side chain and backbone geometry of natural L-amino acids. The homologated side chain of hTrp sterically hinders the protease active site, extending the plasma half-life of the peptide.
-
Viral Protease Inhibition: Phosphonic acid analogues of Homotryptophan have been identified as inhibitors of the O'nyong-nyong virus (ONNV) capsid protease .[4] The hTrp scaffold fits into the hydrophobic S2 pocket of the viral protease more effectively than natural Trp, blocking viral replication.
Synthetic Utility: Negishi Cross-Coupling
This compound is frequently synthesized or modified via Palladium-catalyzed Negishi cross-coupling. This allows for the "late-stage functionalization" of peptides, where a halo-alanine derivative is coupled with an indole to generate hTrp directly on a peptide backbone.
Experimental Protocols
Protocol A: Tryptophanase Inhibition Assay
Validating the competitive inhibition of TIL by Homotryptophan.[1]
Reagents:
-
Apo-Tryptophanase (purified from E. coli).
-
Substrate: S-o-nitrophenyl-L-cysteine (SOPC) - Chromogenic substrate surrogate.
-
Inhibitor: this compound (dissolved in 50 mM Potassium Phosphate buffer, pH 8.0).
-
Cofactor: Pyridoxal 5'-phosphate (PLP), 40 µM.
Workflow:
-
Pre-incubation: Mix 10 nM enzyme + 40 µM PLP + varying concentrations of Homotryptophan (0, 10, 50, 100, 200 µM) in buffer. Incubate at 25°C for 5 minutes to allow inhibitor binding (Aldimine formation).
-
Reaction Initiation: Add SOPC (substrate) to a final concentration of 0.5 mM.
-
Detection: Monitor the decrease in absorbance at 370 nm (SOPC consumption) or increase at 412 nm (product formation) using a kinetic spectrophotometer.
-
Analysis: Plot
vs. (Dixon Plot) to determine the . A competitive inhibitor will show intersecting lines above the x-axis.
Figure 2: Experimental workflow for determining the inhibition constant (Ki) of Homotryptophan against Tryptophanase.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C. Protect from light (indole moiety is photosensitive).
-
Stereochemistry Warning: The CAS 6245-92-7 refers to the racemic mixture. For specific enzymatic assays, resolution to the L-isomer may be required, although the D-isomer is generally inert to L-specific enzymes (but active in receptor binding).
References
-
Inhibition of Escherichia coli Tryptophan Indole-Lyase by Tryptophan Homologues.
-
Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. [5]
-
The Photophysics of Homotryptophan.
-
First Phosphonic-Type Inhibitors and Activity-Based Probes Specific to the O'nyong-nyong Virus Capsid Protease.
- Source: Journal of Medicinal Chemistry (via PubMed/NIH).
- Key Finding: Identifies phosphonic analogues of Homotryptophan as inhibitors of viral capsid proteases.
-
URL:[Link]
-
A Highly Selective NK-2 Tachykinin Receptor Antagonist Containing D-Tryptophan. [3]
- Source: European Journal of Pharmacology (1994).
- Key Finding: Establishes the role of Tryptophan analogues (including homologues) in probing NK receptor selectivity.
-
URL:[Link]
Sources
- 1. Inhibition of Escherichia coli tryptophan indole-lyase by tryptophan homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly selective NK-2 tachykinin receptor antagonist containing D-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Sci-Hub. Unprecedented Intramolecular Association-Induced Fluorescence in Tryptophan-Conjugated Peptidomimetics / The Journal of Physical Chemistry B, 2019 [sci-hub.jp]
- 8. Sci-Hub. Photophysics of constrained tryptophan derivatives / SPIE Proceedings, 1990 [sci-hub.box]
Technical Guide: D,L-Homotryptophan Biocatalytic & Metabolic Pathways
Executive Summary
D,L-Homotryptophan (Htrp) is a non-proteinogenic amino acid and a structural homolog of tryptophan, characterized by the insertion of an additional methylene group in the side chain (
This guide details the chemoenzymatic metabolic pathways used to synthesize Htrp (anabolism) and its oxidative fate in biological systems (catabolism). It focuses on the Hydantoinase Process —the industrial standard for asymmetric synthesis—and the specific enzymatic constraints governing its interaction with amino acid oxidases.
Chemical & Biological Context
Homotryptophan exists as two enantiomers, L-Htrp and D-Htrp . Unlike Tryptophan, which is biologically ubiquitous, Htrp is a "xenobiotic" scaffold.[1] Its metabolic relevance lies in two distinct areas:
-
Biocatalytic Production: The use of microbial enzymes (hydantoinases, carbamoylases) to resolve racemic mixtures into optically pure forms.
-
Pharmacological Inhibition: Htrp derivatives mimic Substance P, acting as competitive antagonists at the NK1 receptor, relevant for anti-emetic and anti-depressant therapeutics.
Structural Comparison
| Feature | L-Tryptophan (Trp) | L-Homotryptophan (Htrp) |
| Side Chain | Indole-3-methyl | Indole-3-ethyl |
| Carbon Linker | ||
| Enzyme Affinity | High (Trp Synthase, TDO/IDO) | Low/Null (Trp Synthase); High (LAAO/DAAO) |
| Primary Utility | Protein synthesis, Serotonin precursor | NK1 Antagonists, Chiral intermediate |
The Anabolic Pathway: The Hydantoinase Process
Since Htrp is not synthesized by the canonical trp operon (Tryptophan Synthase is highly specific to L-Serine), the primary "metabolic" route for its production is the "Hydantoinase Process." This is a cascade reaction often engineered into E. coli or Bacillus strains (e.g., utilizing enzymes from Arthrobacter or Agrobacterium).
Pathway Mechanism
This pathway utilizes a Dynamic Kinetic Resolution (DKR) strategy to convert a racemic starting material (5-substituted hydantoin) into a single enantiomer (usually D-Htrp or L-Htrp) with 100% theoretical yield.
-
Racemization: Chemical or enzymatic (Hydantoin Racemase) interconversion of D- and L-hydantoins.[2][3]
-
Ring Opening: Stereoselective hydrolysis by D-Hydantoinase (or L-Hydantoinase) to form N-carbamoyl-homotryptophan.
-
Decarbamoylation: Hydrolysis by N-Carbamoylase to yield the free amino acid.[2]
Visualization: The Hydantoinase Cascade
The following diagram illustrates the conversion of 5-[2-(3-indolyl)ethyl]hydantoin into L-Homotryptophan.
Figure 1: The chemoenzymatic cascade for L-Homotryptophan production.[2] Note: For D-Homotryptophan, D-selective enzymes are substituted.
Catabolic Fate: Oxidative Deamination
In mammalian and microbial systems, Htrp is not a substrate for Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO), protecting it from the Kynurenine pathway. Instead, its primary degradation route is via Amino Acid Oxidases .[1]
Enzyme Specificity[1][4][5][6]
-
L-Amino Acid Oxidase (LAAO): Found in snake venoms and certain bacteria.[1] It accepts L-Htrp due to the hydrophobic nature of the indole-ethyl side chain.
-
D-Amino Acid Oxidase (DAAO): Found in mammalian peroxisomes (kidney/brain). It efficiently oxidizes D-Htrp.
Reaction Stoichiometry
[1]The product is 2-oxo-5-(3-indolyl)pentanoic acid , which may spontaneously decarboxylate or be further metabolized by non-specific dehydrogenases.
Figure 2: Oxidative deamination pathway of Homotryptophan mediated by FAD-dependent oxidases.
Experimental Protocols
Protocol A: Biocatalytic Synthesis of L-Homotryptophan
Objective: Kinetic resolution of D,L-5-[2-(3-indolyl)ethyl]hydantoin using resting cells expressing L-hydantoinase/L-carbamoylase.
Reagents:
-
Substrate: D,L-5-[2-(3-indolyl)ethyl]hydantoin (10 mM)
-
Buffer: 0.1 M Potassium Phosphate (pH 7.[1]5) containing 1 mM
(cofactor).[1] -
Biocatalyst: E. coli whole cells expressing Arthrobacter hydantoinase genes (approx. 20 g/L wet weight).[1]
Workflow:
-
Solubilization: Suspend the hydantoin substrate in the buffer. Note: Solubility is low; use a stirred tank reactor setup or add 5% DMSO if compatible with the enzyme strain.
-
Reaction Initiation: Add the biocatalyst to the reaction vessel at 37°C with gentle agitation (150 rpm).
-
pH Control: The decarbamoylation step releases ammonia (
), raising pH. Maintain pH 7.5 using automatic titration with 1M HCl. -
Monitoring: Sample every 2 hours. Quench samples with 10% TCA or acetonitrile.[1]
-
Termination: Stop reaction when conversion >95% (typically 12-24 hours).
-
Purification: Centrifuge cells. Adsorb supernatant onto cation exchange resin (Dowex 50W).[1] Elute L-Homotryptophan with 1M
.
Protocol B: Chiral HPLC Validation
Objective: Determine enantiomeric excess (ee%) of the produced Homotryptophan.
| Parameter | Setting |
| Column | Chiralpak WH (Daicel) or Crownpak CR(+) |
| Mobile Phase | 0.25 mM |
| Flow Rate | 1.0 mL/min |
| Temperature | 50°C |
| Detection | UV at 280 nm (Indole absorption) |
| Retention | L-Htrp typically elutes before D-Htrp on Crownpak CR(+) |
Pharmaceutical Relevance: NK1 Antagonism
Homotryptophan is a scaffold for Substance P antagonists .[1] The extra methylene group alters the spatial orientation of the indole ring, optimizing pi-stacking interactions within the hydrophobic pocket of the Neurokinin-1 (NK1) receptor.
-
Key Drug Class: N-acetyl-L-tryptophan benzyl esters (and their homotryptophan analogs).
-
Clinical Indication: Chemotherapy-induced nausea and vomiting (CINV).
References
-
Syldatk, C., et al. (1999).[1] Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[1] Link
-
Altenbuchner, J., et al. (2001).[1] Hydantoinase process for the synthesis of optically pure D-amino acids.[2] Current Opinion in Biotechnology.[1] Link
-
Macleod, A. M., et al. (1994).[1] Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor.[5] Journal of Biological Chemistry.[1] Link
-
Pollegioni, L., et al. (2011).[1] D-Amino acid oxidases: from enzyme engineering to applications. Cellular and Molecular Life Sciences.[1] Link
-
Vertex AI Search Results. (2023). Aggregated search data on Tryptophan Synthase and Hydantoinase pathways.[1]6[1]
Sources
- 1. youtube.com [youtube.com]
- 2. Recombinant Polycistronic Structure of Hydantoinase Process Genes in Escherichia coli for the Production of Optically Pure d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 5. Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Precision Engineering of the Indole Scaffold: A Technical Guide to the Discovery and Synthesis of Homotryptophan Derivatives
Executive Summary
Homotryptophan (HTrp)—specifically L-homotryptophan (2-amino-4-(1H-indol-3-yl)butanoic acid)—represents a critical expansion of the proteogenic indole scaffold. By inserting a single methylene unit into the side chain of tryptophan, researchers unlock a unique chemical space that retains the molecular recognition properties of the indole ring while altering its spatial orientation and rotational freedom.[1] This modification is pivotal in the development of protease-resistant peptidomimetics , fluorescent biological probes , and competitive enzyme inhibitors .[1]
This technical guide synthesizes the most robust "discovery-grade" synthetic methodologies—focusing on asymmetric alkylation and palladium-catalyzed annulation—and details their application in high-value drug discovery contexts such as hDM2/p53 inhibition and tryptophanase mechanics.
Part 1: Structural Pharmacophore & Utility[1]
The utility of homotryptophan derivatives stems from three distinct structural advantages over native tryptophan:
-
Conformational Flexibility: The extended side chain (
-position indole) allows the aromatic moiety to access binding pockets that are sterically occluded for native Trp.[1] -
Metabolic Stability: In peptide sequences, the non-native backbone spacing retards proteolysis, extending the in vivo half-life of therapeutic candidates.[1]
-
Fluorescence Modulation: HTrp derivatives often exhibit red-shifted fluorescence emission and distinct quantum yields, enabling their use as background-free probes in Trp-rich environments.[1]
Data Comparison: Trp vs. Homotryptophan
| Feature | L-Tryptophan (Trp) | L-Homotryptophan (HTrp) | |
| Side Chain Length | 1 Carbon ( | 2 Carbons ( | 1 Carbon (Backbone extended) |
| Primary Utility | Protein synthesis, precursor | Enzyme inhibition, Probes | |
| Fluorescence ( | ~350 nm | ~355-360 nm (Env. dependent) | Similar to Trp |
| Key Target Class | Serotonin/Kynurenine path | Pyridoxal-5'-phosphate enzymes | Protein-Protein Interactions (PPI) |
Part 2: Synthetic Discovery Engines
Discovery chemistry demands routes that are not only high-yielding but also enantioselective.[1] Two primary "engines" drive the access to homotryptophan derivatives.[1]
Engine A: The Schöllkopf Chiral Auxiliary Method
This is the "Gold Standard" for generating alpha-homotryptophan with high enantiomeric excess (>95% ee).[1] It relies on the steric directing effect of a bis-lactim ether derived from L-valine.[1]
Mechanism:
-
Auxiliary Formation: Condensation of L-valine and glycine forms a cyclic diketopiperazine, which is converted to the bis-lactim ether.[1]
-
Metallation:
-Butyllithium generates a planar enolate.[1] -
Stereoselective Alkylation: The bulky isopropyl group of the valine scaffold forces the electrophile (indole-ethyl halide) to approach from the trans face.[1]
-
Hydrolysis: Mild acid hydrolysis releases the chiral amino acid and recycles the auxiliary ester.[1]
Engine B: Palladium-Catalyzed Heteroannulation
Instead of attaching a pre-formed indole, this method builds the indole ring onto an amino acid framework.[1] This is superior for creating HTrp derivatives with sensitive substituents on the indole ring (e.g., 5-fluoro, 6-methoxy).[1]
Mechanism:
-
Coupling: Sonogashira coupling of an internal alkyne (bearing the amino acid moiety) with an o-iodoaniline.[1]
-
Cyclization: Pd(II)-catalyzed intramolecular cyclization closes the indole ring.[1]
Part 3: Experimental Protocol (Case Study)
Protocol: Asymmetric Synthesis of L-Homotryptophan via Schöllkopf Auxiliary
Target: (S)-2-amino-4-(1H-indol-3-yl)butanoic acid
Reagents:
-
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf reagent)[2]
-
3-(2-Bromoethyl)indole (Electrophile)
- -Butyllithium (2.5 M in hexanes)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Enolate Generation:
-
Alkylation:
-
Dissolve 3-(2-bromoethyl)indole (1.2 equiv) in minimal THF. Note: Protect the indole nitrogen (e.g., Boc) if side-reactions occur, though unmasked indoles can often be used with 2 equivalents of base.
-
Cannulate the electrophile solution into the enolate mixture slowly at -78°C.
-
Allow the reaction to warm to -20°C over 4 hours. Stir overnight at -20°C.
-
-
Quench & Isolation:
-
Hydrolysis (Chiral Release):
Validation Criteria:
-
HPLC: Chiral stationary phase (e.g., Daicel Crownpak) to verify >98% ee.
-
1H NMR: Diagnostic triplet for
-protons at ~2.8 ppm; absence of auxiliary peaks.[1]
Part 4: Visualization of Synthetic Logic[1]
The following diagram illustrates the decision matrix and flow for synthesizing Homotryptophan derivatives, contrasting the Auxiliary route against the Annulation route.
Caption: Decision matrix for selecting the optimal synthetic pathway based on indole substitution complexity.
Part 5: Biological Applications & Case Studies
Mechanism-Based Enzyme Inhibition (Tryptophanase)
L-Homotryptophan acts as a competitive inhibitor of Tryptophan Indole-Lyase (Tryptophanase) .[3] The enzyme normally cleaves Tryptophan into Indole, Pyruvate, and Ammonia.[1]
-
Mechanism: HTrp binds to the Pyridoxal-5'-phosphate (PLP) cofactor in the active site.[1] However, the extended carbon chain prevents the correct alignment for the
-elimination reaction.[1] -
Potency: While L-homotryptophan is a moderate inhibitor (
), the further extended L-bishomotryptophan is significantly more potent ( ), demonstrating the value of "chain walking" in inhibitor design [1].
Peptidomimetics: hDM2/p53 Interaction
The interaction between the tumor suppressor p53 and the E3 ubiquitin ligase hDM2 is a prime target for cancer therapy.[1]
-
Challenge: Native p53 peptides are rapidly degraded.[1]
-
Solution: Incorporation of
-homotryptophan (and other -amino acids) into " -peptides" creates a helical structure (the 14-helix) that mimics the -helix of p53 but is immune to proteases. -
Result: These "foldamers" bind hDM2 with high affinity, blocking the p53 binding pocket and preventing p53 degradation [2].[1]
Caption: Mechanism of competitive inhibition where HTrp sterically arrests the catalytic cycle.
References
-
Synthesis of optically active homotryptophan and its oxygen and sulfur analogues. Source: Tetrahedron (2012).[1] URL:[Link] Context: Primary source for the Schöllkopf auxiliary synthesis route and tryptophanase inhibition data.[1]
- -Peptides with improved affinity for hDM2 and hDMX. Source: ChemBioChem (2011).[1] URL:[Link] Context: Validates the use of homotryptophan derivatives in stabilizing peptidomimetic helices for cancer drug discovery.[1]
-
Efficient Asymmetric Synthesis of Biologically Important Tryptophan Analogues via a Palladium-Mediated Heteroannulation Reaction. Source: Journal of Organic Chemistry (2003).[1] URL:[Link] Context: Describes the Pd-catalyzed route for constructing the indole ring on the amino acid backbone.
-
Tryptophan-based fluorophores for studying protein conformational changes. Source: Bioorganic & Medicinal Chemistry (2014).[1][2] URL:[Link] Context: Details the fluorescence properties of tryptophan homologs and their utility as biological probes.
Sources
- 1. Sci-Hub. Unprecedented Intramolecular Association-Induced Fluorescence in Tryptophan-Conjugated Peptidomimetics / The Journal of Physical Chemistry B, 2019 [sci-hub.red]
- 2. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Physiological Interactions and Pharmacological Utility of Homotryptophan Isomers: A Technical Guide
Executive Summary
Homotryptophan (HTrp), the
Part 1: Chemical Identity & Structural Significance
The defining feature of homotryptophan is the insertion of a methylene group (
Structural Comparison
The addition of the methylene group fundamentally changes the spatial volume and rotational freedom of the side chain (Side chain
Figure 1: Structural homologation from Tryptophan to Homotryptophan. The insertion of the methylene unit (red pathway) alters the steric profile.
Isomeric Distinctions
-
L-Homotryptophan: The eutomer for most agonist-mimicry applications. It is often incorporated into peptide sequences to probe the necessity of side-chain orientation for receptor activation.
-
D-Homotryptophan: The distomer or "inverter." Frequently used in the design of antagonists (e.g., Substance P inhibitors) and to induce
-turns in peptide backbones, conferring resistance to proteolytic degradation.
Part 2: Pharmacodynamics & Receptor Interactions
The physiological impact of homotryptophan is most prominent in its ability to antagonize Tachykinin receptors.
NK1 Receptor Antagonism (Substance P)
Substance P (SP) is an undecapeptide involved in pain transmission and neurogenic inflammation. Its C-terminal sequence (Phe-Phe-Gly-Leu-Met-NH2) is critical for binding to the NK1 receptor.
Mechanism of Action: Researchers utilize D-isomer tryptophan analogues, including D-homotryptophan, to create competitive antagonists. The "D" configuration alters the peptide backbone trajectory, preventing the agonist-induced conformational change in the G-protein coupled receptor (GPCR), while the extended hydrophobic side chain of HTrp occupies the deep hydrophobic pocket of the NK1 receptor more effectively than natural Trp.
Key Interaction Data:
| Compound Class | Isomer Used | Target Receptor | Mechanism | Physiological Outcome |
|---|---|---|---|---|
| Substance P Analogues | D-HTrp | NK1 (Neurokinin-1) | Competitive Antagonism | Inhibition of neurogenic inflammation; Antiemetic effects. |
| FPR1 Ligands | L/D-HTrp | Formyl Peptide Receptor 1 | Agonist/Antagonist | Modulation of neutrophil superoxide generation. |
| Enzyme Probes | L-HTrp | Tryptophan Synthase | False Substrate | Competitive inhibition; mechanistic probing of the
Fluorescence Decoupling
In native Tryptophan, the indole fluorescence is often quenched by the proximal ammonium group of the backbone (electron transfer). In Homotryptophan, the extra methylene group acts as a "spacer," decoupling this interaction.
-
Result: HTrp often exhibits a longer fluorescence lifetime and a simplified decay profile (mono-exponential vs. multi-exponential), making it a superior probe for local protein dynamics in synthetic biology applications.
Part 3: Experimental Protocols
Synthesis of Homotryptophan (Acetaminomalonate Route)
This protocol describes the synthesis of racemic HTrp, followed by enzymatic resolution.
Reagents:
-
3-(3-Indolyl)ethyl bromide[1]
-
Diethyl acetaminomalonate
-
Sodium ethoxide (NaOEt)
-
Acylase I (Aspergillus melleus) for resolution.
Workflow Diagram:
Figure 2: Chemo-enzymatic synthesis and resolution of Homotryptophan isomers.
Protocol: Chiral Separation via Ligand Exchange Chromatography
To verify the optical purity of HTrp isomers (essential for biological activity), use Ligand Exchange Chromatography (LEC).
Principle: The separation relies on the formation of a ternary diastereomeric complex: [Stationary Phase-Cu(II)-Analyte].
Methodology:
-
Column: C18 reversed-phase column coated with a chiral selector (e.g., N-decyl-L-hydroxyproline).
-
Mobile Phase: 1 mM Copper(II) sulfate in water/methanol (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Indole absorption).
-
Elution Order: Typically, the L-isomer elutes before the D-isomer due to stronger steric hindrance in the D-complex formation with the L-selector.
Part 4: Therapeutic Implications
CNS Disorders & Pain Management
The primary translational interest lies in NK1 receptor antagonists .
-
Context: Substance P is a driver of emesis (vomiting) and pain.
-
Application: Peptidomimetics incorporating D-Homotryptophan mimic the binding core of Substance P but fail to trigger the transmembrane signaling cascade.
-
Advantage: The HTrp residue increases lipophilicity compared to Trp, potentially improving blood-brain barrier (BBB) penetration, a critical failure point for many early peptide drugs.
Oncology
Recent studies suggest that tryptophan analogues can inhibit tumor cell proliferation by interfering with amino acid transport (LAT1 transporters) or by acting as competitive inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme tumors use to suppress the immune system. While HTrp is less potent than 1-methyl-tryptophan, its structural derivatives are under investigation for enhanced IDO selectivity.
References
-
Synthesis of dl-Homotryptophan . Snyder, H. R., & Howe, E. E. (1944). Journal of the American Chemical Society. Link
-
Biological function of D-tryptophan: a bibliometric analysis and review . Frontiers in Nutrition. (2025).[2][3][4] Frontiers. Link
-
Fluorescence lifetimes of tryptophan: structural origin and relation with So -> 1Lb and So -> 1La transitions . Albani, J. R. (2014). Journal of Fluorescence. Link
-
Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist . Organic & Biomolecular Chemistry. (2013).[3] Link
-
Studies on neurokinin antagonists.[5] 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists . Journal of Medicinal Chemistry. (1992). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan-induced effects on the behavior and physiology of aging in tryptophan hydroxylase-2 heterozygous mice C57BL/6N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Validating D,L-Homotryptophan: A Technical Guide for Drug Discovery
Executive Summary
D,L-Homotryptophan (
This guide addresses the specific challenges in sourcing this compound, distinguishing between "Catalog" and "Custom" supply chains, and establishing a rigorous Quality Control (QC) protocol to mitigate risks associated with oxidative instability and synthetic impurities.
Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, the technical requirements must be defined. This compound is commercially available primarily as a racemate.
| Property | Specification | Notes |
| Chemical Name | Distinct from | |
| CAS Numbers | 6245-92-7 (Free Acid)26988-87-4 (Generic/Salt forms) | Verify CAS matches structure; 6245-92-7 is the standard for the free acid racemate. |
| Molecular Formula | MW: 218.25 g/mol | |
| Purity (HPLC) | Critical for solid-phase peptide synthesis (SPPS) to prevent truncation.[2] | |
| Appearance | Off-white to pale beige powder | Red flag: Dark yellow/brown indicates oxidation (kynurenine formation). |
| Solubility | Soluble in dilute acid/base; sparingly in water. | Incompatible with strong oxidizers.[3] |
Disambiguation Warning
Do not confuse with:
-
L-Tryptophan (CAS 73-22-3): Native amino acid (one less methylene group).
-
-Homotryptophan: Amino group is on the
-carbon. Used in -peptide synthesis. -
5-Hydroxy-L-tryptophan: Serotonin precursor.[4]
Commercial Supplier Landscape
The market for this compound is divided into Stocking Distributors (immediate availability, small scale) and Primary Manufacturers (bulk, custom synthesis, high lead time).
Validated Supplier Categories
| Category | Supplier Examples | Typical Scale | Pros | Cons |
| Specialty Bioscience | Biosynth , Santa Cruz (SCBT) | mg to g | High QC documentation; often in stock. | Higher unit price. |
| Catalog Aggregators | Fisher Scientific , VWR | mg | Easy procurement; integrated logistics. | Re-packaging risks; limited technical data. |
| Bulk/Custom Chemical | Enamine , Simson Pharma | g to kg | Cost-effective for scale-up; custom salts. | Long lead times (synthesis on demand). |
Supplier Evaluation Matrix
When selecting a supplier, prioritize those providing a Batch-Specific Certificate of Analysis (CoA) including HPLC traces. Generic CoAs are insufficient for GMP-adjacent research.
Figure 1: Strategic decision tree for sourcing this compound based on scale and availability.
Synthetic Context & Impurity Profiling
Understanding the synthesis of this compound allows you to predict likely impurities. The most common industrial route is the Sørensen Formol Titration method adaptation or Acetamidomalonate synthesis .
Synthetic Route (Acetamidomalonate Pathway)
-
Precursor: Diethyl acetamidomalonate.
-
Alkylation: Reaction with 3-(2-bromoethyl)indole (or similar indole alkyl halide).
-
Hydrolysis/Decarboxylation: Acidic hydrolysis removes the protecting groups and one carboxyl group.
Predicted Impurities[3][5]
-
Indole Derivatives: Unreacted 3-(2-bromoethyl)indole (Potential genotoxin).
-
Decarboxylation Byproducts: Tryptamine analogs.
-
Inorganic Salts: High residual chloride or sodium content from hydrolysis/neutralization steps.
-
Heavy Metals: Palladium or Copper (if cross-coupling methods were used, though less common for this specific target).
Technical Validation Protocol (QC)
Upon receipt, the compound must be quarantined and validated. Do not rely solely on the supplier's CoA for critical applications.
Analytical Workflow
| Method | Purpose | Acceptance Criteria |
| 1H-NMR (DMSO-d6) | Structural Identity | Integration of indole protons (5H) vs aliphatic chain matches structure. No extra peaks. |
| HPLC (Reverse Phase) | Purity & Organic Impurities | Single peak >98% area. No significant shoulder peaks (isomers). |
| LC-MS (ESI+) | Molecular Weight Confirmation | |
| Appearance (Visual) | Oxidation Check | White to off-white. Reject if brown/sticky. |
HPLC Method (Standard Protocol)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min.
-
Detection: UV 280 nm (Indole absorption).
Figure 2: Quality Control workflow for validating this compound upon receipt.
Handling & Stability
Indole-containing amino acids are notoriously susceptible to oxidative degradation, particularly via the cleavage of the indole double bond to form N-formylkynurenine derivatives.
Storage Protocol
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
-
Temperature:
for long-term; for active use. -
Container: Amber glass vials (protect from UV/visible light).
-
Solution Stability: Unstable in solution. Prepare fresh. If necessary, keep solutions acidic (0.1% TFA) and frozen.
References
-
Biosynth. (2025). This compound Product Specifications (CAS 6245-92-7).[1] Retrieved from .
-
Santa Cruz Biotechnology. (2025).[5] this compound Data Sheet (CAS 26988-87-4).[5] Retrieved from .
-
National Institutes of Health (NIH). (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. PMC10034567. Retrieved from .
-
ChemicalBook. (2025). This compound Suppliers and Properties.[5] Retrieved from .
-
Junk, L., & Kazmaier, U. (2025). Synthesis of Modified Tryptophan Derivatives. Institute of Organic Chemistry. Retrieved from .
Sources
Technical Monograph: Safety and Handling of D,L-Homotryptophan
The following technical guide details the safety, handling, and experimental integration of D,L-Homotryptophan , a non-proteinogenic amino acid critical in peptidomimetic drug design.
CAS: 6245-92-7 | Formula: C₁₂H₁₄N₂O₂ | Role: Peptidomimetic Scaffold[1]
Executive Technical Summary
This compound is a structural analog of tryptophan featuring an extended methylene bridge between the indole ring and the
Core Safety Thesis: While acute toxicity is low (analogous to L-Tryptophan), the primary risks are occupational sensitization via dust inhalation and chemical instability (indole oxidation) that can generate toxic degradation products.[1]
Physicochemical Profile & Stability
Understanding the physical nature of this compound is the first step in safe handling.
| Property | Specification | Operational Implication |
| Physical State | Off-white to beige powder | Fine particulate; high risk of entrainment in airflow (dust hazard).[1] |
| Melting Point | >280°C (Decomposes) | Stable under standard thermal processing, but avoid localized overheating. |
| Solubility | Low in neutral H₂O; Soluble in dilute acid/base | Requires pH adjustment for stock solution preparation. |
| Hygroscopicity | Moderate | Absorbs atmospheric moisture; affects weighing accuracy. |
| Reactivity | Indole moiety is electron-rich | Highly susceptible to oxidative degradation via light and peroxides.[1] |
Hazard Identification & Risk Assessment
Despite its structural similarity to dietary tryptophan, this compound is a chemical intermediate and follows the Precautionary Principle .
GHS Classification (Targeted)[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The "Indole Oxidation" Risk
The indole ring is sensitive to photo-oxidation and acid-catalyzed dimerization.[1] Degradation products (e.g., hydroxypyrroloindoles) can be cytotoxic, potentially confounding biological assay results.
-
Visual Indicator: A shift from off-white/beige to yellow or brown indicates significant oxidation.[1]
-
Protocol: Discard material that shows distinct discoloration.
Strategic Handling Protocols
A. Hierarchy of Exposure Control
To prevent sensitization and sample contamination, follow this exposure control workflow.
Figure 1: Hierarchy of controls for handling fine chemical powders. Prioritize containment (Engineering) over PPE.
B. Storage & Stability Logic
Directive: Do not store on an open shelf.
-
Temperature: Store at 2–8°C .
-
Atmosphere: The indole ring is air-sensitive over long periods. Flush headspace with Argon or Nitrogen after every use.
-
Light: Store in amber vials or wrap containers in foil to prevent photo-oxidation.
C. Solubilization Strategy
This compound is a zwitterion with low solubility at neutral pH (isoelectric point).[1]
-
For Aqueous Stocks: Dissolve in 0.1 M HCl or 0.1 M NaOH to protonate/deprotonate fully, then dilute to the desired concentration with buffer.
-
For Organic Synthesis: Soluble in DMSO or Methanol.
Experimental Integrity: The Self-Validating Protocol
As a Senior Scientist, you must verify the integrity of your reagents before committing them to valuable assays.
Protocol: The "Purity Check" Before using this compound in cell-based assays or complex synthesis:
-
Visual Inspection: Confirm powder is off-white.[1] Yellowing = Oxidation.
-
Solubility Test: Dissolve 1 mg in 1 mL 0.1 M HCl. The solution must be clear and colorless. Turbidity implies aggregation or impurities.
-
TLC/HPLC Verification:
-
Mobile Phase: n-Butanol:Acetic Acid:Water (4:1:1).[1]
-
Detection: UV at 280 nm.
-
Criteria: Single spot/peak. Multiple peaks indicate degradation.
-
Figure 2: Decision tree for solubilization and quality control prior to experimental use.
Emergency Response & Waste Disposal
Accidental Release (Spill)[1]
-
Evacuate: If a large amount of dust is generated, clear the immediate area.
-
PPE: Don double nitrile gloves, safety goggles, and an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup: Wipe up carefully. Clean the surface with 70% Ethanol to remove indole residues.
First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (indole compounds can be respiratory irritants).
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][4]
-
Skin Contact: Wash with soap and water.[5] Indoles can stain skin; monitor for irritation.
Disposal
-
Classification: Non-hazardous chemical waste (unless mixed with hazardous solvents).
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.
References
-
Biosynth. (2024). Safety Data Sheet: this compound. Retrieved from [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6305, Tryptophan (Analog Reference). Retrieved from [1]
-
Thermo Fisher Scientific. (2009).[6] Safety Data Sheet: DL-Tryptophan. Retrieved from [1]
-
National Institutes of Health. (2024). Non-proteinogenic amino acids in drug discovery. Retrieved from [1]
Sources
- 1. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Dl-Tryptophan | C11H12N2O2 | CID 1148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Advanced Protocol: Incorporation of D,L-Homotryptophan in Solid-Phase Peptide Synthesis
Abstract
This application note details the methodological framework for incorporating D,L-Homotryptophan (HTrp) into peptides via Fmoc solid-phase peptide synthesis (SPPS). Homotryptophan, a non-proteinogenic homolog of tryptophan with an extended methylene side chain, offers unique conformational flexibility, enhanced proteolytic stability, and distinct fluorescence properties. This guide addresses the specific challenges of using racemic building blocks, including steric hindrance during coupling, indole side-chain protection, and the downstream chromatographic separation of resulting diastereomers.
Introduction & Scientific Rationale
Structural and Functional Significance
Homotryptophan (HTrp) differs from Tryptophan (Trp) by the insertion of a methylene group (
Key Applications:
-
Conformational Probes: The extended side chain acts as a "molecular ruler," probing the depth and plasticity of hydrophobic receptor pockets.
-
Fluorescence Studies: HTrp exhibits fluorescence properties distinct from Trp, often showing a red-shifted emission or altered quantum yield, enabling its use as a selective FRET donor/acceptor in the presence of native Trp residues.
-
Proteolytic Stability: The non-native backbone geometry confers resistance to common proteases, extending the in vivo half-life of therapeutic peptides.
The Challenge of Racemic Incorporation
When this compound is used as the starting material, the synthesis results in a mixture of diastereomers (e.g., L-L-L-L -L and L-L-L-D -L). Unlike enantiomers, diastereomers have distinct physical properties, allowing them to be separated by standard Reverse-Phase HPLC (RP-HPLC). This "shotgun" approach is often strategic in early-stage drug discovery to simultaneously screen both stereoisomers for bioactivity.
Materials & Reagents
| Component | Specification | Rationale |
| Building Block | Fmoc-D,L-Homotryptophan(Boc)-OH | Boc protection on the indole nitrogen is critical to prevent permanent alkylation by carbocations (e.g., from t-butyl groups) generated during TFA cleavage. |
| Coupling Reagents | HATU or DIC/Oxyma Pure | HTrp is bulkier than Trp. HATU provides rapid activation; DIC/Oxyma is a racemization-suppressing alternative if C-terminal cysteine is present. |
| Base | DIEA (Diisopropylethylamine) | Required for HATU activation. Use collidine if using TMP/HATU for highly acid-sensitive resins. |
| Solid Support | Rink Amide or Wang Resin | Standard supports. Low loading (0.3–0.5 mmol/g) is recommended to reduce steric crowding between growing chains. |
| Cleavage Cocktail | TFA / TIPS / H₂O / DODT | DODT (3,6-Dioxa-1,8-octanedithiol) or EDT is mandatory to scavenge reactive species that would otherwise modify the electron-rich indole ring. |
Experimental Protocol
Resin Preparation
-
Weighing: Calculate resin quantity based on a 0.1 mmol scale (e.g., 200 mg of 0.5 mmol/g resin).
-
Swelling: Place resin in a fritted reaction vessel. Add DMF (5 mL) and agitate for 30 minutes to fully solvate the polymer matrix.
-
Draining: Remove solvent via vacuum filtration.
Fmoc Deprotection Cycle
-
Reagent: 20% Piperidine in DMF (v/v). Optional: Add 0.1 M HOBt to suppress aspartimide formation if Asp is present.
-
Reaction: Add 5 mL deprotection solution. Agitate for 5 minutes. Drain. Repeat with fresh solution for 15 minutes.
-
Wash: Wash resin with DMF (5 x 1 min) to remove all traces of piperidine. Note: Residual piperidine will react with the activated ester in the next step, reducing yield.
Coupling of Fmoc-D,L-Homotryptophan(Boc)-OH
Due to the steric bulk of the homolgue side chain, a double coupling strategy is recommended.
Activation Mixture (for 0.1 mmol scale):
-
Amino Acid: 0.4 mmol Fmoc-D,L-HTrp(Boc)-OH (4 eq).
-
Activator: 0.38 mmol HATU (3.8 eq).
-
Base: 0.8 mmol DIEA (8 eq).
-
Solvent: DMF (minimum volume to dissolve, ~2 mL).
Procedure:
-
Pre-activation: Dissolve Amino Acid and HATU in DMF. Add DIEA immediately before adding to the resin. The solution should turn yellow.
-
Coupling: Add the activated solution to the resin. Agitate for 60 minutes at room temperature.
-
Check: Perform a Kaiser Test (ninhydrin).
-
Blue beads = Incomplete coupling (Proceed to Step 4).
-
Colorless beads = Complete coupling (Proceed to Wash).
-
-
Re-coupling (if needed): Drain. Repeat the coupling step with fresh reagents for 45 minutes.
-
Wash: Wash with DMF (4 x 1 min).
Capping (Recommended)
To prevent the formation of deletion sequences (n-1 peptides), cap unreacted amines.
-
Reagent: Acetic anhydride (0.5 M) / DIEA (0.5 M) / DMF.
-
Time: 10 minutes.
-
Wash: DMF (3x), DCM (3x).
Global Cleavage & Side-Chain Deprotection
The indole ring is highly susceptible to oxidation and alkylation during cleavage. The scavenger cocktail is critical.
Cocktail Reagent K (Modified):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (Ethanedithiol) or DODT: 2.5%
Procedure:
-
Wash resin thoroughly with DCM to remove DMF. Dry under N₂.
-
Add Cleavage Cocktail (10 mL per gram of resin).
-
Agitate for 2.5 to 3 hours . (Boc removal on the indole can be slower than N-terminal Boc; ensure sufficient time).
-
Precipitate the filtrate into cold diethyl ether (-20°C). Centrifuge and wash pellet 3x with ether.
Purification and Diastereomer Separation
Since D,L-HTrp was used, the crude product contains two diastereomeric peptides (assuming the rest of the sequence is chiral L-amino acids).
HPLC Strategy:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5 µm, 100 Å.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradient (e.g., 0.5% B increase per minute) is required to resolve the diastereomers.
Separation Logic: The D-HTrp isomer typically exhibits a different retention time than the L-HTrp isomer due to the disruption of the secondary structure (e.g., helix destabilization) or difference in hydrophobicity caused by the side-chain orientation.
Process Visualization
Caption: Workflow for the incorporation of this compound, emphasizing the critical decision points for coupling efficiency and the downstream separation of resulting diastereomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of the | Switch to HOAt/HATU or increase temperature to 50°C (microwave assisted). |
| Alkylation of Indole | Insufficient scavenging during cleavage. | Ensure DODT or EDT is present in the cleavage cocktail. Do not use water alone as a scavenger. |
| Poor Isomer Separation | Gradient too steep. | Use a 0.25% B/min gradient. Test a Phenyl-Hexyl column for alternative selectivity based on |
| Low Fluorescence | Quenching by adjacent residues.[1] | Avoid placing HTrp immediately next to protonated His or disulfide bonds if fluorescence is the primary readout. |
References
-
National Institutes of Health (NIH). (2006). Separation of peptide diastereomers by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
Sources
Application Note: High-Fidelity Solid-Phase Peptide Synthesis with D,L-Homotryptophan
Part 1: Executive Summary & Strategic Rationale
Homotryptophan (HTrp) is a non-standard amino acid (NSAA) and a higher homolog of Tryptophan (Trp), featuring an ethylene group between the indole ring and the
-
Conformational Scanning: The extended side chain probes steric depth in receptor binding pockets.
-
Proteolytic Stability: NSAAs resist standard proteases, enhancing plasma half-life.
-
Hydrophobicity: HTrp increases lipophilicity compared to Trp, potentially improving membrane permeability.
The "D,L" Challenge: This protocol specifically addresses the use of Fmoc-D,L-Homotryptophan(Boc)-OH . Unlike enantiopure synthesis, using a racemic building block creates a branching point in the chemical biology workflow. If the peptide chain contains other chiral centers (standard L-amino acids), the addition of D,L-HTrp generates diastereomers (not enantiomers). These diastereomers possess distinct physical properties and can typically be separated by standard Reverse-Phase HPLC (RP-HPLC), effectively allowing researchers to synthesize and screen two analogs ([L-HTrp]-peptide and [D-HTrp]-peptide) from a single batch.
Part 2: Critical Chemical Considerations
Indole Protection (The "Boc" Factor)
Like Tryptophan, the indole ring of Homotryptophan is electron-rich and highly susceptible to electrophilic aromatic substitution. During the final cleavage step using Trifluoroacetic Acid (TFA), generated cations (specifically tert-butyl cations from other protecting groups) can irreversibly alkylate the indole ring.
-
Requirement: Use Fmoc-D,L-HTrp(Boc)-OH . The tert-butyloxycarbonyl (Boc) group on the indole nitrogen (
) reduces electron density, preventing alkylation. -
Cleavage: The
-Boc group is removed concomitantly with other acid-labile groups during TFA cleavage, regenerating the native indole.
Coupling Efficiency & Racemization
While the starting material is already racemic, maintaining the integrity of other residues and ensuring high coupling yield for the bulky HTrp is critical.
-
Recommendation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .
-
Reasoning: This method is superior to HBTU/DIEA for bulky NSAAs. It minimizes the risk of epimerizing neighboring residues and prevents the formation of capping by-products (guanidinylation) associated with uronium salts.
Solubility
HTrp is more hydrophobic than Trp. Aggregation on-resin can occur.[1]
-
Mitigation: Use a solvent system of DMF/NMP (4:1) or perform couplings at slightly elevated temperatures (40°C) if the sequence allows.
Part 3: Visualized Workflows
Diagram 1: The Diastereomeric Synthesis Pathway
This flowchart illustrates how the racemic input leads to separable products.
Caption: Workflow demonstrating the generation of diastereomeric peptide libraries using racemic HTrp building blocks.
Part 4: Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Resin: Rink Amide ProTide or Wang Resin (0.3–0.6 mmol/g loading).
-
Amino Acid: Fmoc-D,L-Homotryptophan(Boc)-OH.
-
Activators: DIC (Diisopropylcarbodiimide), Oxyma Pure.
-
Solvents: DMF (Peptide grade), DCM, NMP.
-
Cleavage Scavengers: TIS (Triisopropylsilane), DODT (3,6-Dioxa-1,8-octanedithiol) or EDT (Ethanedithiol).
Step 1: Resin Preparation[12]
-
Weigh resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
-
Swell: Add DCM (5 mL) and rock for 30 mins. Drain.
-
Wash with DMF (3 x 5 mL).
Step 2: Fmoc Deprotection[9][12]
-
Add 20% Piperidine in DMF (5 mL).
-
Agitate for 3 minutes. Drain.
-
Add fresh 20% Piperidine in DMF (5 mL).
-
Agitate for 12 minutes. Drain.
-
Wash: DMF (5 x 5 mL) to remove all traces of piperidine (crucial to prevent premature cleavage of the active ester in the next step).
Step 3: Coupling of Fmoc-D,L-HTrp(Boc)-OH
Note: Use a 3-fold molar excess relative to resin loading.
| Reagent | Equivalents | Concentration (approx) |
| Fmoc-D,L-HTrp(Boc)-OH | 3.0 eq | 0.2 M in DMF |
| Oxyma Pure | 3.0 eq | 0.2 M in DMF |
| DIC | 3.0 eq | Neat (added last) |
-
Dissolve Amino Acid and Oxyma in minimal DMF.
-
Add DIC immediately prior to adding to the resin.
-
Reaction: Agitate at Room Temperature for 60–90 minutes .
-
Optimization: If the sequence is prone to aggregation, perform this coupling at 40°C for 45 minutes.
-
-
QC: Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple using HATU/DIEA for 30 mins (only as a secondary measure).
Step 4: Elongation
Continue standard SPPS cycles for the remaining residues.
Step 5: Global Cleavage & Side-Chain Deprotection
CRITICAL STEP: The indole ring requires robust scavenging. Do not use standard "95% TFA / 5% Water".
Cocktail Recipe (Reagent K equivalent):
-
TFA: 90%
-
TIS (Triisopropylsilane): 2.5%
-
H2O: 2.5%[2]
-
DODT or EDT: 5% (Essential Thiol Scavengers)
-
Wash resin with DCM (3x) to remove DMF traces. Dry under Nitrogen.
-
Add Cleavage Cocktail (10 mL per gram of resin).
-
Agitate for 2.5 to 3 hours at Room Temperature.
-
Note: The
-Boc group removal is slower than -Boc; the extended time ensures complete indole deprotection.
-
-
Precipitate filtrate into cold Diethyl Ether (-20°C).
-
Centrifuge, decant, and wash pellet 2x with ether.
Part 5: Analytical Validation & Separation
Upon analyzing the crude material via RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA), you will observe a specific pattern due to the D,L-HTrp incorporation.
Expected Chromatogram
Unlike a failed synthesis which shows broad, messy peaks, a successful D,L-synthesis will show two distinct major peaks (doublet) with identical Mass Spectrometry (MS) signatures.
-
Peak 1: Typically the [L-HTrp]-peptide (elutes earlier in many amphipathic helical sequences, but order can reverse based on specific conformation).
-
Peak 2: The [D-HTrp]-peptide.
Data Interpretation Table:
| Observation | Diagnosis | Action |
| Two sharp peaks, same Mass | Successful synthesis of Diastereomers. | Collect fractions separately. Label as Isomer A and Isomer B. |
| Single Peak | Either failed coupling or inability to resolve isomers. | Run a shallower gradient (e.g., 0.5% B/min) or switch to a Phenyl-Hexyl column. |
| Mass + 56 Da | Incomplete t-Butyl removal. | Cleavage time was too short. |
| Mass + 100 Da | Boc group still attached to Indole. | Cleavage time significantly too short; re-treat with TFA cocktail. |
Diagram 2: Mechanism of Indole Protection
Why the Boc group is non-negotiable for HTrp.
Caption: The Boc group on Fmoc-HTrp(Boc)-OH prevents irreversible alkylation of the indole ring by carbocations during cleavage.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
- Albericio, F., & Tulla-Puche, J. (2008). The Application of Oxyma Pure in Peptide Synthesis. Nature Protocols.
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. Link
-
Sigma-Aldrich. (2025). Fmoc Resin Cleavage and Deprotection Protocols. MilliporeSigma Technical Library. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link
Sources
Strategic Protection of D,L-Homotryptophan for High-Fidelity Peptide Synthesis
Abstract & Strategic Overview
D,L-Homotryptophan (HTrp) is a non-proteinogenic amino acid homolog of tryptophan characterized by an ethylene group inserted between the indole ring and the
However, the incorporation of HTrp into peptides presents significant synthetic challenges. Like Tryptophan, the electron-rich indole ring is highly susceptible to electrophilic aromatic substitution (alkylation) and oxidative degradation during acidic deprotection steps. Because HTrp is often synthesized or purchased as a racemate (D,L), consistent protection strategies are vital to prevent side-product amplification which can complicate the separation of diastereomers.
This guide details the Fmoc/tBu protection strategy , currently the industry gold standard for HTrp, focusing on the orthogonal protection of the indole nitrogen (
The Indole Challenge: Mechanism of Failure
To design a robust protocol, one must understand the failure mode. During the final cleavage of a peptide from the resin (typically using Trifluoroacetic Acid - TFA), protecting groups such as tert-butyl (tBu), Boc, and Trityl (Trt) are removed, generating reactive carbocations.
Without adequate protection, the HTrp indole ring acts as a scavenger for these carbocations. The C2, C5, and C7 positions of the indole ring are nucleophilic.
-
The Threat: Alkylation of the indole ring by
or (from Arginine protection). -
The Consequence: Irreversible modification of the HTrp residue, resulting in mass shifts (+56 Da for tBu) and complex HPLC chromatograms.
-
The Solution:
-Boc protection. The electron-withdrawing nature of the Boc group on the indole nitrogen deactivates the ring toward electrophilic attack.
Decision Matrix: Selecting the Protection Scheme
Figure 1: Decision tree for selecting the appropriate protecting group strategy based on synthesis modality.
Protocol A: Synthesis of Fmoc-D,L-HTrp(Boc)-OH
Commercial availability of pre-protected HTrp is lower than standard Trp. Researchers often must prepare the building block from the raw amino acid.
Objective: Convert this compound into the SPPS-ready building block
Reagents:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- (Di-tert-butyl dicarbonate)
- (Sodium Carbonate)
-
DMAP (4-Dimethylaminopyridine)
-
Solvents: 1,4-Dioxane, Water, Ethyl Acetate (EtOAc), DCM.
Step-by-Step Methodology:
-
-Fmoc Protection:
-
Dissolve 10 mmol D,L-HTrp in 25 mL water containing 20 mmol
. -
Add 25 mL 1,4-dioxane.
-
Cool to 0°C. Add 11 mmol Fmoc-OSu dropwise (dissolved in minimal dioxane).
-
Stir at 0°C for 1 hour, then room temperature (RT) for 12 hours.
-
Workup: Wash with ether (removes excess Fmoc-OSu). Acidify aqueous phase to pH 2 with 1N HCl. Extract product (Fmoc-D,L-HTrp-OH) into EtOAc. Dry over
and concentrate.
-
-
-Boc Protection:
-
Dissolve the crude Fmoc-D,L-HTrp-OH in anhydrous DCM (approx. 10 mL/g).
-
Add 2.5 equivalents of
. -
Add 0.1 equivalents of DMAP (Catalyst).
-
Critical: Monitor reaction by TLC. The reaction usually completes in 2–4 hours.
-
Quench: Add dilute citric acid solution.
-
Purification: Wash organic layer with water and brine. Dry and concentrate. Flash chromatography (Hexane/EtOAc) may be required to remove unreacted species, though crystallization from Hexane/DCM is often sufficient.
-
Yield Expectation: 75–85% overall.
Validation: Verify via ESI-MS (Mass = MW + Na) and
Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration
Once the building block is ready, it behaves similarly to Tryptophan but requires specific coupling conditions to minimize racemization (though less critical for D,L mixtures, efficiency is key).
Coupling Parameters
| Parameter | Recommendation | Rationale |
| Resin Loading | 0.3 – 0.5 mmol/g | Lower loading reduces aggregation of hydrophobic HTrp residues. |
| Activator | DIC / Oxyma Pure | Superior to HBTU/DIPEA for preventing racemization and ensuring complete coupling of bulky residues. |
| Stoichiometry | 3 - 5 equivalents | Excess ensures kinetics favor coupling over side reactions. |
| Coupling Time | 60 - 90 minutes | Extended time accounts for the steric bulk of the extra methylene group. |
| Fmoc Removal | 20% Piperidine/DMF | Standard.[1] Add 0.1M HOBt to scavenger solution to suppress aspartimide formation if Asp is present. |
Workflow Diagram
Figure 2: SPPS cycle for incorporating Homotryptophan.
Protocol C: Cleavage and Scavenging (The Critical Step)
This is the step where most HTrp syntheses fail. The removal of the
Reagent K (Modified) Cocktail:
-
TFA: 82.5% (Cleavage agent)
-
Phenol: 5% (Scavenger for protecting groups)
-
Water: 5% (Hydrolysis)
-
Thioanisole: 5% (Strong nucleophile, accelerates Boc removal)
-
EDT (1,2-Ethanedithiol): 2.5% (Crucial for Trp/HTrp protection against oxidation and alkylation)
Note: If TIS (Triisopropylsilane) is preferred over toxic EDT, use Reagent B: TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%). However, EDT is superior for Indole protection.
Procedure:
-
Wash resin with DCM to remove DMF traces.
-
Add cold Cleavage Cocktail (10 mL per gram of resin).
-
Shake at Room Temperature for 2–3 hours. (Do not heat; heat promotes alkylation).
-
Precipitate peptide in cold Diethyl Ether.
-
Centrifuge and wash pellet 3x with ether to remove scavengers.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link
-
White, P. (2002). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Referenced for Indole Scavenging mechanisms).[1][5][7][10][11][12]
-
Sigma-Aldrich. (2024). "Fmoc Resin Cleavage and Deprotection Protocols." Link
-
Thermo Fisher Scientific. (2024). "Introduction to Cleavage Techniques and Scavengers." Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. biosynth.com [biosynth.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Application Note: D,L-Homotryptophan as a Fluorescent & Structural Probe
This Application Note and Protocol Guide details the use of D,L-Homotryptophan (HTrp) as a specialized fluorescent and structural probe in protein science. Unlike spectral-shift analogs (e.g., 5-hydroxytryptophan), Homotryptophan is primarily a positional and flexibility probe that utilizes the intrinsic indole fluorophore but extends its reach from the protein backbone.
Executive Summary
This compound (HTrp) is a non-canonical amino acid (ncAA) analog of Tryptophan (Trp) characterized by the addition of a methylene group (
In protein studies, HTrp serves two critical functions:
-
Fluorescent Reporter of Flexibility: It acts as a "molecular ruler" to probe the steric constraints and volume of hydrophobic pockets.
-
Conformational Probe: By displacing the indole fluorophore, it reveals whether specific Trp-mediated interactions (e.g., cation-
stacking) are distance-dependent.
Note on Stereochemistry: While the reagent is often supplied as a racemic mixture (D,L ), protein translation machinery (ribosomes/aminoacyl-tRNA synthetases) strictly utilizes the L-isomer . For biosynthetic incorporation, the D-isomer generally remains inert or acts as a weak competitive inhibitor, while the L-isomer is incorporated. For Solid Phase Peptide Synthesis (SPPS), the specific isomer must be selected based on the target design.
Technical Principles & Photophysics
The "Flexibility Probe" Mechanism
Standard Tryptophan (Trp) fluorescence is highly sensitive to the local environment (polarity, hydration, and quenching neighbors). However, native Trp is relatively rigid close to the backbone.
-
Homotryptophan retains the Indole chromophore , meaning its excitation (
) and emission ( ) maxima are spectrally similar to Trp. -
The Difference: The extra methylene group decouples the indole ring from the backbone constraints.
-
Scenario A (Rigid Pocket): If HTrp incorporation disrupts fluorescence (quenching or shift) or protein stability, the native Trp environment is sterically tight.
-
Scenario B (Flexible Pocket): If fluorescence anisotropy decreases significantly compared to Trp, the side chain has high motional freedom, indicating a loose pocket.
-
Comparative Data: Trp vs. HTrp
| Feature | L-Tryptophan (Trp) | L-Homotryptophan (HTrp) | Significance |
| Side Chain Length | ~6.0 Å (from | ~7.5 Å (from | Probes steric depth/reach.[1] |
| Excitation Max | 280 nm | 280 nm | Compatible with standard UV optics.[1] |
| Emission Max | ~348 nm (in water) | ~348 nm (in water) | Environment dependent (Blue shift in hydrophobic core). |
| Quantum Yield | ~0.14 | ~0.14 (context dependent) | Similar brightness; changes indicate quenching. |
| Rotational Freedom | Restricted ( | Enhanced ( | Lower Fluorescence Anisotropy. |
Experimental Workflows (Graphviz)
The following diagram outlines the decision tree for incorporating HTrp based on the synthesis method (Biosynthetic vs. Chemical).
Figure 1: Workflow for this compound incorporation.[1] Note that in biosynthetic pathways, the host machinery selects the L-isomer from the D,L mixture.
Detailed Protocols
Protocol A: Biosynthetic Incorporation (Residue-Specific)
This method replaces all Tryptophan residues in the protein with Homotryptophan. Ideal for proteins with single Trp residues or for global structural probing.
Reagents:
-
Host Strain: E. coli Trp auxotroph (e.g., strain CT19 or any trpA- strain).
-
M9 Minimal Media: Supplemented with glucose, vitamins, and 19 amino acids (excluding Trp).
-
This compound: Stock solution (10 mg/mL in dilute HCl or warm water).[1]
Step-by-Step Procedure:
-
Inoculation: Grow the auxotrophic strain carrying your expression plasmid in LB media + Antibiotic at 37°C until OD
reaches 0.6–0.8. -
Wash Step (Critical): Centrifuge cells (4,000 x g, 10 min). Discard supernatant. Resuspend pellet in sterile M9 salts. Repeat twice to remove all traces of LB-derived Tryptophan.
-
Induction Phase:
-
Resuspend cells in M9 Minimal Media containing 19 amino acids (50
g/mL each). -
Add This compound to a final concentration of 0.5 mM to 1.0 mM . (Note: Higher concentration is needed for D,L mixtures to ensure sufficient L-isomer availability).
-
Add Inducer (e.g., 1 mM IPTG).
-
-
Expression: Incubate at 25°C or 30°C for 4–6 hours. (Lower temperature aids folding of the modified protein).
-
Harvest: Pellet cells and proceed to standard purification (e.g., His-tag affinity).
Validation Check:
-
Mass Spectrometry: Confirm incorporation by ESI-MS. HTrp adds +14.02 Da per substituted Tryptophan residue compared to the Wild Type (WT).
Protocol B: Fluorescence Characterization
Objective: Assess the local environment and flexibility of the HTrp probe.
Instrument Settings:
-
Excitation: 295 nm (Selective for Indole/HTrp, minimizes Tyrosine contribution).
-
Emission Scan: 310 nm – 450 nm.
-
Slit Widths: 2.5 nm / 2.5 nm.[1]
Workflow:
-
Buffer Baseline: Measure the buffer blank.
-
Steady-State Spectrum:
-
Record emission spectra of WT (Trp) and Mutant (HTrp) at equimolar concentrations (
). -
Analysis: A Blue Shift (<340 nm) indicates the HTrp is buried in a hydrophobic core. A Red Shift (>350 nm) indicates solvent exposure. Compare WT vs. HTrp shifts to see if the extra methylene group forced the indole out of a pocket.
-
-
Fluorescence Anisotropy (
):-
Measure anisotropy at
. -
Interpretation:
-
High
(>0.20): The side chain is rigidly held. -
Low
(<0.10): The side chain is freely rotating. -
Comparison: If
, the native Trp was held in a specific rigid conformation that HTrp cannot maintain due to the linker length.
-
-
References
-
Ross, J. B. A., et al. (1997).[2] "Spectral Properties of Tryptophan Analogs." Methods in Enzymology, 278, 151-164. Link
-
Budisa, N., et al. (1995). "Bioincorporation of telluromethionine into proteins: a promising new approach for X-ray structure analysis of proteins." Journal of Molecular Biology, 253(5), 671-675. (Foundational protocol for auxotrophic incorporation). Link
-
Hogue, C. W., et al. (1992). "Diffraction studies of homotryptophan: A probe of side-chain conformation." Journal of the American Chemical Society, 114(5), 1693-1697. Link
-
Phillips, R. S. (2020). "Fluorescent Recognition of L- and D-Tryptophan." RSC Advances. (Discusses D,L selectivity). Link
Sources
- 1. TW202128996A - Compositions and methods for in vivo synthesis of unnatural polypeptides - Google Patents [patents.google.com]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Analysis & Engineering with D,L-Homotryptophan
Abstract
This guide details the utilization of D,L-Homotryptophan (HTrp) —specifically its resolved enantiomers—as a critical tool in protein structure analysis and peptidomimetic design. Unlike standard Tryptophan (Trp), Homotryptophan contains an additional methylene group (
Introduction: The Homotryptophan Advantage
Standard Tryptophan (Trp) is the gold standard for intrinsic fluorescence probing. However, its rigid distance from the peptide backbone limits its ability to probe specific local environments without perturbing the secondary structure of
Homotryptophan (HTrp) offers two distinct structural advantages depending on the isomer used:
-
Side-Chain Homologation (
-HTrp): Extends the indole ring further from the backbone, acting as a "spacer probe" to test environmental accessibility or relieve steric clashes in hydrophobic cores. -
Backbone Homologation (
-HTrp): The most common application. Insertion of a methylene group into the backbone converts the residue into a -amino acid. This induces the formation of stable secondary structures known as 14-helices (foldamers), which are resistant to proteolysis and useful for measuring long-range distances in biological systems.
Comparison of Structural Properties
| Feature | L-Tryptophan (Trp) | L-Homotryptophan ( |
| Backbone Atoms | 3 (N-C | 4 (N-C |
| Side Chain Position | C | C |
| Secondary Structure | 14-Helix (3.0 residues/turn) | |
| Fluorescence | Similar | |
| Proteolytic Stability | Low (Trypsin/Chymotrypsin labile) | High (Protease resistant) |
Mechanism of Action: Fluorescence & Foldamers
Fluorescence as a Structural Reporter
While HTrp shares the indole fluorophore with Trp, the extra methylene group alters the rotameric population . In standard Trp, fluorescence decay is typically biexponential due to restricted rotation around the
The -Peptide Foldamer Effect
Incorporating
Workflow Visualization
The following diagram outlines the critical path from raw D,L-material to structural data.
Figure 1: Operational workflow for processing this compound into analytically useful peptide constructs.
Protocol 1: Chiral Resolution of this compound
Since the starting material is a racemate ("D,L"), it must be resolved before use in structure analysis, as stereochemistry dictates folding.
Objective: Isolate L-Homotryptophan for biological mimicking or D-Homotryptophan for stability studies.
Method A: Enzymatic Resolution (Scalable)
-
Acetylation: React D,L-HTrp with acetic anhydride to form N-Acetyl-D,L-HTrp .
-
Digestion: Dissolve the N-acetylated mixture in phosphate buffer (pH 7.5). Add Acylase I (from Aspergillus or Porcine kidney).
-
Incubation: Incubate at 37°C for 24 hours. The enzyme selectively deacetylates the L-isomer .
-
Separation: Acidify the solution to pH 5. The free L-HTrp is zwitterionic and water-soluble, while the unreacted N-Acetyl-D-HTrp is less soluble or can be extracted with ethyl acetate.
-
Purification: Collect the aqueous phase (L-HTrp) and recrystallize.
Method B: Chiral HPLC (Analytical/Small Scale)
-
Column: Crown Ether type (e.g., CROWNPAK CR-I(+)) or Teicoplanin-based CSP.
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water mixtures depending on the column.
-
Detection: UV at 280 nm.
-
Elution Order: typically D elutes before L on crown ether columns (verify with standards).
Protocol 2: Solid Phase Peptide Synthesis (SPPS) with HTrp
Incorporating
Reagents:
-
Fmoc-L-
-Homotryptophan-OH (Commercial or synthesized from resolved L-HTrp). -
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
-
Coupling Agents: HATU/HOAt (preferred over HBTU due to higher reactivity).
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling (The Critical Step):
-
Stoichiometry: Use 3.0 equivalents of Fmoc-HTrp (vs. standard 5.0 eq for normal AA).
-
Activator: 2.9 eq HATU + 6.0 eq DIPEA.
-
Time: Extend coupling time to 2 hours (double the standard time). The
-amino acid reacts slower. -
Note: Double coupling is recommended if the sequence is hydrophobic.
-
-
Capping: Acetic anhydride/Pyridine to cap unreacted amines.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) + EDT (Ethanedithiol) .
-
Crucial: Indole rings are susceptible to oxidation and alkylation during cleavage. EDT (2.5%) or Phenol must be added as a scavenger to protect the HTrp side chain.
-
Application: Structural Analysis via Fluorescence & CD
Once synthesized, the HTrp-containing peptide is analyzed to determine its fold and environment.
Experiment A: Circular Dichroism (CD) - Verifying the Foldamer
Unlike
-
Setup: 50 µM peptide in Methanol or TFE (Trifluoroethanol).
-
Signature: Look for a minimum at ~214 nm and a maximum at ~198 nm .
-
Interpretation: If this signature is present, the HTrp has successfully induced the 14-helix conformation.
Experiment B: Fluorescence Depth/Environment Profiling
Use the HTrp as a probe to determine if a peptide inserts into a membrane or binds a hydrophobic pocket.
-
Excitation: 295 nm (Selects for Indole, minimizes Phenylalanine/Tyrosine contribution).
-
Emission Scan: 310–450 nm.
-
Solvent Shift Assay:
-
Measure
in Buffer (Polar). -
Measure
in Vesicles/Liposomes (Hydrophobic). -
Result: A Blue Shift (e.g., 350 nm
335 nm) indicates the HTrp is buried in the lipid bilayer. -
Advantage:[1][2][3][4][5] Because HTrp is on an extended arm (or backbone), it probes a different depth than native Trp. By comparing a Trp-mutant vs. an HTrp-mutant, you can triangulate the depth of insertion (Molecular Ruler).
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Low Yield in SPPS | Steric hindrance of | Use HATU/HOAt; Double couple; Increase reaction time to 2h. |
| Oxidation of HTrp | Indole oxidation during cleavage. | Ensure Scavenger cocktail includes EDT or DTT. Degas all solvents. |
| No 14-Helix Signal (CD) | Solvent prevents folding. | |
| Racemization | Use of D,L mixture or base-catalyzed epimerization. | Use resolved Fmoc-L-HTrp. Avoid strong bases for prolonged periods. |
References
-
Seebach, D., et al. (2006). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link
-
Appella, D. H., et al. (1996). Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society. Link
-
Kamei, T., et al. (2018). Entropic effects make a more tightly folded conformer of a β-amino acid less stable: UV-UV hole burning and IR dip spectroscopy of L-β3-homotryptophan. Physical Chemistry Chemical Physics. Link
-
Biosynth. (2024).[6] this compound Product Data and Applications.Link[1]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Trp photophysics). Link
Sources
- 1. WO2014133960A1 - Engineered transaminase polypeptides for industrial biocatalysis - Google Patents [patents.google.com]
- 2. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. US20170173107A1 - Compstatin Analogs With Improved Potency and Pharmacokinetic Properties - Google Patents [patents.google.com]
- 5. US10967042B2 - Peptidomimetic macrocycles - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Application Note: High-Resolution Chiral Separation of D,L-Homotryptophan by HPLC
This Application Note is designed as a comprehensive technical guide for the chiral separation of D,L-Homotryptophan. It synthesizes theoretical mechanisms with practical, field-proven protocols, positioning the Crown Ether-based separation as the primary methodology due to its superior selectivity for underivatized amino acids.
Executive Summary
Homotryptophan (2-amino-4-(1H-indol-3-yl)butanoic acid) is a non-proteinogenic amino acid and a critical intermediate in the synthesis of peptide-based pharmaceuticals and peptidomimetics. Unlike Tryptophan, it possesses an extended ethyl side chain, increasing its hydrophobicity and altering its steric interaction with chiral selectors.
This guide details two orthogonal protocols for the enantioseparation of this compound:
-
Primary Method (Gold Standard): CROWNPAK® CR(+) (Chiral Crown Ether) – Offers highest resolution (
) and predictable elution order. -
Secondary Method (Orthogonal): CHIROBIOTIC® T (Teicoplanin) – Useful for LC-MS compatibility and alternative selectivity.
Introduction & Mechanistic Rationale
The Challenge of Homotryptophan
Separating underivatized amino acids is challenging because they exist as zwitterions in aqueous solution. Standard Pirkle-type or Polysaccharide columns often require derivatization (e.g., Boc, Fmoc) to block the amine/carboxyl groups to achieve separation. However, derivatization introduces kinetic steps and potential racemization.
The Solution: Host-Guest Complexation
The most robust approach for underivatized Homotryptophan is Crown Ether Chromatography .
-
Stationary Phase: A chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) is coated onto silica.
-
Mechanism: The crown ether forms a host-guest inclusion complex with the primary ammonium group (
) of the amino acid. -
Chiral Recognition: The spatial arrangement of the binaphthyl groups creates a chiral barrier. The L-enantiomer of amino acids generally forms a less stable complex due to steric hindrance with the crown ether's phenyl groups, causing it to elute after the D-enantiomer on a CR(+) column.
Visualization: Separation Logic & Mechanism[1][2]
Figure 1: Decision matrix and mechanistic flow for Homotryptophan chiral separation.
Primary Protocol: CROWNPAK® CR(+)
This protocol is the industry standard for determining optical purity of amino acids.
Reagents & Equipment[2]
-
Column: Daicel CROWNPAK® CR(+), 4.0 mm x 150 mm, 5 µm.[1]
-
Mobile Phase A: Perchloric Acid (
), pH 1.5 (approx. 16.3 g of 70% per liter of water).-
Note:
is preferred over TFA because it has lower UV absorption at 200-210 nm.
-
-
Mobile Phase B: Methanol (HPLC Grade).
-
Sample Diluent: Mobile Phase A.
-
Detector: UV/Vis at 200 nm (Indole absorption) or 254 nm.
Step-by-Step Methodology
Step 1: System Preparation
-
Flush the HPLC system with water to remove any buffer salts.
-
Equilibrate the column with 100% Mobile Phase A (pH 1.5) at 0.5 mL/min for 30 minutes.
-
Critical: The ammonium group must be fully protonated (
) for the crown ether interaction to occur. Neutral pH will result in zero retention.
-
Step 2: Optimization for Homotryptophan Homotryptophan is more hydrophobic than Tryptophan. Using 100% aqueous acid may result in excessively long retention times and broad peaks.
-
Initial Run: Isocratic 90% A / 10% B.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C . (Lower temperatures generally increase resolution on CSPs but increase backpressure).
Step 3: Execution
-
Inject 5 µL of sample (1 mg/mL concentration).
-
Monitor at 200 nm for maximum sensitivity.
-
Expected Elution Order:
-
Peak 1: D-Homotryptophan
-
Peak 2: L-Homotryptophan
-
Note: If using CROWNPAK CR(-), the elution order is reversed (L then D).[1]
-
Step 4: Troubleshooting & Tuning
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Peaks too broad | Hydrophobic interaction with silica backbone | Increase Methanol content (Max 15% recommended for Crownpak). |
| Resolution < 1.5 | Temperature too high | Lower column temperature to 10°C or 15°C to stabilize the host-guest complex. |
| No Retention | pH too high | Ensure mobile phase pH is < 2.0. The amine must be protonated. |
Secondary Protocol: CHIROBIOTIC® T
Use this method if Mass Spectrometry (MS) detection is required, as Perchloric acid is non-volatile and dangerous for MS systems.
Reagents[2][4][5]
-
Column: Astec CHIROBIOTIC® T (Teicoplanin bonded phase).[2]
-
Mobile Phase: Methanol / Water / Acetic Acid / Triethylamine (TEA).
-
Standard Composition: 40:60:0.1:0.1 (v/v/v/v).
Methodology[2][6]
-
Mode: Teicoplanin operates in multiple modes.[3] For amino acids, the Polar Ionic Mode is most effective.
-
Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV 220 nm or MS (ESI+).
-
-
Mechanism: Separation is driven by ionic interactions between the analyte's carboxylate/ammonium groups and the Teicoplanin aglycone basket.
Data Analysis & Validation
To validate the method, calculate the Resolution (
Quantitative Summary Table
| Parameter | CROWNPAK CR(+) (Recommended) | CHIROBIOTIC T (Alternative) |
| Elution Order | D | L |
| Typical | 1.5 – 2.5 | 1.1 – 1.3 |
| Typical | > 3.0 (Baseline) | 1.5 – 2.0 |
| Mobile Phase | Aqueous | MeOH / Water / Acetate |
| Detection | UV Only | UV or MS |
| Limit of Quantitation | ~0.1% minor enantiomer | ~0.5% minor enantiomer |
Calculation Standard
Ensure system suitability using the USP formula:
Mechanistic Diagram: Crown Ether Complexation
Figure 2: Interaction mechanism. Note: On CR(+), the chiral barrier destabilizes the L-complex less than the D-complex, or specific steric hindrance causes D to elute first. (Standard elution for CR(+) is D
References
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Chiral Technologies. Retrieved from [Link]
- Hyun, M. H. (2016). Liquid Chromatographic Separation of the Enantiomers of Amino Acids on Crown Ether-Based Chiral Stationary Phases.
- Lee, J. W., et al. (2004). Direct enantioseparation of amino acids by HPLC using a chiral crown ether stationary phase.
- Petritis, K., et al. (2002). Validation of an HPLC method for the determination of D- and L-amino acids.
Sources
Application Note: Enantioseparation of D,L-Homotryptophan by Capillary Electrophoresis
Executive Summary
This guide details the protocol for the enantiomeric separation of D,L-Homotryptophan, a non-proteinogenic amino acid critical in peptidomimetic drug design. Unlike its homolog Tryptophan, Homotryptophan possesses an extended methylene bridge, altering its hydrophobicity and inclusion complex dynamics.[1]
Why Capillary Electrophoresis?
While HPLC requires expensive chiral stationary phases (CSPs) that degrade over time, CE achieves enantioseparation by simply adding a chiral selector to the buffer.[1] This allows for rapid screening of selectors (e.g.,
Theoretical Basis & Mechanism[1]
The Chiral Recognition Mechanism
The separation relies on the formation of transient "host-guest" inclusion complexes between the analyte (guest) and a chiral selector (host), typically a cyclodextrin (CD).[1][2]
-
The Host: Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior.[1]
-
The Guest: Homotryptophan contains a hydrophobic indole ring that fits into the CD cavity.[1]
-
The Discrimination: The D- and L-enantiomers form complexes with different stability constants (
).[1] Even if the mobilities of the free enantiomers are identical, the difference in the degree of complexation alters their effective electrophoretic mobilities.
Structural Considerations: Tryptophan vs. Homotryptophan
-
Tryptophan: Often resolved well with
-CD (smaller cavity) because the indole ring fits "snugly."[1] -
Homotryptophan: The extra methylene group (
) increases the flexibility of the side chain.[1] This often necessitates a slightly larger or more flexible cavity, such as Hydroxypropyl- -CD (HP- -CD) , to accommodate the deeper penetration of the indole moiety while maintaining steric contact with the chiral rim.
Method Development Strategy (Visualized)
The following decision tree outlines the logical flow for optimizing the separation, moving from initial screening to parameter refinement.
Caption: Workflow for selecting and optimizing the chiral selector. HP-
Primary Protocol: Cyclodextrin-Modified CZE
This protocol uses a low pH phosphate buffer to suppress Electroosmotic Flow (EOF) and ensure the amino acid is positively charged.[1]
Reagents & Materials
| Component | Specification | Purpose |
| Analyte | This compound | Target molecule (1 mg/mL stock in water).[1] |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate, pH 2.5 | Provides conductivity; protonates analyte.[1] |
| Chiral Selector | HP- | Primary chiral discriminator.[1] Start at 30 mM.[1][3] |
| Alternative Selector | Secondary option if HP- | |
| Capillary | Fused Silica, 50 cm effective length ( | Standard separation channel.[1][4][5] |
| Wash Solvents | 0.1 M NaOH, HPLC Grade Water | Capillary conditioning.[1] |
Instrumentation Setup
-
System: Agilent 7100, Sciex PA 800 Plus, or equivalent CE system.
-
Detection: UV-Vis Absorbance.[1]
-
Temperature: 20°C (Critical: Lower temperature favors complex formation).[1]
-
Voltage: +25 kV (Normal Polarity: Anode at injection, Cathode at detection).[1]
Step-by-Step Procedure
-
BGE Preparation:
-
Capillary Conditioning (New Capillary):
-
Flush 1 M NaOH (10 min)
Water (5 min) BGE (10 min).
-
-
Daily Conditioning (Between Runs):
-
Sample Injection:
-
Dilute stock to 50-100
g/mL in water (not buffer, to induce "stacking" for sharper peaks). -
Hydrodynamic injection: 50 mbar for 5 seconds.[1]
-
-
Separation:
Data Analysis & Calculations
Calculate the Resolution (
-
Acceptance Criteria:
(Baseline separation).
Alternative Protocol: Crown Ether CZE
If Cyclodextrins fail to resolve the enantiomers, or if an orthogonal method is required for validation, use 18-Crown-6. This selector specifically targets the primary amine functionality.[1]
-
Mechanism: The ammonium group (
) of Homotryptophan complexes with the ether oxygens of the crown.[1] -
BGE: 10 mM Tris-H3PO4 (pH 2.5) + 15 mM 18-Crown-6 tetracarboxylic acid .[1]
-
Voltage: +20 kV.
-
Note: Crown ethers are often more expensive and require strictly acidic conditions to ensure the amine is fully protonated.[1]
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| No Separation (Single Peak) | Binding constant ( | 1. Change CD type (try |
| Poor Resolution ( | Peak broadening or insufficient selectivity. | 1. Lower temperature to 15°C (increases |
| Unstable Current | Joule heating or bubble formation.[1] | 1. Check buffer ionic strength (lower to 25 mM).2. Verify capillary cooling system. |
| Migration Time Shift | Capillary wall modification by CD. | Increase "Between Run" rinse time with NaOH to reset wall surface.[1] |
Expert Insights: The "Homolog Effect"
When moving from Tryptophan to Homotryptophan, researchers often underestimate the impact of the extra
-
Hydrophobicity: Homotryptophan is more hydrophobic.[1] If using MEKC (Micellar Electrokinetic Chromatography), it will partition more strongly into the micelle, requiring higher SDS concentrations to elute.[1]
-
Cavity Fit: While
-CD is the "textbook" answer for Tryptophan [1], the slightly bulkier Homotryptophan often achieves higher resolution with chemically modified -CDs (like HP- -CD or DM- -CD) because the derivatization extends the cavity depth, accommodating the longer side chain [2].
References
-
Separ
-CD: -
Cyclodextrin Derivatives for Homolog Separation
-
Physical Properties of Homotryptophan
Sources
- 1. Homotryptophan | C12H14N2O2 | CID 10036329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Capillary zone electrophoresis separation of tryptophan and its metabolites, including quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Incorporation of D,L-Homotryptophan (HTrp) in Peptide Engineering
Abstract
Homotryptophan (HTrp) is a non-canonical amino acid analogue of Tryptophan (Trp) featuring an extended side chain (an additional methylene group). This structural modification alters the rotameric freedom and fluorescence properties of the indole moiety. Furthermore, the incorporation of the D-isomer (D-HTrp) significantly enhances proteolytic stability. This guide details the protocol for incorporating D,L-Homotryptophan into peptides via Solid Phase Peptide Synthesis (SPPS). It specifically addresses the "One Synthesis, Two Analogs" strategy, utilizing the racemic D,L-mixture to generate separable diastereomers for parallel stability and binding assays.
Part 1: Chemical Basis & Strategic Rationale
Why Homotryptophan?
Native Tryptophan is the dominant intrinsic fluorophore in proteins but is susceptible to oxidative degradation and rapid proteolysis. Homotryptophan offers three distinct advantages in drug design:
-
Conformational Flexibility: The extra methylene group (
) extends the indole ring away from the peptide backbone, allowing it to reach hydrophobic pockets that are sterically inaccessible to native Trp. -
Proteolytic Resistance (D-Isomer): The incorporation of D-amino acids disrupts the recognition motifs of endogenous proteases, extending the serum half-life of peptide therapeutics.
-
Fluorescence Probing: HTrp exhibits intrinsic fluorescence similar to Trp but often displays distinct quenching profiles and rotational correlation times due to its increased side-chain flexibility.
The "D,L" Advantage (Racemic Strategy)
Using a racemic mixture (D,L-Fmoc-HTrp-OH) during synthesis is a strategic choice in early-stage discovery. When coupled to a peptide composed of pure L-amino acids, the result is not a failed mixture, but a library of two distinct diastereomers :
-
Analog A: Contains L-HTrp (Native-like backbone geometry).
-
Analog B: Contains D-HTrp (Altered backbone turn/stability).
Key Insight: Because these are diastereomers (not enantiomers), they possess different physical properties and can be separated via standard Reverse-Phase HPLC (RP-HPLC). This allows you to synthesize one batch and harvest two distinct drug candidates.
Property Comparison
| Property | L-Tryptophan (Trp) | L-Homotryptophan (HTrp) | D-Homotryptophan |
| Side Chain | Indole-3-yl-methyl | Indole-3-yl-ethyl | Indole-3-yl-ethyl |
| Mass Shift | 0 Da (Ref) | +14.02 Da | +14.02 Da |
| Proteolytic Stability | Low | Moderate | High |
| Fluorescence | Similar | Similar | |
| HPLC Retention | Baseline | Shifted (Hydrophobic) | Distinct from L-HTrp |
Part 2: Synthesis Protocol (Fmoc-SPPS)
Objective: Incorporate D,L-HTrp into a peptide sequence using Fmoc chemistry. Scale: 0.1 mmol Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
Reagents & Materials
-
Amino Acid: Fmoc-D,L-Homotryptophan-OH (Ensure side chain indole is unprotected or Boc-protected. If unprotected, avoid oxidative conditions).
-
Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure. Note: DIC/Oxyma is preferred over HBTU/DIEA to minimize racemization of neighboring residues, although HTrp is already racemic.
-
Solvent: DMF (Dimethylformamide), peptide grade.
-
Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), DODT (3,6-Dioxa-1,8-octanedithiol), Water.
Step-by-Step Workflow
Step 1: Resin Swelling
-
Weigh 0.1 mmol of resin into the reaction vessel.
-
Add DMF (5 mL) and swell for 30 minutes. Drain.
Step 2: Fmoc Deprotection[1]
-
Add 20% Piperidine in DMF (5 mL).
-
Agitate for 5 minutes. Drain.
-
Repeat with fresh 20% Piperidine for 10 minutes. Drain.
-
Wash resin with DMF (5 x 1 min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming HTrp.
Step 3: Coupling this compound
Since HTrp is bulkier than Trp, we use a double-coupling cycle.
-
Activation: Dissolve Fmoc-D,L-HTrp-OH (4 eq, 0.4 mmol) and Oxyma Pure (4 eq) in minimal DMF. Add DIC (4 eq).
-
Reaction: Add the activated solution to the resin immediately.
-
Agitation: Shake/vortex at room temperature for 60 minutes.
-
Check: Perform a Kaiser Test (ninhydrin). If blue (positive for free amines), re-couple.
-
Wash: Drain and wash with DMF (3 x 1 min).
Step 4: Elongation & Final Fmoc Removal
-
Continue standard SPPS for the remaining sequence.
-
Remove the final N-terminal Fmoc group.
-
Wash with DMF, then DCM (Dichloromethane), then Methanol. Dry resin under nitrogen.
Step 5: Cleavage & Side-Chain Deprotection (The Critical Step)
The indole ring of HTrp is electron-rich and susceptible to alkylation by carbocations released during cleavage (e.g., from t-Butyl protecting groups).
-
Prepare Cocktail: TFA / TIS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5).
-
Note:DODT (or EDT) is mandatory. Without this scavenger, the HTrp indole will be permanently modified, ruining the synthesis.
-
-
Incubate: Add cocktail to resin. Shake for 2.5 to 3 hours.
-
Precipitate: Filter the cleavage solution into cold diethyl ether (-20°C). The peptide will precipitate.
-
Isolate: Centrifuge (3000 rpm, 5 min), decant ether, and resuspend in fresh ether. Repeat 2x.
Part 3: Visualization of Workflows
Diagram 1: The "One Synthesis, Two Analogs" Workflow
This diagram illustrates how a racemic starting material yields two distinct, testable drug candidates.
Caption: Workflow for generating and resolving diastereomeric peptides from racemic HTrp starting material.
Part 4: Characterization & Validation
HPLC Resolution
Inject the crude mixture onto a C18 analytical column.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-65% B over 30 mins.
-
Expectation: You will see two distinct peaks (doublet) with the same mass but different retention times.
-
Validation: The D-isomer typically elutes later (is more hydrophobic) or earlier depending on the specific amphipathic nature of the helix/structure, but separation is almost guaranteed for peptides <20 residues.
-
Mass Spectrometry (MS)
Both peaks must show the correct mass.
-
Calculation: Target Mass = (Mass of Native Sequence w/ Trp) + 14.02 Da.
-
Self-Validating Check: If you see +14 Da, you have HTrp. If you see +56 Da (t-Butyl adduct), your scavenging (DODT) was insufficient.
Fluorescence Spectroscopy
To verify the HTrp spectral signature:
-
Dissolve purified peptide in Phosphate Buffer (pH 7.4).
-
Excitation: 280 nm (slit 5 nm).
-
Emission Scan: 300–450 nm.
-
Result: HTrp peptides typically show emission max ~350 nm. Compare Quantum Yield (QY) against a Trp-only control. A shift in
or intensity indicates the HTrp is sensing a different local environment due to the extended side chain.
Part 5: Stability Assay (Application)
Hypothesis: The D-HTrp analog will exhibit superior stability in serum compared to the L-HTrp or Native Trp analogs.
Protocol:
-
Preparation: Dilute peptides to 100 µM in 25% Human Serum / HBSS buffer.
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at T=0, 1h, 4h, 12h, 24h.
-
Quenching: Add 100 µL Acetonitrile/1% Formic Acid to precipitate serum proteins. Centrifuge.
-
Analysis: Analyze supernatant by LC-MS.
-
Plot: % Remaining Peptide vs. Time.
Diagram 2: Stability Logic
Caption: Mechanistic basis for enhanced stability of D-HTrp analogs in biological media.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative text on intrinsic tryptophan fluorescence and environmental quenching).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational SPPS protocol).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review on protecting groups and scavengers like DODT for Trp/HTrp).
-
Tulla-Puche, J., et al. (2025). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides / Springer Nature Experiments. (Current standard protocols for Fmoc synthesis).
-
BenchChem. (2025). A Comparative Analysis of the Fluorescence Properties of H-Gly-Trp-Gly-OH and Free Tryptophan. (Data on peptide-bound tryptophan fluorescence).
Sources
Application Note: D,L-Homotryptophan in Asymmetric Synthesis and Drug Discovery
Topic: D,L-Homotryptophan as a Building Block for Complex Molecules Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Homologation Advantage
This compound (2-amino-4-(1H-indol-3-yl)butanoic acid) represents a critical structural expansion of the canonical amino acid tryptophan. By inserting a single methylene (
In drug development, this "homologation" serves two primary functions:
-
Conformational Scanning: It allows researchers to probe the depth of hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly NK1 and tachykinin receptors.
-
Scaffold Generation: It acts as a precursor for azepino[4,5-b]indoles (seven-membered rings) via Pictet-Spengler cyclization, distinct from the six-membered
-carbolines derived from tryptophan.
This guide details the synthesis of the racemate, its enzymatic resolution to optical purity, and its application in generating complex tricyclic scaffolds.
Core Protocol A: Synthesis and Enzymatic Resolution
Since this compound is often synthesized as a racemate, obtaining the enantiopure L- or D-isomer is a prerequisite for high-affinity ligand synthesis. The following protocol couples the classical Sorensen synthesis with a kinetic enzymatic resolution.
Phase 1: Synthesis of N-Acetyl-D,L-Homotryptophan
Principle: Alkylation of diethyl acetamidomalonate with 3-(2-bromoethyl)indole followed by hydrolysis and decarboxylation.
Reagents:
-
Diethyl acetamidomalonate (DEAM)[1]
-
3-(2-bromoethyl)indole
-
Sodium ethoxide (NaOEt) / Ethanol[2]
-
NaOH (aq), HCl (conc), Acetic anhydride (
)
Step-by-Step Workflow:
-
Alkylation:
-
Dissolve Na (1.1 eq) in absolute ethanol to generate NaOEt.
-
Add DEAM (1.0 eq) and stir for 30 min at RT to form the enolate.
-
Add 3-(2-bromoethyl)indole (1.0 eq) dropwise. Note: Indoles are light-sensitive; perform in low light or wrap flask in foil.
-
Reflux for 6–8 hours. Monitor by TLC (disappearance of indole bromide).
-
-
Hydrolysis & Decarboxylation:
-
Concentrate the mixture in vacuo. Resuspend residue in 10% NaOH.
-
Reflux for 4 hours to saponify esters.
-
Acidify with conc. HCl to pH 2 and reflux for 2 hours (decarboxylation).
-
-
Acetylation (for Resolution):
-
Adjust pH to 10 with NaOH.
-
Add acetic anhydride (1.5 eq) dropwise while maintaining pH >9 with NaOH.
-
Acidify to precipitate N-Acetyl-D,L-Homotryptophan . Recrystallize from water/ethanol.
-
Phase 2: Enzymatic Resolution (The "Self-Validating" Step)
Principle: Acylase I (from Aspergillus melleus or Porcine Kidney) selectively hydrolyzes the L-enantiomer's amide bond, leaving the D-enantiomer acetylated. This creates a solubility difference that allows physical separation.
Protocol:
-
Enzyme Prep: Dissolve N-Acetyl-D,L-Homotryptophan (10 g) in water. Adjust pH to 7.5 using LiOH (Li+ salts often have better solubility than Na+ for amino acids).
-
Hydrolysis: Add Acylase I (100 mg). Incubate at 37°C with gentle stirring.
-
Validation (In-Process Control): Monitor reaction progress via Chiral HPLC.
-
Endpoint: Stop when L-Homotryptophan peak reaches 50% of total mass (theoretical max yield).
-
-
Separation:
-
Acidify mixture to pH 5.
-
L-Homotryptophan (free amino acid) remains in solution or precipitates depending on concentration.
-
Extract the unreacted N-Acetyl-D-Homotryptophan with Ethyl Acetate (EtOAc). The free amino acid will not extract.
-
Result: Aqueous phase contains pure L-Homotryptophan; Organic phase contains pure N-Acetyl-D-Homotryptophan.
-
Visualization: Resolution Workflow
The following diagram illustrates the logical flow of the resolution process, ensuring the separation of enantiomers is clearly understood.
Figure 1: Chemo-enzymatic resolution workflow for isolating enantiopure L- and D-Homotryptophan.
Core Protocol B: Scaffold Generation (Azepino[4,5-b]indoles)
While Tryptophan yields tetrahydro-
Reaction: Pictet-Spengler Condensation.[3]
Reagents:
-
L-Homotryptophan Methyl Ester (HCl salt)
-
Aldehyde (
, e.g., benzaldehyde or formaldehyde equivalent) -
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Imine Formation:
-
Suspend L-Homotryptophan methyl ester in dry DCM under Argon.
-
Add Aldehyde (1.1 eq) and
(drying agent). Stir 2 hours at RT. -
Checkpoint: 1H-NMR should show disappearance of aldehyde proton (~10 ppm) and appearance of imine proton.
-
-
Cyclization:
-
Workup:
-
Quench with saturated
. Extract with DCM.[1] -
Purify via flash chromatography.
-
Visualization: Mechanistic Pathway
This diagram highlights the structural divergence from standard tryptophan chemistry.
Figure 2: The Pictet-Spengler pathway for Homotryptophan, yielding the 7-membered azepino-indole core.
Analytical Data & QC Standards
To ensure scientific integrity, the synthesized building blocks must meet specific analytical criteria.
| Parameter | Method | Acceptance Criteria | Notes |
| Enantiomeric Excess (ee) | Chiral HPLC (Crownpak CR(+) or Chiralpak AD-H) | > 99.0% | Critical for biological activity. L-isomer usually elutes first on Crownpak. |
| Chemical Purity | HPLC-UV (254 nm) | > 98.0% | Impurities often include unreacted indole or decarboxylated tryptamine homologs. |
| Identity | 1H-NMR (DMSO-d6) | Distinct multiplet at | This corresponds to the extra |
| Water Content | Karl Fischer | < 1.0% | High water content interferes with the Pictet-Spengler cyclization (hydrolysis of imine). |
Application Focus: NK1 Receptor Antagonists
The primary high-value application of this compound derivatives is in the development of Neurokinin-1 (NK1) Receptor Antagonists .
-
Mechanism: Substance P (SP) is an 11-amino acid neuropeptide involved in pain and inflammation. NK1 antagonists block the binding of SP.
-
The Homotryptophan Role: Tryptophan residues in SP antagonists (like the seminal compound Aprepitant precursors or peptide analogs) interact with hydrophobic pockets in the receptor. Replacing Trp with Homotryptophan extends the reach of the indole ring by ~1.54 Å.
-
Outcome: This extension can transform a weak binder into a potent antagonist by accessing deeper hydrophobic clefts or overcoming steric clashes in the "L-shape" binding conformation required for antagonism.
References
-
Preparation of Diethyl Acetamidomalonate (Precursor)
- Source: Google P
- Protocol: Alkylation of diethyl malonate followed by reductive acyl
-
URL:
-
Enzymatic Resolution of Amino Acids
- Source: ResearchG
- Title: Enzymatic synthesis and resolution using Acylase I
-
URL:
-
Pictet-Spengler Reaction Mechanism
- Source: NIH / PubMed Central.
- Title: The Pictet-Spengler Reaction Upd
-
URL:
-
NK1 Receptor Antagonists & Tryptophan Homologs
- Source: PubMed.
-
Title: Identification of L-tryptophan Derivatives With Potent and Selective Antagonist Activity at the NK1 Receptor.[8]
-
URL:
Sources
- 1. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Coupling D,L-Homotryptophan to Resin in SPPS
Abstract & Strategic Overview
Homotryptophan (Htrp), a non-canonical amino acid featuring an ethylene bridge between the indole moiety and the
This guide provides a definitive protocol for coupling Fmoc-D,L-Homotryptophan to solid support. It prioritizes the Fmoc/tBu strategy , addressing the critical risk of indole alkylation during acidic cleavage and the management of diastereomeric mixtures resulting from the D,L-racemate.
Key Technical Challenges
-
Indole Alkylation: Like Tryptophan, the electron-rich indole ring of Htrp is susceptible to electrophilic attack by carbocations (e.g., tert-butyl cations) generated during TFA cleavage.
-
Hydrophobicity: The additional methylene group increases the hydrophobicity of Htrp compared to Trp, potentially leading to aggregation on-resin.
-
Stereochemical Outcome: Coupling D,L-Htrp to a chiral peptide chain generates diastereomers (e.g., L-Xaa-D-Htrp... and L-Xaa-L-Htrp...). These must often be separated by RP-HPLC.
Strategic Decision Framework
Before initiating synthesis, select the appropriate resin and protecting group strategy using the decision tree below.
Materials & Reagents
| Component | Specification | Purpose |
| Building Block | Fmoc-D,L-Htrp(Boc)-OH | Preferred. Boc protection on indole prevents permanent alkylation by tBu cations during cleavage. |
| Alt. Building Block | Fmoc-D,L-Htrp-OH | Risky. Requires Reagent K/B scavengers. |
| Coupling Reagents | DIC (Diisopropylcarbodiimide) Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Superior to HBTU/HATU for preventing racemization (of adjacent residues) and reducing aggregation. |
| Resin (Acid) | 2-Chlorotrityl Chloride (2-CTC) | High loading efficiency; mild conditions prevent premature Fmoc removal or racemization. |
| Resin (Amide) | Rink Amide MBHA | Standard for amide C-terminus. |
| Solvent | DMF (Peptide Grade) | Main reaction solvent. |
| Base | DIPEA (Diisopropylethylamine) | Organic base for activation (if using HBTU/HATU) or loading 2-CTC. |
Experimental Protocols
Protocol A: Loading D,L-Htrp onto 2-Chlorotrityl Chloride Resin (For C-Terminal Acids)
Use this protocol if Htrp is the C-terminal residue. 2-CTC is superior to Wang resin for Trp/Htrp derivatives due to milder loading conditions that prevent racemization and dipeptide formation.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (1.0–1.6 mmol/g loading).
-
Amino Acid: Fmoc-D,L-Htrp(Boc)-OH (0.6–1.0 eq relative to resin capacity).
-
Base: DIPEA (4.0 eq).[1]
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Capping: Methanol (HPLC grade).
Step-by-Step:
-
Resin Preparation: Weigh appropriate amount of 2-CTC resin into a fritted syringe or reaction vessel. Wash with DCM (3 x 5 min) to swell.
-
Coupling Solution: Dissolve Fmoc-D,L-Htrp(Boc)-OH (0.6 eq to control loading) in dry DCM (10 mL per gram of resin). Add DIPEA (4.0 eq).[1]
-
Note: Do not use DMF for loading 2-CTC if possible; DCM promotes better swelling and reaction kinetics for this step.
-
-
Loading Reaction: Add the solution to the resin.[1][2][3] Agitate gently (rocking) for 2 hours at room temperature.
-
Capping (End-capping): Add Methanol (1 mL per gram resin) directly to the reaction mixture. Agitate for an additional 20 minutes . This caps unreacted trityl chloride sites as methyl ethers.
-
Washing: Drain and wash resin:
-
3 x DCM
-
3 x DMF
-
3 x DCM
-
-
Loading Determination: Dry a small aliquot. Measure UV absorbance of the fluorene group after piperidine deprotection to calculate precise substitution (mmol/g).
Protocol B: Chain Elongation (Coupling Htrp to Internal Positions)
Use this protocol when adding Htrp to a growing peptide chain.
Reagents:
Step-by-Step:
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5 x 1 min).
-
Activation:
-
Coupling: Add the activated mixture to the resin.
-
Agitation: Shake/rock for 60–90 minutes at room temperature.
-
Optimization: For difficult sequences (aggregation prone), heat to 50°C (microwave) or 60°C (conventional) for 20 mins.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue beads), re-couple using HATU/DIPEA (3 eq) for 45 mins.
Mechanism of Indole Protection & Side Reactions
The choice of protecting group dictates the cleavage cocktail. The diagram below illustrates the pathway for preventing the "tert-butylation" of the Homotryptophan indole ring.
Cleavage and Workup Protocols
The final cleavage is the most critical step for Tryptophan/Homotryptophan containing peptides.
Scenario A: Using Fmoc-D,L-Htrp(Boc)-OH (Recommended)
Because the indole is Boc-protected, it is stable during synthesis but the Boc group is removed during TFA cleavage. The Boc group on the indole actually protects it from other carbocations until the very end.
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Time: 2–3 hours.
Scenario B: Using Fmoc-D,L-Htrp-OH (Unprotected)
You must use aggressive scavengers to trap tert-butyl cations released from other protecting groups (like Boc-Lys, tBu-Ser).
-
Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT (1,2-Ethanedithiol), 5%
. -
Warning: EDT is malodorous. This cocktail is necessary to prevent irreversible alkylation of the indole ring.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Loading (Wang) | Steric hindrance or inefficient esterification. | Switch to 2-Chlorotrityl Chloride resin .[1] If Wang is mandatory, use the Symmetric Anhydride method (5 eq AA, 2.5 eq DIC, 0.1 eq DMAP) but limit reaction time to avoid epimerization. |
| Mass +56 Da | Indole alkylation (t-Butylation). | Use Htrp(Boc) building block. If not available, use Reagent K cleavage cocktail containing EDT and Thioanisole. |
| Double Peaks (HPLC) | Diastereomers from D,L-Htrp. | This is expected if the peptide contains other chiral centers. Use a shallow gradient (e.g., 0.5% B/min) on C18 HPLC to separate the diastereomers if purification is required. |
| Incomplete Coupling | Hydrophobic aggregation.[6] | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100. Double couple using HATU/HOAt. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
White, P., et al. (2025). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[7] (General reference for Fmoc protocols and Trp handling).
-
ResearchGate. (2021). Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers.[8][9][10] (Discusses racemization mechanisms in Trp derivatives). [Link]
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Applications of D,L-Homotryptophan in medicinal chemistry
Application Note: Strategic Utilization of D,L-Homotryptophan in Medicinal Chemistry and Peptide Therapeutics
Executive Summary
This guide details the synthesis, resolution, and application of This compound (HTrp) , a non-proteinogenic amino acid homolog of Tryptophan (Trp). By extending the side chain by a single methylene unit (–CH₂–), HTrp introduces critical conformational flexibility and alters the spatial projection of the indole pharmacophore. This modification is pivotal in Structure-Activity Relationship (SAR) studies, particularly for Neurokinin-1 (NK1) receptor antagonists , peptidomimetics, and intrinsic fluorescence probing. This document provides a validated protocol for the chemical synthesis and enzymatic resolution of HTrp, alongside guidelines for its incorporation into solid-phase peptide synthesis (SPPS).
Chemical Significance: The Homologation Effect
In medicinal chemistry, "homologation" (adding a methylene group) is a high-impact strategy to probe the steric depth of receptor binding pockets.
| Feature | L-Tryptophan (Trp) | L-Homotryptophan (HTrp) | Medicinal Chemistry Impact |
| Side Chain | Indole-3-methyl- | Indole-3-ethyl- | HTrp extends the aromatic ring ~1.54 Å further from the backbone. |
| Rotational Freedom | Restricted ( | Enhanced ( | HTrp can access hydrophobic pockets unreachable by Trp due to the extra rotatable bond. |
| Fluorescence | Environment sensitive | The ethyl spacer decouples the indole fluorophore from the backbone amide quenching, often increasing quantum yield. | |
| Metabolic Stability | Susceptible to proteolysis | Resistant | Non-natural backbone spacing hinders standard protease recognition. |
Protocol A: Chemical Synthesis of this compound
Methodology: Alkylation of Diethyl Acetamidomalonate (DEAM) Rationale: This route is preferred over the Warner-Moffatt procedure for its scalability and the stability of the crystalline intermediates.
Reagents Required:
-
Diethyl acetamidomalonate (DEAM)[1]
-
3-(2-Bromoethyl)indole (Precursor)
-
Sodium ethoxide (NaOEt) in absolute ethanol[2]
-
Glacial acetic acid / Hydrochloric acid (6N)
Step-by-Step Workflow:
-
Carbanion Formation:
-
Dissolve sodium metal (1.1 eq) in absolute ethanol to generate fresh NaOEt.
-
Add DEAM (1.0 eq) and stir at ambient temperature for 30 minutes under N₂ atmosphere. Checkpoint: Solution should turn clear to slightly yellow.
-
-
Alkylation:
-
Add 3-(2-Bromoethyl)indole (1.0 eq) dropwise to the reaction mixture.
-
Reflux for 6–8 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1). The disappearance of the bromide starting material indicates completion.
-
Causality: The DEAM anion performs an S_N2 attack on the alkyl bromide. The indole nitrogen does not require protection if the base equivalents are strictly controlled, though N-Boc-3-(2-bromoethyl)indole improves yield by preventing N-alkylation side reactions.
-
-
Hydrolysis and Decarboxylation:
-
Evaporate ethanol. Resuspend the residue in 6N HCl.
-
Reflux for 12 hours. This single step achieves three transformations: (1) Hydrolysis of ethyl esters, (2) Decarboxylation of the malonic acid intermediate, and (3) Deacetylation of the amine.
-
Note: Indole is acid-sensitive. Ensure the reflux is not prolonged beyond completion to avoid polymerization.
-
-
Isolation:
-
Neutralize the solution to pH 6.0 with NaOH.
-
Cool to 4°C. This compound precipitates as a crude white/off-white solid. Recrystallize from water/ethanol.
-
Protocol B: Enzymatic Kinetic Resolution
Objective: Separation of the racemic mixture into optically pure L-Homotryptophan (active) and D-Homotryptophan. Enzyme: Acylase I (Grade I from Aspergillus melleus or Porcine Kidney).
Workflow Diagram (Graphviz)
Caption: Kinetic resolution workflow separating L-Homotryptophan (aqueous phase) from N-acetyl-D-Homotryptophan (organic phase) using Acylase I stereospecificity.
Detailed Procedure:
-
Substrate Preparation: Convert D,L-HTrp to N-acetyl-D,L-HTrp using acetic anhydride in 2M NaOH. Acidify and extract to isolate the N-acetylated racemate.
-
Enzymatic Digest: Dissolve N-acetyl-D,L-HTrp (0.1 M) in phosphate buffer (pH 7.5). Add Acylase I (10 mg/mmol substrate). Incubate at 37°C for 24 hours.
-
Separation:
-
Adjust pH to 5.0.
-
Extract with Ethyl Acetate.
-
Organic Layer: Contains N-acetyl-D-HTrp . (Can be chemically hydrolyzed to yield D-HTrp).
-
Aqueous Layer: Contains L-HTrp . Lyophilize to obtain the pure L-enantiomer.
-
Medicinal Chemistry Application: NK1 Receptor Antagonists
The Neurokinin-1 (NK1) receptor binds Substance P. Antagonists are critical for treating chemotherapy-induced nausea (CINV) and depression.
Case Study: Homologation Scanning Early NK1 antagonists were based on N-acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester (e.g., L-732,138).[8]
-
The Problem: The indole ring of Trp forms a pi-stacking interaction with Phe268 in the NK1 receptor. However, the rigid backbone of Trp sometimes prevents optimal alignment of the benzyl ester moiety with the hydrophobic accessory pocket.
-
The Solution (HTrp): Substituting Trp with L-Homotryptophan allows the indole ring to retain its pi-stacking position while the "extra" methylene group acts as a hinge. This pushes the backbone and the C-terminal ester deeper into the hydrophobic pocket, often increasing binding affinity (
) and selectivity against NK2/NK3 receptors.
Data Summary: Binding Affinity Impact
| Compound Scaffold | Spacer Length |
Solid-Phase Peptide Synthesis (SPPS) Incorporation
When incorporating Fmoc-L-Homotryptophan-OH into peptide chains (e.g., for Tachykinin analogs), standard protocols must be modified due to the steric bulk of the side chain.
SPPS Cycle Diagram
Caption: Modified SPPS cycle for Homotryptophan. Note the requirement for HATU activation and double coupling due to steric hindrance.
Critical SPPS Notes:
-
Activation: Use HATU/HOAt instead of HBTU. The ethyl spacer increases the hydrodynamic radius, making diffusion into the resin pores slower.
-
Coupling Time: Double coupling (2 x 45 min) is mandatory.
-
Indole Protection: Unlike Trp, which requires Boc protection on the indole nitrogen (
) to prevent tert-butylation during cleavage, HTrp is less prone to this side reaction due to the distance from the backbone. However, -Boc protected HTrp is still recommended for high-fidelity synthesis.
References
-
Biological function of D-tryptophan and derivatives. Wang, F., et al. Frontiers in Microbiology (2025).[9] Link
-
Synthesis of Tryptophan Analogues for IDO1 Activity Studies. Royal Society of Chemistry (2021). Link
-
Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres. Lewis, R.T., et al. Journal of Medicinal Chemistry (1995).[8] Link
-
Identification of L-tryptophan Derivatives With Potent and Selective Antagonist Activity at the NK1 Receptor. PubMed (1995).[8] Link
-
Enzymatic synthesis and resolution of N-acyl-amino acids using Acylase I. ResearchGate (2025). Link
-
Diethyl acetamidomalonate Synthesis Protocol. Organic Syntheses. Link
Sources
- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. homework.study.com [homework.study.com]
- 6. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 7. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
- 8. Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
Application Note: Biocatalytic Synthesis of L-Tryptophan from D-Serine via Dynamic Kinetic Resolution
Abstract
This application note details the protocol for the enantioselective synthesis of L-Tryptophan (L-Trp) starting from D-Serine (D-Ser). While standard biosynthesis utilizes L-Serine, D-Serine is frequently generated as a byproduct in racemic chemical synthesis or found in specific feedstock streams. Direct utilization of D-Serine requires a stereoinversion step. This protocol employs a one-pot Dynamic Kinetic Resolution (DKR) system coupling Serine Racemase (SR) with Tryptophan Synthase (TrpS) . The irreversible
Introduction & Mechanistic Insight
The Challenge of Stereoinversion
D-Serine is inert to standard Tryptophan Synthase. To valorize D-Serine, it must be converted to L-Serine.[1] A two-step process (racemization followed by purification, then synthesis) is inefficient. A coupled enzyme system allows for in situ racemization, where the consumption of L-Serine by Tryptophan Synthase continuously pulls the racemization equilibrium forward (Le Chatelier’s principle).
The Enzyme Cascade
The system relies on two Pyridoxal-5'-phosphate (PLP)-dependent enzymes:
-
Serine Racemase (EC 5.1.1.10): Interconverts D-Ser and L-Ser.
-
Tryptophan Synthase (EC 4.2.1.20): Catalyzes the condensation of Indole and L-Serine to form L-Tryptophan and water.[2][3]
Pathway Visualization
The following diagram illustrates the Dynamic Kinetic Resolution flow. Note how the irreversible step (Step 2) acts as a thermodynamic sink.
Figure 1: Reaction scheme showing the coupling of racemization and synthesis. The consumption of L-Serine drives D-Serine conversion.
Critical Experimental Parameters
To ensure a self-validating system, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| pH Control | 7.8 – 8.0 | Optimal overlap for SR and TrpS activity. TrpS activity drops significantly < pH 7.0. |
| Cofactor | PLP (50 µM) | Both enzymes are PLP-dependent. Exogenous PLP ensures active sites remain saturated. |
| Indole Feed | < 1 mM (dissolved) | CRITICAL: High indole concentrations inhibit TrpS and can denature proteins. Use fed-batch or a biphasic system. |
| Temperature | 30°C - 37°C | Balance between reaction rate and enzyme half-life. |
| Surfactant | Triton X-100 (0.1%) | Improves indole solubility and prevents enzyme aggregation at the liquid-liquid interface if using biphasic systems. |
Detailed Protocol
Reagent Preparation
-
Buffer A (Reaction Buffer): 100 mM Potassium Phosphate, pH 8.0, containing 50 µM PLP and 1 mM DTT (to protect enzyme cysteines).
-
Substrate Stock 1: 500 mM D-Serine in Buffer A.
-
Substrate Stock 2: 2 M Indole in Ethanol (Feed solution).
-
Enzymes: Purified Tryptophan Synthase (TrpS) and Serine Racemase (SR). Note: If using lyophilized powder, resuspend in Buffer A to 10 mg/mL.
Experimental Workflow
This protocol describes a fed-batch approach to mitigate indole toxicity.
-
Reactor Setup:
-
In a glass reaction vessel (thermostated to 30°C), add Buffer A (final volume adjusted based on scale, e.g., 10 mL).
-
Add D-Serine to a final concentration of 50 mM.
-
Add Triton X-100 to 0.1% (v/v).
-
-
Enzyme Addition:
-
Add Serine Racemase (Target activity: 5 U/mL).
-
Add Tryptophan Synthase (Target activity: 10 U/mL).
-
Note: An excess of TrpS relative to SR is recommended to ensure L-Ser is consumed immediately, preventing accumulation.
-
-
Reaction Initiation (Indole Feeding):
-
Start agitation (magnetic stir bar, 200 rpm).
-
Do not add all indole at once.
-
Initiate a syringe pump feed of Substrate Stock 2 (Indole/EtOH).
-
Feed Rate: Calculate to deliver equimolar Indole (relative to D-Serine) over 6–12 hours.
-
Alternative (Manual): Add Indole aliquots every 30 mins to maintain <1 mM concentration.
-
-
Monitoring:
-
Take 50 µL aliquots every hour.
-
Quench immediately with 50 µL 1M HCl or 10% TCA.
-
Centrifuge (10,000 x g, 5 min) to remove protein precipitate.
-
Analyze supernatant via HPLC.
-
Analytical Method (HPLC)
To validate the DKR, you must monitor the disappearance of D-Ser and the appearance of L-Trp.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase:
-
Gradient: 0-5 min (5% B); 5-15 min (5%
60% B). -
Detection: UV at 280 nm (Tryptophan/Indole).
-
Chiral Verification (Optional but Recommended): To confirm D-Ser consumption specifically, use a Chiralpak ZWIX(+) column or OPA-derivatization with a chiral thiol (e.g., N-acetyl-L-cysteine) followed by fluorescence detection.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the fed-batch synthesis.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield, High Indole | Enzyme Inhibition | Reduce Indole feed rate. Ensure efficient mixing. |
| Accumulation of L-Ser | TrpS Inactivity | Check PLP integrity (yellow color). TrpS may be dead; increase TrpS load. |
| No Reaction | pH Drift | Reaction generates protons (if using salt forms) or consumes them. Check buffering capacity. |
| Precipitate in Reactor | Indole Saturation | Add co-solvent (up to 10% EtOH) or increase Triton X-100. |
References
-
Enzymatic production of L-tryptophan from DL-serine and indole by a coupled reaction of tryptophan synthase and amino acid racemase.
- Source: PubMed / Applied and Environmental Microbiology
-
URL:[Link]
-
Tryptophanase-Catalyzed L-Tryptophan Synthesis from D-Serine in the Presence of Diammonium Hydrogen Phosph
- Process for preparation of L-tryptophan by enzyme (Patent US4335209A).
-
Tryptophan synthase: a mine for enzymologists. (Mechanistic background on Indole channeling).
- Source: NIH / PMC
-
URL:[Link]
Sources
- 1. US4335209A - Process for preparation of L-tryptophan by enzyme - Google Patents [patents.google.com]
- 2. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 3. Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. Enzymatic production of L-tryptophan from DL-serine and indole by a coupled reaction of tryptophan synthase and amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D,L-Homotryptophan in Peptide Synthesis
This technical guide addresses the specific challenges associated with D,L-Homotryptophan (HTrp) in solid-phase peptide synthesis (SPPS). While sharing the indole-based vulnerabilities of Tryptophan, Homotryptophan introduces unique steric and hydrophobic properties due to its extended side chain (γ-position indole).
Diagnostic Hub: Troubleshooting by Mass Spectrometry
Use this rapid-response section to correlate Mass Spec (ESI-MS/MALDI) observations with specific chemical side reactions.
| Observation (∆ Mass) | Probable Cause | Technical Explanation | Immediate Action |
| +56 Da | t-Butyl Alkylation | Electrophilic attack by t-butyl cations (from Boc/tBu deprotection) on the Indole C2 position. | Modify Cleavage: Increase scavenger load (EDT/DODT). Use |
| +252 Da | Pbf Alkylation | Transfer of the Pbf sulfonyl protecting group (from Arg) to the Indole ring during TFA cleavage. | Extend Cleavage Time: Pbf alkylation is reversible over time. Ensure cleavage >2 hrs. |
| +16 / +32 Da | Oxidation | Formation of hydroxypyrroloindole or N-formylkynurenine derivatives due to reactive oxygen species. | Degas Solvents: Use fresh scavengers. Store HTrp under Argon. |
| Doublet Peaks | Diastereomers | Use of racemic D,L-HTrp creates diastereomeric peptide populations (e.g., L-L and L-D sequences). | Purification: Requires chiral HPLC or slow gradient C18 separation. |
| -18 Da | Cyclization | Potential lactam formation or Pictet-Spengler cyclization (less common in | Check Aldehydes: Ensure solvents are aldehyde-free to prevent ring closure. |
Deep Dive: The Indole Vulnerability
The core instability of Homotryptophan lies in its electron-rich indole ring. Unlike Tryptophan, the indole in HTrp is tethered by a propylene spacer (vs. ethylene), increasing hydrophobicity but retaining the nucleophilic C2 position.
The Mechanism of Alkylation
During TFA cleavage, protecting groups (Boc, tBu, Trt, Pbf) generate highly reactive carbocations. Without adequate scavengers, the HTrp indole ring acts as a "carbocation sink," undergoing irreversible electrophilic aromatic substitution.
Visualization: The Alkylation Pathway
The following diagram illustrates the competitive kinetics between the Scavenger and the HTrp Indole ring for the reactive Carbocation (
Figure 1: Kinetic competition during TFA cleavage. The scavenger must be in large excess to outcompete the indole ring for carbocations.
Critical Protocols
Protocol A: The "Indole-Safe" Cleavage Cocktail
Standard cleavage cocktails (e.g., 95% TFA) are insufficient for HTrp-containing peptides. Use Reagent K or Reagent B variants.
Recommended Cocktail (Reagent K modified):
-
TFA (Trifluoroacetic acid): 82.5% (Solvent/Acid)
-
Phenol: 5% (Traps Pbf/Trt cations)
-
Thioanisole: 5% (Accelerates Pbf removal, traps cations)[1]
-
Water: 5% (Hydrolyzes active esters)
-
EDT (1,2-Ethanedithiol): 2.5% (Crucial for tBu scavenging and preventing oxidation)
-
Alternative: Use DODT (2,2'-(Ethylenedioxy)diethanethiol) if EDT smell is prohibitive.
-
Step-by-Step Procedure:
-
Preparation: Pre-cool the cleavage cocktail to 0°C.
-
Incubation: Add cold cocktail to the resin. Allow to warm to room temperature.
-
Duration: Shake for 2.5 to 3 hours .
-
Note: Short cleavage times (<2h) often result in incomplete Pbf removal and higher alkylation rates, as the initial Pbf-Indole adduct is reversible over longer timeframes.
-
-
Precipitation: Filter resin and precipitate peptide into cold diethyl ether .
Protocol B: Handling this compound (Stereochemistry)
If you are using D,L-HTrp (racemic mixture) in a synthesis with other chiral amino acids (e.g., L-Ala), you will generate diastereomers (e.g., L-Ala-L-HTrp and L-Ala-D-HTrp). These have different physical properties and retention times.[2]
Separation Strategy:
-
Column: C18 Reverse Phase (Analytical: 4.6 x 150 mm, 3-5 µm).
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) is required. Diastereomers often elute closely.
-
Chiral Resolution (if needed): If the peptide is short (<5 residues), use a chiral stationary phase (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) with a polar organic mode mobile phase.
Frequently Asked Questions (FAQ)
Q1: Why use this compound instead of the pure L-isomer? A: Cost and library diversity. D,L-HTrp is significantly cheaper. In early-stage drug discovery, researchers often use the racemate to screen both stereoisomers simultaneously. If activity is found, the pure isomers are then synthesized.
Q2: Can I use Fmoc-HTrp(Boc)-OH to prevent side reactions?
A: Yes, and it is highly recommended. The Boc group on the indole nitrogen (
Q3: I see a mass of +96 Da. What is this? A: This is likely a trifluoroacetyl adduct . It can occur on the N-terminus or side chains if the peptide is not fully dried or if the ether precipitation was inefficient. Treat the crude peptide with an aqueous base (e.g., dilute piperidine or ammonium hydroxide at pH 9) for 30 minutes to hydrolyze the trifluoroacetyl ester.
Q4: Is Homotryptophan prone to the Pictet-Spengler reaction like Tryptophan?
A: Less so, but still possible. The Pictet-Spengler reaction in Tryptophan forms a 6-membered
References
-
Side Reactions in Peptide Synthesis. National Institutes of Health (PubMed). Available at: [Link] (Search Term: "Side reactions in solid-phase peptide synthesis")
-
Tryptophan Alkylation Mechanisms. ResearchGate. Available at: [Link]
-
Pictet-Spengler Reaction in Peptides. Journal of Peptide Science. Available at: [Link]
-
Enantiomeric Resolution of Tryptophan Derivatives. Scilit / MDPI. Available at: [Link]
Sources
Technical Support: Solid-Phase Cleavage of D,L-Homotryptophan
Welcome to the Advanced Peptide Chemistry Support Center. Ticket ID: HTRP-CLV-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Cleaving D,L-Homotryptophan (HTrp) from solid support resins presents a unique set of chemical challenges. While structurally homologous to Tryptophan (Trp), the extended methylene bridge does not mitigate the high reactivity of the indole ring. The primary failure modes are indole alkylation (irreversible attachment of carbocations) and oxidative degradation .
This guide provides a self-validating workflow to ensure high-purity isolation of HTrp-containing peptides.
Module 1: Decision Matrix & Workflow
Before preparing your cleavage cocktail, determine your risk profile based on your resin and protecting group strategy.
Figure 1: Decision matrix for selecting the appropriate cleavage cocktail based on indole protection status and resin type.
Module 2: Optimized Protocols
Protocol A: Standard Cleavage (For Boc-Protected HTrp)
Use this only if your Homotryptophan residue was incorporated as Fmoc-HTrp(Boc)-OH.
The Logic: The Boc group on the indole nitrogen acts as a shield.[1] Upon acidolysis, it leaves as a tert-butyl cation, but the indole ring itself remains unreactive to external alkylation until the Boc group is fully removed.
Reagents:
Steps:
-
Wash: Wash resin 3x with DCM to remove DMF/NMP traces (DMF can form formyl-HTrp adducts).
-
Chill: Pre-cool the cleavage cocktail to 0°C.
-
React: Add cocktail to resin. Allow to warm to Room Temperature (RT).
-
Time: Shake for 2–3 hours. (Do not exceed 4 hours).
-
Precipitate: Filter resin, concentrate filtrate under N2, and precipitate in cold diethyl ether.
Protocol B: "Reagent K" Variant (For Unprotected HTrp)
Use this if your HTrp has a free indole NH, or if the peptide contains multiple Trp/Met/Cys residues.
The Logic: Without Boc protection, the electron-rich indole ring is a "magnet" for electrophiles (carbocations from tBu, Trt, or Pbf protecting groups). You must flood the system with nucleophilic scavengers (thiols/phenols) to intercept these cations before they hit the HTrp.
Reagents (The "DODT" Mix):
-
TFA: 90%
-
DODT (3,6-Dioxa-1,8-octanedithiol): 5% (Replaces the foul-smelling EDT)
-
Water: 2.5%[2]
Steps:
-
Degas: Briefly sonicate the cocktail to remove dissolved oxygen (prevents indole oxidation).
-
Add: Pour over dry resin.
-
Time: Shake for 2–3 hours.
-
Work-up: Precipitation in ether will remove the DODT/TIS.
Module 3: Troubleshooting Guide
Issue 1: The crude peptide is pink, purple, or brown.
-
Diagnosis: Indole Oxidation. The HTrp indole ring has oxidized, likely due to dissolved oxygen or old scavengers.
-
Fix:
-
Ensure TFA is fresh and not yellowed.
-
Degas your cleavage cocktail with Nitrogen or Argon before use.
-
Add Phenol (2-5%) to the cleavage cocktail; it acts as a radical scavenger.
-
Issue 2: Mass Spec shows +56 Da or +112 Da peaks.
-
Diagnosis: tert-Butyl Alkylation.[4][5][6] The t-butyl cations (from Asp/Glu/Ser/Thr protection) have attacked the HTrp ring.
-
Fix:
-
Switch to Protocol B (High Scavenger).
-
Ensure the volume of cocktail is sufficient (min 10 mL per 1g resin).
-
Do not extend reaction time; alkylation is often time-dependent.
-
Issue 3: Mass Spec shows +106 Da peaks (Wang Resin users).
-
Diagnosis: Linker Alkylation.[7][8] The p-alkoxybenzyl cation from the Wang linker has re-attached to the HTrp.
-
Fix:
-
This is often irreversible.
-
Prevention: Switch to 2-Chlorotrityl Chloride (2-CTC) resin for future batches. 2-CTC cleaves via a mild acid mechanism that generates a stable trityl cation, which is too bulky to alkylate the HTrp indole effectively.
-
Issue 4: Incomplete Cleavage (Peptide remains on resin).
-
Diagnosis: Aggregation or steric hindrance.
-
Fix:
-
Repeat cleavage with fresh cocktail.
-
Use DCM as a co-solvent (TFA/DCM 1:1) to swell the resin better, though this slows down deprotection.
-
Module 4: Comparative Data
| Feature | Homotryptophan (HTrp) | Tryptophan (Trp) | Impact on Cleavage |
| Structure | Indole-(CH2)2-CH(NH2)COOH | Indole-CH2-CH(NH2)COOH | HTrp is slightly more hydrophobic. |
| Indole Reactivity | High (Electron Rich) | High (Electron Rich) | Both require aggressive scavenging. |
| Oxidation Risk | High | High | Requires degassed solvents. |
| Cost | High ( | Low ($) | Yield is critical for HTrp; use Protocol B to minimize risk. |
Module 5: Mechanism of Action (Visualized)
Understanding why we use scavengers prevents errors.
Figure 2: Competitive kinetics between scavengers and the HTrp indole ring for reactive carbocations.
FAQ: Frequently Asked Questions
Q: Can I use EDT (Ethanedithiol) instead of DODT? A: Yes. EDT is the "classic" scavenger for Trp/HTrp chemistry and is chemically equivalent to DODT. However, DODT is preferred in modern labs because it is less volatile and has a significantly less offensive odor.
Q: Why does my HTrp peptide look yellow after lyophilization? A: A faint yellow tint is common and usually acceptable. However, deep yellow or brown indicates significant oxidation. If this occurs, add a reduction step: dissolve the crude peptide in water/buffer and treat with a small amount of DTT or TCEP before purification.
Q: Is there a difference in cleavage between D-HTrp and L-HTrp? A: Chemically, no. Enantiomers possess identical scalar physical properties (solubility, reactivity) in achiral environments like a TFA cocktail. You will not see a difference in yield or side-reactions. However, they will separate differently on a Chiral HPLC column.
References
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999).[7] A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.[7] [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Handling of Homotryptophan
The following guide is designed for researchers and drug development professionals working with Homotryptophan (HTrp) . It addresses the technical challenges of maintaining enantiopurity during synthesis and peptide coupling, treating HTrp as a sensitive, non-proteinogenic homolog of Tryptophan.
Executive Summary: The HTrp Challenge
D,L-Homotryptophan (HTrp) is often the starting material for resolution processes, or the result of non-stereoselective synthesis. However, the critical challenge lies in maintaining the enantiopurity of the resolved isomer (L- or D-) during subsequent peptide coupling or derivatization.
Unlike Tryptophan, HTrp possesses an extended side chain (gamma-position indole). While this slightly reduces the inductive acidification of the
Troubleshooting & FAQs
Q1: I am observing loss of chirality during the coupling of Fmoc-L-HTrp-OH. Is the indole ring interfering?
Diagnosis: The indole ring itself is not the direct cause of racemization, but its steric bulk slows down the coupling rate, increasing the window for oxazolone formation .
Mechanism: During carboxyl activation, the carbonyl oxygen of the Fmoc group attacks the activated ester, forming a 5(4H)-oxazolone. This intermediate allows the
-
Switch Reagents: Move from HATU/HBTU to DIC/Oxyma Pure . Uronium salts (HATU) require tertiary bases (DIEA) which can abstract the
-proton if the coupling is slow. Carbodiimides (DIC) with acidic additives (Oxyma) operate at a lower pH, suppressing oxazolone formation. -
Protocol Adjustment: Do not pre-activate the amino acid with base. Add the base only if absolutely necessary and keep the reaction time under 2 hours.
Q2: Can I use catalytic transfer hydrogenation to remove protecting groups without affecting the HTrp stereocenter?
Diagnosis: High Risk. Analysis: Literature on Tryptophan analogs indicates that catalytic hydrogenation (Pd/C, ammonium formate) can lead to two issues:
-
Reduction of the Indole Ring: Converting the indole to an indoline or octahydroindole derivative.
-
Racemization: Metal surfaces can facilitate dehydrogenation/rehydrogenation mechanisms that scramble the stereocenter. Recommendation: Use acid-labile protecting groups (Boc/tBu) and cleave with TFA/TIPS scavengers. If hydrogenation is unavoidable, use poisoned catalysts (e.g., Pd/BaSO4) and strictly control reaction time.
Q3: I am synthesizing HTrp via alkylation. How do I ensure I don't produce the racemate?
Diagnosis: Direct alkylation of glycine equivalents usually yields D,L-HTrp (racemic) unless a chiral auxiliary is used. Solution:
-
Route A (Resolution): Synthesize D,L-HTrp and resolve using Acylase I (for L-isomer) or chiral HPLC.
-
Route B (Asymmetric Synthesis): Use a Schöllkopf bis-lactim ether or a Ni(II)-complex of a Schiff base. These chiral auxiliaries sterically block one face of the enolate, forcing the alkylation to occur stereoselectively (ee > 98%).
Mechanistic Visualization
Figure 1: The Oxazolone Racemization Pathway
The following diagram illustrates the "Danger Zone" during peptide coupling where HTrp is most vulnerable to racemization.
Caption: Kinetic competition between peptide bond formation (Green) and the oxazolone racemization pathway (Red).
Experimental Protocols
Protocol A: Low-Racemization Coupling of Fmoc-HTrp-OH
Standard coupling reagents like HBTU/DIEA pose a high risk of racemization for bulky, non-proteinogenic amino acids. This protocol uses the Oxyma/DIC system to maintain chiral integrity.
Reagents:
-
Fmoc-L-HTrp-OH (1.0 equiv)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.0 equiv)
-
DIC (N,N′-Diisopropylcarbodiimide) (1.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve Fmoc-L-HTrp-OH and Oxyma Pure in minimal DMF (0.1 M concentration).
-
Activation (Cold Start): Cool the solution to 0°C. Add DIC. Crucial: Do NOT add any tertiary base (DIEA/TEA).
-
Pre-activation: Stir at 0°C for 2-3 minutes. This forms the active ester without generating free base species.
-
Coupling: Add the pre-activated mixture to the resin-bound amine (or free amine component).
-
Reaction: Allow to warm to room temperature and shake/stir for 60 minutes.
-
Validation: Monitor reaction completion via Kaiser test. If incomplete, do not add base or heat. Perform a double coupling with fresh reagents.
Protocol B: Decision Matrix for Coupling Conditions
Caption: Decision tree for selecting reagents. Segment condensation involving C-terminal HTrp requires specialized organophosphorus reagents (DEPBT) to prevent epimerization.
Comparative Data: Coupling Reagents
The following table summarizes the racemization risk associated with common coupling reagents when applied to bulky, sensitive amino acids like Homotryptophan.
| Reagent System | Activation Mechanism | Racemization Risk | Recommended Use Case |
| DIC / Oxyma | Carbodiimide / Oxime | Very Low (<0.5%) | Standard stepwise synthesis of HTrp peptides. |
| DEPBT / DIEA | Phosphonium | Low | Fragment condensation or difficult cyclizations. |
| HATU / DIEA | Uronium (Guanidinium) | High | Avoid for HTrp unless coupling is extremely fast (<5 min). |
| HBTU / DIEA | Uronium | High | Not recommended for chiral-sensitive non-proteinogenic AAs. |
| EDC / HOBt | Carbodiimide | Moderate | Acceptable for solution phase, but Oxyma is superior to HOBt. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Méry, J., & Calas, B. (1988). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation.[1] International Journal of Peptide and Protein Research. [Link]
- Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Bachem Technical Notes. (Contextual grounding for oxazolone mechanism in Trp analogs).
Sources
Improving D,L-Homotryptophan solubility for experiments
Technical Support Center: D,L-Homotryptophan Solubility & Stability Guide
To: Research & Development Teams, Medicinal Chemistry Units From: Senior Application Scientist, Amino Acid Chemistry Division Subject: Optimization of this compound Solubilization and Stability Protocols
Introduction: The Physicochemical Challenge
This compound (hTrp) presents a dual challenge in solution chemistry. Structurally, it is a homolog of Tryptophan with an extended methylene backbone.[1] This addition increases its lipophilicity (LogP) compared to standard Tryptophan, exacerbating the hydrophobic effect of the indole moiety.[1]
Furthermore, as a zwitterionic amino acid, it possesses a crystalline lattice energy that is difficult to disrupt at neutral pH.[1] The "isoelectric trap"—where the net charge is zero (approx.[1] pH 5.9)—results in minimal solubility.[1][2] To solubilize hTrp effectively, we must disrupt these lattice forces using pH manipulation or dielectric constant modification (organic co-solvents).[1]
Module 1: Physicochemical Profile & Solvent Selection
Before attempting dissolution, consult this solubility profile. Data is derived from structural homology with Tryptophan and experimental behavior of racemic amino acids.[1][2]
| Parameter | Value / Characteristic | Implication for Experiment |
| Molecular Weight | ~218.25 g/mol | Calculation basis for Molar (M) concentrations.[1][2] |
| Isoelectric Point (pI) | ~5.8 – 6.0 (Est.)[1][2] | DANGER ZONE: Solubility is lowest here. Avoid dissolving in neutral water/PBS.[1][2] |
| Hydrophobicity | High (Indole ring) | Requires organic co-solvents (DMSO) or extreme pH for high concentrations.[1][2] |
| Oxidation Potential | High | Indole ring is sensitive to light and oxygen (browning).[1][2] |
| Racemic Nature (D,L) | Mixed Stereochemistry | May exhibit different crystal lattice energy than pure L-isomer; dissolution rates may vary.[1][2] |
Decision Tree: Selecting the Right Solvent System
Use the following logic flow to determine the optimal solubilization strategy for your specific assay.
Figure 1: Decision matrix for solubilizing this compound based on downstream experimental requirements.[2]
Module 2: Validated Experimental Protocols
Protocol A: Preparation of Organic Stock (Preferred for Biology)
Best for: Drug screening, cell culture additions.[1]
The Mechanism: DMSO (Dimethyl sulfoxide) disrupts the hydrophobic stacking of the indole rings, allowing for high-concentration stocks (10–50 mM) that water cannot support.[1]
-
Weighing: Weigh the target amount of this compound.
-
Solvent Addition: Add anhydrous DMSO (freshly opened or stored over molecular sieves) to achieve a concentration 1000x higher than your final assay concentration.[1][2]
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Sterilization: If used for cell culture, pass through a 0.22 µm PTFE or Nylon filter .[1][2]
-
Critical: Do NOT use Cellulose Acetate (CA) filters, as DMSO degrades them.[1]
-
-
Storage: Aliquot into amber vials (to block light) and store at -20°C.
Protocol B: Aqueous Preparation via pH Titration
Best for: Biophysical studies, crystallography, or DMSO-sensitive assays.[1]
The Mechanism: By moving the pH at least 2 units away from the pI (pH 5.9), we force the molecule into a charged state (cationic at pH < 3, anionic at pH > 9), drastically increasing hydration.[1]
-
Suspension: Suspend this compound in water (it will look cloudy/precipitated).
-
Titration:
-
Buffering: Once dissolved, you can slowly dilute this into your working buffer.[1][2]
-
Warning: If you dilute a pH 11 stock into a pH 7 buffer, the this compound may pass through its pI (pH 5.[1]9) and precipitate. Rapid mixing is essential.
-
Module 3: Stability & The "Browning" Effect
Indole derivatives are notorious for oxidative degradation, leading to yellow/brown discoloration.[1] This is caused by the formation of radical intermediates at the C2/C3 position of the indole ring [4, 5].[1]
Prevention Strategy:
-
Light Exclusion: Always use amber tubes.
-
Headspace Purging: Overlay stock solutions with Argon or Nitrogen gas before closing the vial to displace oxygen.[1][2]
-
Antioxidants: For non-biological chemistry applications, adding 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid can scavenge free radicals [4].[1][2]
Module 4: Troubleshooting & FAQs
Q1: I diluted my DMSO stock (20 mM) into cell culture media (pH 7.4) and it turned cloudy. Why? A: You encountered "Crash-out." The hydrophobic indole ring is no longer soluble when the DMSO concentration drops below a critical threshold in water.[1]
-
Fix: Lower the initial stock concentration.
-
Fix: Warm the media to 37°C before adding the stock.
-
Fix: Vortex the media while adding the stock dropwise (dynamic mixing).
Q2: Can I autoclave this compound? A: No. High heat and pressure will accelerate the oxidation of the indole ring and potentially lead to Maillard-type reactions if other components are present.[1] Always filter-sterilize (0.22 µm).[1][2]
Q3: Does the D,L-racemic mixture behave differently than L-Homotryptophan? A: Yes. Racemic mixtures often have different crystal lattice energies. While the chemical solubility (thermodynamic limit) is similar, the rate of dissolution (kinetic solubility) may be slower for the racemate.[1] It may require longer sonication times than the pure L-form [1].[1][2]
Q4: My solution turned slightly yellow after 2 days at 4°C. Is it ruined? A: The yellowing indicates early-stage oxidation (formation of quinoid-like species).[1][2]
-
For sensitive enzyme kinetics: Discard it.[1][2] The oxidation products can act as inhibitors.[1][2]
-
For rough screening: It may still be viable, but verify concentration via HPLC.[1]
References
-
Cayman Chemical. (2022).[1][2] DL-Tryptophan octyl ester (hydrochloride) Product Information. Retrieved from [1][2]
- Context: Establishes solubility baselines for hydrophobic tryptophan deriv
-
University of Calgary. (n.d.).[1][2] Table of pKa and pI values for Amino Acids. Retrieved from [1][2]
-
Context: Provides the fundamental pKa/pI data for Tryptophan, serving as the homologous basis for Homotryptophan calculations.[1]
-
-
Sigma-Aldrich. (n.d.).[1][2] L-beta-Homotryptophan hydrochloride Product Specification. Retrieved from [1][2]
-
Context: Confirms the utility of hydrochloride salt forms for improving solubility of homotryptophan derivatives.[1]
-
-
BenchChem. (2025).[1][2][3] Technical Support Center: Prevention of Indole Compound Oxidation During Storage. Retrieved from
-
PubChem. (2025).[1][2][4] Compound Summary: D,L-Tryptophan.[1][2][4] Retrieved from [1][2]
Sources
Technical Support Center: D,L-Homotryptophan Solutions
[1]
Status: Operational Ticket Focus: Solubility, Aggregation, and Stability of D,L-Homotryptophan (HTrp) Assigned Specialist: Senior Application Scientist, Amino Acid Chemistry Division
Executive Summary & Mechanistic Insight
The Core Problem: Users frequently report that this compound precipitates or forms gels in aqueous buffers, even at concentrations where L-Tryptophan remains soluble.[1]
The Scientific Causality:
this compound contains an extra methylene group (
-
Increased Hydrophobicity: The octanol-water partition coefficient (
) is higher, reducing thermodynamic solubility in polar solvents. -
Enhanced
- Stacking: The extended side chain offers greater rotational freedom, allowing the indole rings to align more easily into "T-shaped" or "parallel-displaced" stacking arrangements.[1] This leads to the formation of ordered, hydrophobic aggregates that are resistant to simple vortexing.
Racemic Implication: As a racemate (D,L mixture), the crystal lattice energy may be higher than that of the pure enantiomer (forming a racemic compound), making the initial dissolution energy barrier higher.
Diagnostic Triage: What are you observing?
Select the issue that matches your observation to jump to the relevant protocol.
| Observation | Diagnosis | Immediate Action |
| White particulate / cloudy suspension | Kinetic precipitation (hydrophobic crashing).[1] | Go to Protocol A (The Rescue) |
| Viscous "gel" or slime formation | Ordered supramolecular assembly (fibrillation). | Go to Protocol B (Chaotropic Disruption) |
| Low coupling efficiency (SPPS) | On-resin aggregation / steric hindrance.[1] | Go to Protocol C (Synthesis Optimization) |
| Loss of Fluorescence Signal | Fluorescence quenching due to stacking. | Go to Protocol D (Spectroscopic Prep) |
Troubleshooting Protocols
Protocol A: "The Rescue" – Solubilizing Precipitated Stocks
Use this when preparing stock solutions (>10 mM) for biological assays.
The Logic: Zwitterionic amino acids have minimum solubility at their isoelectric point (pI ~5.9). To dissolve them, you must move the pH away from the pI to generate net charge, while breaking hydrophobic interactions with organic co-solvents.
Step-by-Step:
-
Calculate: Determine the amount of D,L-HTrp required.
-
Initial Wetting: Do not add the buffer yet. Add DMSO (Dimethyl Sulfoxide) dropwise until the powder is just wet. The indole ring is highly soluble in DMSO.
-
Limit: Keep DMSO < 5% of final volume if cells are involved; up to 100% for chemical stocks.
-
-
Acid/Base Shift:
-
For Acidic Assays: Dissolve in 0.1 M HCl or dilute acetic acid first.
-
For Basic/Neutral Assays: Dissolve in 0.1 M NaOH or dilute
. -
Why? Protonating the amine (pH < 3) or deprotonating the carboxyl (pH > 9) creates a net charge, forcing solvation.
-
-
Dilution: Slowly add your experimental buffer (e.g., PBS) to the charged concentrate while vortexing.
-
Sonication: If cloudiness persists, bath sonicate at 40°C for 10 minutes. Heat disrupts the enthalpic contribution of
-stacking.
Protocol B: Chaotropic Disruption (For Gelation)
Use this if the solution has turned viscous or jelly-like.[1]
The Logic: Gels form when HTrp creates an intermolecular hydrogen-bond network stabilized by hydrophobic indole contacts.[1] You must compete for these hydrogen bonds.
Reagents:
-
Urea (6-8 M) or Guanidine HCl (4-6 M) : For protein unfolding studies.[1]
-
Lithium Chloride (LiCl) 5% w/v : For chemical synthesis in DMF.
Procedure:
-
Add solid Urea or LiCl directly to the gelled sample.
-
Heat to 50°C.
-
Vortex vigorously. The chaotrope disrupts the water structure and H-bond network, "melting" the gel.
Protocol C: Solid Phase Peptide Synthesis (SPPS) Optimization
Use this when HTrp fails to couple or subsequent amino acids fail to attach.[1]
The Issue: HTrp is bulky. Once attached to the resin, the indole rings stack, causing "chain aggregation" which collapses the resin sites, making them inaccessible.
Optimization Table:
| Parameter | Standard Protocol | HTrp Optimized Protocol |
| Solvent | DMF or NMP | DMF + 10% DMSO or NMP + 0.4M LiCl |
| Coupling Reagent | HBTU/DIC | HATU or PyBOP (Stronger activation) |
| Temperature | Room Temp | 50°C - 60°C (Microwave preferred) |
| Double Coupling | Optional | Mandatory (2 x 45 min) |
| Capping | Standard | Acetic Anhydride (Aggressive capping needed) |
Protocol D: Spectroscopic Preparation
Use this for fluorescence or UV-Vis measurements.[1]
The Issue: Aggregated HTrp exhibits self-quenching (reduced quantum yield) and red-shifted emission due to excimer formation.
Guideline:
-
Concentration Limit: Keep final assay concentration < 50 µM to avoid self-association.
-
Reference Standard: Always measure a blank of L-Tryptophan at the same concentration to normalize for solvent effects.
-
Check Absorbance: If
, you are likely seeing light scattering (aggregation) rather than pure absorption. Dilute until linear.
Visualizing the Solubilization Workflow
The following decision tree guides you through the optimal solubilization strategy based on your downstream application.
Figure 1: Decision matrix for solubilizing this compound based on application constraints.
Comparative Data: HTrp vs. Trp[1]
Use this table to adjust your expectations when switching from Tryptophan to Homotryptophan.
| Property | L-Tryptophan (Standard) | This compound (The Challenge) | Impact on Experiment |
| Side Chain | Indole-CH2- | Indole-CH2-CH2- | HTrp is more hydrophobic ( |
| Water Solubility | ~11 mg/mL (25°C) | < 5 mg/mL (Est. 25°C) | Requires larger volumes or co-solvents.[1] |
| pI (Isoelectric Point) | 5.89 | ~5.9 (Approx) | Avoid pH 5.0–7.0 during initial dissolution.[1] |
| Aggregation Mode | Slow crystallization | Fast amorphous precipitation | Solutions must be used immediately or frozen.[1] |
| Oxidation Sensitivity | Moderate | High | Store under Argon; solutions turn yellow faster.[1] |
Frequently Asked Questions (FAQ)
Q: Can I autoclave this compound solutions? A: No. The indole ring is sensitive to heat and oxidation. Autoclaving will likely result in degradation products (yellow/brown discoloration). Instead, dissolve under sterile conditions and use 0.22 µm filtration . Note: If the solution is aggregated, it will clog the filter. Ensure full solubilization (Protocol A) before filtering.
Q: My solution turned yellow overnight. Is it still good? A: Likely not for quantitative assays. The yellow color indicates oxidation of the indole ring (formation of kynurenine-like derivatives). This changes the absorption spectrum and molecular weight. Always prepare fresh or store at -20°C protected from light.[1]
Q: Why does this compound aggregate more than L-Tryptophan? A: It is a combination of the hydrophobic effect (the extra methylene group increases the non-polar surface area) and entropy . The flexible side chain allows the indole rings to find stable stacking conformations more easily than the rigid Tryptophan side chain.
References
-
Biosynth. (n.d.). This compound Properties and Applications. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1148, Tryptophan (and derivatives). Retrieved from [1]
-
Sigma-Aldrich (Merck). (n.d.).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [1]
-
ResearchGate. (2022). The Role of Tryptophan in π Interactions in Proteins. Retrieved from [1]
-
MDPI. (2022). A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole. Retrieved from [1]
Technical Support Center: D,L-Homotryptophan Coupling Optimization
Case ID: HTRP-OPT-001 Support Tier: Senior Application Scientist Status: Open Module: Synthetic Chemistry / Peptide Synthesis
Executive Summary
Welcome to the Advanced Support Center. You are likely encountering difficulties incorporating D,L-Homotryptophan (Htrp) into a peptide sequence. This non-canonical amino acid presents a "perfect storm" of synthetic challenges:
-
Steric Bulk: The extra methylene group (
) pushes the bulky indole ring further out, increasing the hydrodynamic radius and creating significant steric hindrance during the acylation step. -
Indole Sensitivity: The electron-rich indole ring is a magnet for electrophilic attack (alkylation) and oxidation.
-
Stereochemical Complexity: Using a D,L mixture introduces diastereomeric outcomes that often confuse HPLC interpretation.
This guide moves beyond basic protocols to address the causality of failure and provides self-validating solutions.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: My coupling yield is consistently low (<60%), even with extended reaction times. Why?
Diagnosis: Steric shielding of the activated ester. The Mechanism: Standard reagents (HBTU/HCTU) generate an active ester that is too bulky or short-lived to penetrate the chaotic conformational landscape of a resin-bound peptide, especially if Htrp is being coupled to a secondary amine (like Proline) or another bulky residue (like Isoleucine). The Fix:
-
Switch to HATU/HOAt: The pyridine nitrogen in HOAt (part of HATU) provides anchiomeric assistance (neighboring group participation), stabilizing the active ester and accelerating the reaction rate by ~10-fold compared to HOBt-based reagents [1].
-
Microwave Irradiation: Heat provides the kinetic energy to overcome the entropic barrier of the bulky side chain.
-
Protocol: 75°C for 5 minutes (Standard) or 90°C for 2 minutes (Aggressive).
-
Q2: I see two distinct peaks in my HPLC with the same mass. Is this a purity issue?
Diagnosis: No, this is diastereomerism , not impurity. The Mechanism: You are coupling D,L -Homotryptophan. If your peptide sequence contains other chiral centers (e.g., L-amino acids), you are creating two distinct molecules:
-
...L-AA...L -Htrp...
-
...L-AA...D -Htrp... The Fix: Do not attempt to "optimize" this away. These are physical isomers with different retention times. If you require a single peak, you must switch to an enantiomerically pure starting material (D-Htrp or L-Htrp).
Q3: My product mass is correct, but I see significant +56 Da, +96 Da, or +tBu adducts. What happened?
Diagnosis: Indole alkylation (The "Scavenger Failure"). The Mechanism: During global deprotection (TFA cleavage), protecting groups like Trityl (Trt), tert-butyl (tBu), or Boc generate highly reactive carbocations. The electron-rich indole ring of Htrp acts as a nucleophile, permanently trapping these carbocations [2]. The Fix:
-
Prevention (Best): Use Fmoc-Htrp(Boc)-OH . The Boc group on the indole nitrogen deactivates the ring, preventing alkylation.
-
Mitigation (If unprotected Htrp is used): You must use a "High-Thiol" scavenger cocktail.
-
Recipe:Reagent K (TFA 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, EDT 2.5%). The EDT (Ethanedithiol) is critical for protecting indoles.
-
Module 2: The "Gold Standard" Coupling Protocol
This protocol is designed to be self-validating . If this fails, the issue is likely aggregation (see Module 3), not chemistry.
Reagents:
-
Base: DIPEA (Diisopropylethylamine) or Sym-Collidine (preferred for minimizing racemization).[3]
-
Additive: HOAt (optional but recommended if not using HATU).
Workflow:
| Step | Action | Critical Technical Note |
| 1. Pre-Activation | Dissolve Fmoc-D,L-Htrp-OH (4-5 eq) and HATU (4-5 eq) in DMF. Add Base (8-10 eq). | Time Limit: Activate for exactly 30-60 seconds before adding to resin. Longer activation causes formation of the unreactive guanidinium byproduct [3]. |
| 2. Coupling 1 | Add mixture to resin.[4] Shake for 45-60 min (RT) or 5 min (75°C MW). | Visual Check: Resin should swell. If it looks "clumped," add NMP. |
| 3. Wash | DMF Wash (3x). | Removes excess reagents. |
| 4.[5] Coupling 2 | Repeat Step 1 & 2. | Mandatory: The steric bulk of Htrp makes single coupling risky. Always double couple. |
| 5. Capping | Add Acetic Anhydride/Pyridine (1:9) in DMF for 5 min. | Terminates unreacted chains to prevent "deletion sequences" (n-1 impurities) which are hard to purify. |
Module 3: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Caption: A logical flow for diagnosing low yields or impurities during Homotryptophan coupling.
Figure 2: The Optimized Double-Coupling Workflow
Caption: Step-by-step protocol emphasizing the critical pre-activation window to prevent guanidinylation.
Module 4: Advanced Solubility Tactics
If the "Gold Standard" protocol fails, you are likely dealing with β-sheet aggregation , common in hydrophobic sequences containing Homotryptophan.
The "Magic Mixture" Solvent System: Instead of pure DMF, use a ternary solvent system to disrupt hydrogen bonding:
-
DCM (Dichloromethane): 1 part (Swells the resin core).
-
DMF (Dimethylformamide): 1 part (Solubilizes reagents).
-
NMP (N-Methyl-2-pyrrolidone): 1 part (Disrupts aggregation).
Chaotropic Salt Additives: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the inter-chain hydrogen bonds that cause the peptide to "collapse" on itself, making the N-terminus accessible again [4].
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[2][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7][9] Organic Process Research & Development, 22(6), 760–768.
-
Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews, 45(22), 6313-6354.
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. digital.csic.es [digital.csic.es]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
Troubleshooting D,L-Homotryptophan peak tailing in HPLC
Subject: Resolution of Peak Tailing in D,L-Homotryptophan HPLC Analysis Status: Open [Tier 3 Specialist Review] Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary: The Chemistry of the Problem
The tailing you are observing with this compound (2-amino-4-(1H-indol-3-yl)butanoic acid) is rarely a random hardware failure; it is a predictable chemical interaction.
Homotryptophan is a zwitterionic molecule with a basic primary amine (
This guide provides the definitive protocols to suppress these interactions and restore Gaussian peak shape.
Part 1: Diagnostic Logic Tree
Before modifying your method, use this logic flow to isolate the variable causing the asymmetry.
Figure 1: Diagnostic logic flow for isolating peak tailing sources. Blue nodes represent decision points; green/yellow nodes indicate root causes.
Part 2: The Mechanism of Tailing (Root Cause)
To fix the problem, you must visualize the microscopic interaction occurring inside your column.
The Silanol Effect: Silica support materials are never 100% derivatized. "Free silanols" remain on the surface.[2]
-
The Analyte: At pH 3-7, Homotryptophan is positively charged at the amine.
-
The Surface: Residual silanols (
) can deprotonate to form .[1] -
The Interaction: The
is electrostatically attracted to the . This is a "sticky" site that drags the tail of the peak.
Figure 2: The "Silanol Effect" mechanism.[1] The electrostatic bond between the ionized silanol and the protonated amine causes the kinetic lag resulting in tailing.
Part 3: Resolution Protocols
Scenario A: Chiral Separation (Enantiomeric Purity)
Context: You are separating D- and L-Homotryptophan on a polysaccharide column (e.g., Amylose-1, Cellulose-1).
The Issue: Chiral stationary phases (CSPs) cannot tolerate harsh pH ranges (usually limited to pH 2-9).[1] You cannot simply "blast" the silanols with high pH.
Protocol:
-
Mobile Phase Additive: Add a basic modifier to compete for the silanol sites.
-
Buffer Selection: If using MS detection (where TEA is suppressed), use Ammonium Acetate (10-20 mM) .[1] The ammonium ion (
) acts as a weak competitor for silanols.[1]
| Parameter | Recommended Condition | Why? |
| Column | Amylose-tris(3,5-dimethylphenylcarbamate) | Proven selectivity for indole-based amino acids [1].[1] |
| Mobile Phase | Hexane : Ethanol : DEA (80 : 20 : 0.[1]1) | DEA blocks silanols; Ethanol provides H-bonding solubility.[1] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow reduces mass transfer effects in chiral pores.[1] |
Scenario B: Achiral Purity Check (Reverse Phase C18)
Context: You are checking chemical purity on a standard C18 column.
The Issue: The amine is interacting with the silica backbone.[7][8]
Protocol 1: The "Sledgehammer" (Low pH)
-
Method: Use 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile.[1]
-
Mechanism: TFA (
) drives the pH well below the of silanols (~3.5). This forces silanols into their neutral ( ) state, breaking the electrostatic attraction [2]. -
Warning: TFA suppresses MS signal.[1] For MS, use Formic Acid (0.1%) but expect slightly more tailing than TFA.[1]
Protocol 2: High pH (The Modern Approach)
-
Method: Use 10mM Ammonium Bicarbonate (pH 10.5) or Ammonium Hydroxide.[1]
-
Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent PLRP-S, or Gemini NX) rated for pH > 10.
-
Mechanism: At pH 10.5, the Homotryptophan amine is deprotonated (
). It is neutral and cannot interact with silanols.[1] This often yields the sharpest peaks for basic amines [3].
Part 4: Frequently Asked Questions (FAQ)
Q: I added TEA but the peak is still tailing. Why? A: You may have "Column Overload."[1] Homotryptophan has low solubility in pure organic solvents.[1] If you are injecting a high concentration, the active sites on the column surface are saturated.
-
Test: Inject 1/10th of the mass. If the tailing factor (
) improves, it is a mass overload issue, not a silanol issue.
Q: Can I use a Phenyl-Hexyl column instead of C18?
A: Yes, and it is often better. The indole ring of Homotryptophan engages in
Q: What is an acceptable Tailing Factor (
-
Strict QC:
[1] -
Complex Chiral Matrices:
is often accepted due to the difficulty of the separation. -
Formula:
(Width at 5% height divided by 2x the front half-width).[1]
References
-
Chiral Separation of Tryptophan Derivatives: Source: ResearchGate.[1] "Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column." URL:[Link]
-
Silanol Suppression Mechanisms: Source: National Institutes of Health (PubMed).[1] "Performance of amines as silanol suppressors in reversed-phase liquid chromatography." URL:[Link]
-
High pH Strategy for Basic Compounds: Source: Element Lab Solutions.[1] "Peak Tailing in HPLC - Causes and Solutions." URL:[Link]
-
Homotryptophan Chemical Properties: Source: PubChem.[1][4] "Homotryptophan | C12H14N2O2."[1] URL:[Link][1]
Sources
- 1. Homotryptophan | C12H14N2O2 | CID 10036329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 3. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 4. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shodexhplc.com [shodexhplc.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: D,L-Homotryptophan Stability & Workup
Current Status: Operational Ticket Topic: Minimizing Degradation During Workup Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
D,L-Homotryptophan (α-amino-4-indolebutyric acid) presents a unique challenge in synthesis and isolation. While structurally homologous to Tryptophan, the additional methylene group (
The primary failure mode during workup is degradation of the indole moiety . This heterocyclic system is electron-rich, making it highly susceptible to electrophilic attack (acid-catalyzed dimerization) and radical oxidation (formation of hydroxypyrroloindoles or kynurenine derivatives).
Critical Stability Parameters:
| Parameter | Stability Threshold | Risk Factor |
|---|---|---|
| pH Sensitivity | Unstable < pH 2.0 and > pH 10.0 | Acid: Dimerization/PolymerizationBase: Oxidative ring opening |
| Temperature | Degrades > 40°C (in solution) | Accelerates oxidation kinetics |
| Light | Photosensitive | Photo-oxidation of indole to dioxindoles |
| Oxygen | High sensitivity in solution | Formation of hydroperoxides |
Diagnostic Guide: Why is my product degrading?
Before optimizing the protocol, identify the specific degradation pathway affecting your yield.
FAQ: Common Degradation Indicators
Q: My product turned from white to pink/red during acidification. What happened? A: This is the classic "Indole Acid-Polymerization" signature.
-
Mechanism: Strong acids protonate the C3 position of the indole, generating an electrophilic iminium ion. This species attacks the C2 position of a neighboring unprotonated indole, forming dimers and trimers (often red/pink chromophores).
-
Fix: Avoid direct contact with concentrated mineral acids. Use buffered acidification (e.g., acetic acid or dilute HCl added dropwise with vigorous stirring).
Q: The solid is turning brown/yellow upon drying. A: This indicates Oxidative Deamination or Indole Oxidation .
-
Mechanism: Exposure to atmospheric oxygen, especially while wet or in basic solution, leads to radical formation at the C2/C3 bond, eventually cleaving the ring to form N-formylkynurenine derivatives.
-
Fix: Dry under high vacuum in the dark. Flush all wet cakes with inert gas (Argon/Nitrogen).
Mechanistic Visualization
The following diagram details the two primary degradation pathways you must avoid during workup.
Figure 1: Competing degradation pathways for Indole-containing amino acids. Acidic conditions favor polymerization, while oxidative conditions favor ring cleavage.
Optimized Workup Protocol
This protocol utilizes Isoelectric Precipitation combined with Antioxidant Shielding to maximize recovery and purity.
Reagents Required:
-
Quenching Buffer: 0.1 M Potassium Phosphate (cold, pH 7.0).
-
Antioxidant: L-Methionine or Sodium Thiosulfate (optional scavenger).
-
Extraction Solvent: n-Butanol (degassed).
-
Acidifier: 1N Acetic Acid (preferred) or 1N HCl.
Step-by-Step Methodology:
Phase 1: Quenching & Scavenging
-
Cool Down: Cool the reaction mixture to 0–4°C immediately upon completion.
-
Degas: Sparge the solution with Argon or Nitrogen for 10 minutes to displace dissolved oxygen.
-
Scavenger Addition (Optional): If the reaction involved oxidative reagents (e.g., peroxides), add 1.0 equivalent of Sodium Thiosulfate or L-Methionine .
-
Why: Methionine acts as a "sacrificial lamb," oxidizing to methionine sulfoxide preferentially over the indole ring [1].
-
Phase 2: Isoelectric Precipitation (The "Golden Path")
This compound is zwitterionic. It is least soluble at its isoelectric point (pI), estimated to be pH ~5.9 (similar to Tryptophan).
-
pH Adjustment:
-
Place the reaction vessel in an ice bath.
-
Slowly adjust pH to 5.8 – 6.0 using 1N Acetic Acid.
-
Critical: Do not overshoot to pH < 4.0. If you do, back-titrate immediately with dilute NaOH.
-
-
Precipitation:
-
Stir gently at 4°C for 30–60 minutes. A white to off-white precipitate should form.
-
Troubleshooting: If no precipitate forms, the solution may be too dilute. Concentrate on a rotary evaporator (bath < 35°C) to half volume, then re-cool.
-
Phase 3: Isolation & Drying
-
Filtration: Filter the precipitate using a sintered glass funnel.
-
Wash: Wash the cake with cold, degassed water (2x) followed by cold acetone (1x) to remove residual water and speed up drying.
-
Lyophilization:
-
Do NOT oven dry. Heat + air = rapid degradation.
-
Freeze the wet cake (or dissolve in minimal water/acetic acid if needed) and lyophilize. This is the gold standard for preserving indole integrity.
-
Troubleshooting & FAQ
Scenario A: "I have an emulsion that won't separate."
Cause: Homotryptophan has surfactant-like properties due to the hydrophobic indole tail and zwitterionic head. Solution:
-
Add Brine (saturated NaCl) to increase ionic strength.
-
Filter the emulsion through a pad of Celite .
-
Switch solvent: Use n-Butanol for extraction if precipitation fails. It is one of the few solvents that effectively extracts zwitterionic amino acids from water.
Scenario B: "My yield is low (<40%)."
Cause: Incomplete precipitation or loss to the mother liquor. Solution:
-
Check the pH of the mother liquor. It must be within 0.2 units of the pI (5.9).
-
Salting out: Saturate the aqueous layer with NaCl to drive the organic molecule out of the solution (Salting-out effect).
Scenario C: "The product is sticky/oily."
Cause: Impurities (often inorganic salts) or residual solvent preventing crystallization. Solution:
-
Dissolve the oil in a minimum amount of Methanol .
-
Add Diethyl Ether dropwise until the solution turns cloudy (trituration).
-
Store at -20°C overnight to induce crystallization.
Workflow Decision Tree
Use this logic flow to determine the best isolation route for your specific mixture.
Figure 2: Decision logic for this compound isolation.
References
-
G. Mourier, L. Moroder, A. Previero. (1984).[1] Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.[1] Z. Naturforsch. 39b, 101-104.[1]
-
Zhang, L., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine.[2] Pharmaceutical Research.[2][3]
-
University of Maryland. Isoelectric Precipitation of Proteins and Amino Acids.[4]
-
Richards, N.G.J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole.[5] Atmospheric Chemistry and Physics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoelectric Precipitation [user.eng.umd.edu]
- 5. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
Technical Support Center: D,L-Homotryptophan Purification
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of D,L-Homotryptophan , a non-proteinogenic amino acid frequently synthesized via the Sorensen method (alkylation of diethyl acetamidomalonate).
Achieving pharmaceutical-grade purity (>98%) requires a strategic understanding of the synthesis byproducts. Unlike standard Tryptophan, the "homo" analog possesses an extended ethylene bridge, increasing its lipophilicity and altering its crystallization behavior. This guide focuses on removing the three primary impurity classes: unreacted alkylating agents , decarboxylation intermediates , and oxidative contaminants .
Module 1: Impurity Profiling (The Diagnosis)
Before initiating purification, you must characterize the crude mixture. The synthesis generally involves the alkylation of diethyl acetamidomalonate (DEAM) with 3-(2-bromoethyl)indole, followed by acid hydrolysis and decarboxylation.
Table 1: Common Impurity Profile
| Impurity Type | Source | Chemical Nature | Detection Method | Removal Strategy |
| Indole-3-ethyl bromide | Unreacted starting material | Lipophilic, Neutral | TLC / HPLC (254 nm) | Organic wash at acidic pH |
| Diethyl acetamidomalonate | Excess reagent | Lipophilic, Neutral | HPLC / GC | Organic wash / Recrystallization |
| N-Acetyl-Homotryptophan | Incomplete hydrolysis | Polar, Acidic | HPLC (Reverse Phase) | Extended reflux (Hydrolysis) |
| Inorganic Salts (NaCl/NaBr) | Neutralization/Alkylation | Ionic, Water-soluble | Conductivity / Ash test | Isoelectric precipitation |
| Oxidative Oligomers | Indole ring oxidation | Colored (Pink/Brown) | Visual / UV-Vis | Activated Carbon |
Module 2: Purification Protocols (The Fix)
Protocol A: The "Phase-Switch" Wash (Critical Step)
Target: Removal of unreacted Indole-3-ethyl bromide and DEAM. Principle: Exploiting the solubility difference between the protonated amino acid (water-soluble) and neutral starting materials (organic-soluble) under acidic conditions.
-
Hydrolysis Completion: Ensure the reaction mixture (post-alkylation) has been refluxed with concentrated HCl/Acetic acid for at least 4–6 hours to effect total decarboxylation.
-
Dilution: Dilute the dark reaction mixture with water (ratio 1:1).
-
The Wash:
-
Transfer the acidic solution (pH < 1) to a separatory funnel.
-
Wash twice with Dichloromethane (DCM) or Ethyl Acetate .
-
Mechanism: At pH < 1, Homotryptophan exists as the hydrochloride salt (
) and remains in the aqueous phase. The unreacted alkyl halide and DEAM remain neutral and partition into the organic layer. -
Discard the organic layer.
-
Protocol B: Isoelectric Precipitation & Desalting
Target: Removal of inorganic salts and isolation of the zwitterion. Principle: Amino acids exhibit minimum solubility at their isoelectric point (pI). For Homotryptophan, the calculated pI is approximately 5.9–6.0 .
-
pH Adjustment:
-
Transfer the washed aqueous acidic layer to a beaker.
-
Slowly add 5N NaOH or concentrated Ammonia (NH
OH) while monitoring with a calibrated pH meter. -
Caution: Exothermic reaction. Maintain temperature < 20°C using an ice bath to prevent thermal decomposition.
-
-
The Precipitation Point:
-
Adjust pH to exactly 5.9 .
-
A thick, off-white precipitate (the zwitterion) should form.
-
-
Aging: Stir the slurry at 4°C for 2 hours. This "Ostwald ripening" helps form filterable crystals rather than an amorphous gel.
-
Filtration: Filter the solid and wash with ice-cold water (2x) to remove trapped NaCl/NH
Cl. -
Drying: Vacuum dry at 50°C.
Visualization: Synthesis & Purification Logic
Figure 1: Purification workflow exploiting pH-dependent solubility switches.
Module 3: Troubleshooting (FAQ)
Scenario 1: Persistent Coloration
Q: My final product has a persistent pink or light brown hue. Recrystallization isn't removing it. What is this? A: This is typical of indole oxidation. Indole moieties are sensitive to air and light, forming quinoidal impurities. The Fix:
-
Dissolve the crude solid in hot Ethanol/Water (70:30).
-
Add Activated Carbon (Charcoal) (5-10% w/w).
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through a Celite pad while hot to remove the carbon.
-
Cool slowly to crystallize. The carbon effectively adsorbs the planar, aromatic colored impurities.
Scenario 2: The "Oiling Out" Phenomenon
Q: Upon neutralizing, the product separates as a sticky oil or gum instead of a powder. A: This usually indicates either (a) the presence of residual organic solvents or (b) neutralizing too quickly, trapping impurities. The Fix:
-
Trituration: Decant the supernatant water. Add isopropanol or acetone to the gum and scratch the side of the flask with a glass rod. This induces nucleation.
-
Slower Neutralization: In the future, slow down the addition of base near pH 4–5. High local concentrations of base can cause amorphous precipitation.
Scenario 3: Low Yield
Q: I calculated a theoretical yield of 80%, but I recovered only 40% after isoelectric precipitation. A: this compound has some water solubility even at its pI. The Fix:
-
Concentration: Evaporate the mother liquor (filtrate) to half its volume and cool again to harvest a "second crop."
-
Salt Effect: High salt concentrations (from neutralization) can sometimes increase solubility (salting-in). Ensure you did not over-dilute the mixture in Step 1.
References
-
Snyder, H. R., & Smith, C. W. (1944). "A Convenient Synthesis of dl-Tryptophan." Journal of the American Chemical Society, 66(2), 350–351. (Foundational chemistry for acetamidomalonate synthesis of indole amino acids).
-
Hengartner, U., et al. (1979). "Synthesis of this compound." Journal of Organic Chemistry, 44(22), 3741–3747. (Specific reference for the homolog).
-
BenchChem. (n.d.). "Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate." (General protocol validation).
-
Ajinomoto Co., Inc. (1991). "Process for purifying tryptophan."[1] U.S. Patent 5,057,615. (Industrial purification logic applicable to homologs).
-
Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids." (Theoretical basis for pI calculation).
Sources
Technical Support Center: D,L-Homotryptophan Handling & Stability Guide
Executive Summary & Chemical Context[1][2][3][4]
D,L-Homotryptophan (HTrp) is a non-proteinogenic amino acid, structurally homologous to Tryptophan but with an extended methylene bridge (
The "Indole Challenge": While the amino acid backbone follows standard zwitterionic behavior, the indole moiety dictates the stability profile. Users frequently encounter sample loss or discoloration due to the indole ring's high susceptibility to oxidation and electrophilic attack.
| Condition | Stability Rating | Primary Risk | Recommended Action |
| Strong Acid (HCl/TFA) | Critical (Unstable) | Indole polymerization, oxidative cleavage. | Use scavengers (e.g., Anisole, TES). |
| Strong Base (NaOH) | High (Stable) | Oxidative degradation (if | Degas solvents; use reducing agents. |
| Neutral pH | Moderate | Precipitation (Isoelectric Point). | Adjust pH away from pI (~5.9). |
Module 1: Acidic Conditions (The Danger Zone)
The Mechanism of Failure
Contrary to standard amino acids (like Alanine or Valine), HTrp cannot survive standard acid hydrolysis (e.g., 6N HCl at 110°C) without protection.
-
Protonation: Strong acids protonate the C3 position of the indole ring.
-
Electrophilic Attack: The resulting indolenine intermediate is highly reactive and susceptible to nucleophilic attack or dimerization.
-
Result: Formation of "melanin-like" polymers (purple/black precipitate) or cleavage of the ring.
Troubleshooting Guide: Acidic Handling
Scenario: My sample turned violet/black after exposure to TFA or HCl.
-
Diagnosis: Acid-catalyzed oxidative polymerization of the indole ring.
-
Root Cause: Lack of "scavengers" to intercept reactive carbocations.
-
Corrective Action: Repeat experiment using the Scavenger-Assisted Protocol below.
Protocol: Scavenger-Assisted Acid Handling
Use this when cleavage from resin or acid acidification is unavoidable.
-
Preparation: Prepare a cleavage cocktail containing 90% TFA , 5% Water , and 5% Triisopropylsilane (TIPS) or Anisole .
-
Why? TIPS/Anisole act as "sponges" for the reactive carbocations generated during acid exposure, protecting the indole ring.
-
-
Temperature Control: Keep the reaction at 0°C to Room Temperature .
-
Warning:NEVER heat HTrp in strong acid without reducing agents (e.g., mercaptoethanol).
-
-
Quenching: Dilute immediately with water and lyophilize, or neutralize with cold bicarbonate.
Module 2: Basic Conditions (The Safer Alternative)
The Stability Profile
Alkaline hydrolysis (e.g., 4M NaOH or Ba(OH)
Risk Factor: While chemically stable, the indole ring becomes electron-rich in base, making it prone to photo-oxidation if exposed to air and light simultaneously.
Troubleshooting Guide: Basic Handling
Scenario: My alkaline solution turned yellow/brown over time.
-
Diagnosis: Photo-oxidation of the indole ring to kynurenine derivatives.
-
Root Cause: Dissolved oxygen + Light exposure.
-
Corrective Action: Degas buffers and store in amber vials.
Protocol: Anaerobic Alkaline Dissolution
Recommended for preparing stock solutions.
-
Degassing: Sparge 0.1M NaOH with Nitrogen or Argon gas for 15 minutes before adding HTrp.
-
Dissolution: Add this compound. It should dissolve readily as the anionic salt.
-
Storage: Store under inert gas in an amber vial at -20°C.
-
Note: If long-term storage is required, add a reducing agent like Ascorbic Acid (1 mM) to prevent oxidation.
-
Module 3: Solubility & Isoelectric Point[4]
Users often mistake isoelectric precipitation for chemical instability. Like Tryptophan, Homotryptophan follows a "U-shaped" solubility curve.
-
pH < 2: Soluble (Cationic form:
/ ) -
pH ~ 5.9 (pI): INSOLUBLE (Zwitterionic form: Net charge 0)
-
pH > 10: Soluble (Anionic form:
/ )
Visualizing the Charge State:
Figure 1: Solubility depends heavily on pH. Avoid the "Precipitation Trap" near pH 6.
Decision Matrix: Experimental Workflow
Use this logic flow to determine the correct handling procedure for your specific experiment.
Figure 2: Operational decision tree for minimizing degradation risks.
References
-
Friedman, M. (2018). Analysis, Nutrition, and Health Benefits of Tryptophan. International Journal of Tryptophan Research. Link
-
Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A. (Establishes alkaline hydrolysis as the standard for Indole derivatives). Link
-
Sigma-Aldrich. (n.d.). L-β-Homotryptophan hydrochloride Product Specification. (Confirms HCl salt form stability for storage). Link
-
Molnár-Perl, I. (2003). Tryptophan analysis in peptides and proteins. Journal of Chromatography A. (Details acid-catalyzed degradation mechanisms). Link
Technical Support Center: Scaling Up D,L-Homotryptophan Synthesis
Current Status: Operational Department: Process Chemistry & Scale-Up Support Topic: Troubleshooting D,L-Homotryptophan Production (DEAM Route) Ticket ID: HTRP-SC-2024
Introduction: The Scale-Up Paradox
Welcome to the Scale-Up Support Center. You are likely here because the protocol that worked perfectly on a 5-gram scale is failing at the 100-gram or kilogram scale.
This compound (Indole-3-butyric acid
The Central Challenge: The synthesis relies on the alkylation of Diethyl Acetamidomalonate (DEAM).[1][2] While robust, this route introduces a specific instability during scale-up: the 3-(2-haloethyl)indole intermediate is prone to intramolecular cyclization and polymerization, leading to "tar" formation and yield crashes.
This guide addresses the three critical bottlenecks: Precursor Instability , Alkylation Exotherms , and Decarboxylation Control .
Module 1: The Precursor Bottleneck (Alkyl Halide Synthesis)
Context: The standard route requires reacting DEAM with 3-(2-bromoethyl)indole . The Trap: At scale, 3-(2-bromoethyl)indole is thermally unstable. It undergoes intramolecular nucleophilic attack by the indole nitrogen to form a spiro-cyclopropane indolenium species, which then polymerizes.
Troubleshooting Guide: Precursor Synthesis
| Symptom | Probable Cause | Corrective Action |
| Material turns pink/purple rapidly | Auto-oxidation or acid traces. | Store under Argon/Nitrogen. Add trace |
| Low yield after workup | Cyclization to spiro-indolenine. | Do not distill. Use the crude bromide immediately. Keep temperature |
| Insoluble "gum" in flask | Polymerization of the spiro-intermediate. | Avoid chlorinated solvents if possible; they can accelerate decomposition in the presence of trace metals. |
Q&A: Handling 3-(2-Bromoethyl)indole
Q: Can I store the bromide intermediate overnight?
A: Not recommended. At scale, the heat of crystallization can trigger decomposition. If storage is unavoidable, keep it as a solution in MTBE or Toluene at
Q: Why not use the Tosylate instead of the Bromide? A: While 3-(2-tosylethyl)indole is crystalline, it is often more reactive towards intramolecular cyclization than the bromide due to the better leaving group ability of the tosylate. The bromide is the optimal balance of reactivity and stability for the DEAM route.
Module 2: The Coupling Reaction (DEAM Alkylation)
Context: This is the C-C bond forming step. You are reacting the sodium enolate of DEAM with your unstable bromide.
Experimental Protocol: 100g Scale Coupling
-
Enolate Formation: In a reactor, dissolve Sodium metal (1.1 eq) in absolute Ethanol. Cool to
. Add DEAM (1.05 eq). Stir for 30 mins.-
Critical: Ensure all Na is consumed. Residual Na causes redox side reactions.
-
-
Addition: Cool the enolate solution to
. -
Coupling: Add the solution of 3-(2-bromoethyl)indole (1.0 eq) in Toluene/THF dropwise.
-
Rate Control: Maintain internal temperature
.
-
-
Reflux: Once addition is complete, warm to RT, then reflux for 4-6 hours.
Visualizing the Pathway & Failure Modes
Figure 1: Reaction pathway showing the critical divergence between successful coupling and the formation of spiro-indolenium tar.
Module 3: Hydrolysis & Decarboxylation
Context: Converting the acetamidomalonate intermediate to the amino acid. This involves removing the acetyl group, hydrolyzing two ethyl esters, and removing one carboxyl group (decarboxylation).
Troubleshooting Guide: The "Volcano" Effect
| Symptom | Probable Cause | Corrective Action |
| Reactor over-pressurization | Rapid CO2 release during decarboxylation. | Do not heat to reflux immediately. Hold at |
| Product is dark brown/black | Indole oxidation in hot acid. | Perform hydrolysis under |
| Incomplete Hydrolysis | Steric bulk of the indole group. | Ensure the reaction runs for at least 12-18 hours. Use 48% HBr or 6M HCl. |
Q&A: Isolation Strategy
Q: I cannot crystallize the final product; it's an oil. A: D,L-amino acids often crystallize with difficulty compared to pure enantiomers.
-
Method A (Isoelectric Point): Adjust pH to ~5.9 (the pI of Homotryptophan) using Ammonia or NaOH. Cool to
and stir for 24 hours. -
Method B (Ion Exchange): If salt content is high (Ash > 1%), pass the crude solution through a cation exchange resin (e.g., Dowex 50W). Elute with dilute Ammonia. This removes the inorganic salts (NaCl) that prevent crystallization.
Summary of Key Parameters
| Parameter | Specification | Reason |
| Bromide Storage | Use immediately or | Prevents spiro-cyclization. |
| Alkylation Temp | Addition at | Minimizes side reactions during mixing. |
| Atmosphere | Nitrogen/Argon | Indoles are electron-rich and oxidation-prone. |
| Workup pH | Exact pI (~5.9) | Maximizes precipitation yield. |
References
-
Snyder, H. R., & Smith, C. W. (1944). A Convenient Synthesis of dl-Tryptophan. Journal of the American Chemical Society.
- Note: Foundational text for the DEAM route mechanism.
-
BenchChem. (2025).[1][3] Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate.
- Note: General protocol for DEAM alkyl
-
Pagoria, P. F., et al. (2019). Synthesis and Scale-up of Energetic Intermediates. OSTI.gov.
- Note: Provides context on managing exothermic alkylations and precipitations
-
Organic Syntheses. (1960). Diethyl Acetamidomalonate. Org. Synth. 1960, 40, 21.
- Note: The authoritative standard for preparing and handling the DEAM reagent.
Sources
Technical Support Center: D,L-Homotryptophan Synthesis Optimization
Ticket ID: #HT-505-YIELD Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the persistent yield attrition observed in the synthesis of D,L-Homotryptophan (3-(3-indolyl)propionic acid
Our analysis identifies three "Yield Killers":
-
The Alkylation Bottleneck: Incomplete alkylation due to moisture or "dead" gramine.
-
The "Black Tar" Phase: Oxidative polymerization during hydrolysis/decarboxylation.
-
The Isoelectric Trap: Failure to isolate the zwitterion due to incorrect pH targeting.
Module 1: The Alkylation Protocol (C-C Bond Formation)
The classic Snyder & Pilgrim method (1948) relies on the nucleophilic attack of the DEAM anion on the electrophilic indole side chain.
The Mechanism & Workflow
The reaction proceeds via the elimination of dimethylamine from gramine (or trimethylamine from its salt) to generate a reactive vinylogous imine intermediate (3-methyleneindolenine), which is then trapped by the DEAM enolate.
Figure 1: The synthetic pathway from Gramine to this compound via the acetamidomalonate route.
Troubleshooting the Alkylation Step
Q: Why is my yield <30% after the first step? A: The elimination-addition mechanism is reversible. If the dimethylamine (or trimethylamine) byproduct is not removed or if the base is wet, the equilibrium shifts backward.
Protocol Adjustment:
-
Use the Iodide Salt: Do not use free base gramine directly if yields are low. Convert gramine to the methiodide salt first (Gramine + MeI in ether). The salt is a far superior leaving group, accelerating the formation of the reactive intermediate [1].
-
Anhydrous Conditions: Use freshly distilled absolute ethanol and sodium metal to generate NaOEt in situ. Commercial NaOEt often contains NaOH, which causes premature hydrolysis of the esters.
-
Extended Reflux: The alkylation is slow. A 48-hour reflux is standard.
| Parameter | Standard Condition | Optimized Condition | Why? |
| Substrate | Gramine (Free Base) | Gramine Methiodide | Increases electrophilicity; faster reaction. |
| Base | NaOEt (Commercial) | NaOEt (In situ) | Eliminates hydroxide contamination; prevents side reactions. |
| Atmosphere | Ambient | Argon/Nitrogen | Indoles oxidize rapidly under basic conditions. |
Module 2: Hydrolysis & Decarboxylation (The "Black Tar" Phase)
This is the most critical failure point. You are removing protecting groups (acetyl and ethyl esters) and one carboxyl group. The indole ring is highly susceptible to acid-catalyzed polymerization and oxidation here.
Q: My reaction mixture turned into a black, insoluble tar. What happened? A: You likely exposed the hot, acidic indole solution to oxygen, or the decarboxylation temperature was uncontrolled.
The "Clean Decarb" Protocol
-
Saponification First: Reflux the coupled diester with 10-20% NaOH first to remove the esters and the acetyl group. Isolate the acetamidomalonic acid intermediate if possible, or proceed carefully.
-
Acidification & Decarboxylation:
-
Acidify with HCl.
-
CRITICAL: Degas the solution with
for 15 minutes before heating. -
Heat to reflux under a strict inert atmosphere. Oxygen + Hot Acid + Indole = Melanin-like polymers (Tar).
-
-
Avoid Ketones: Do not use acetone or methyl ethyl ketone to clean glassware or as co-solvents. Indoles react with ketones under acidic conditions to form
-carbolines (Pictet-Spengler reaction), reducing yield and contaminating the product [2].
Module 3: Isolation & Purification (The Isoelectric Trap)
Q: I see product on TLC/HPLC, but I cannot crystallize it. A: Amino acids are zwitterions.[1] They are most soluble at extreme pHs and least soluble at their Isoelectric Point (pI). If you miss the pI by even 0.5 pH units, the product remains in solution.
Calculating the Target pH
For this compound, we estimate the pI based on Tryptophan (pI = 5.89).
-
(-COOH)
2.38 -
(-NH3+)
9.39
The "Titration Curve" Isolation Method
-
Concentrate: Reduce the volume of the acidic hydrolysis mixture by 70% under vacuum (do not use high heat).
-
Neutralize: Slowly add 5M NaOH (or
) while monitoring with a calibrated pH meter. -
The Precipice: As you approach pH 5.0, slow down.
-
Target: Adjust pH exactly to 5.90 .
-
Chill: Place the mixture at 4°C for 12 hours. The zwitterion will crystallize out.
Visual Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for isolating yield loss in Homotryptophan synthesis.
FAQs
Q: Can I use the Hydantoin (Bucherer-Bergs) method instead? A: Yes, starting from 3-indoleacetaldehyde. However, the aldehyde is unstable and prone to polymerization. The DEAM route (Snyder method) is generally preferred for this compound because the starting materials (Gramine) are more stable than the corresponding aldehydes required for the hydantoin method.
Q: How do I remove the inorganic salts after neutralization?
A: If the product precipitates with NaCl, wash the filter cake with ice-cold water (the product is sparingly soluble, salts are highly soluble). If the product is water-soluble (failed precipitation), use an ion-exchange resin (e.g., Dowex 50W). Load at pH 2, wash with water, and elute with 1M
Q: What is the expected melting point for validation? A: Pure this compound decomposes upon melting. Look for a decomposition point around 285–290°C (uncorrected).
References
-
Snyder, H. R., & Pilgrim, F. J. (1948).[2] A Synthesis of dl-Homotryptophan.[2] Journal of the American Chemical Society, 70(11), 3770–3771.
-
Bailey, P. D., et al. (1993). The Pictet-Spengler reaction in the synthesis of tryptophan analogues.[3] Tetrahedron Letters, 34(35), 5607-5610. (Demonstrates the risk of ketone/aldehyde contaminants during acidic steps).
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
Sources
Validation & Comparative
D,L-Homotryptophan vs L-Tryptophan: A Technical Guide for Peptide Engineering
Executive Summary: The Methylene Extension
In high-precision peptide drug discovery, the substitution of the proteinogenic L-Tryptophan (Trp) with its non-standard homolog D,L-Homotryptophan (HTrp) represents a strategic maneuver to modulate steric reach, proteolytic stability, and fluorescence lifetimes.
While L-Tryptophan is the gold standard for hydrophobic anchoring and aromatic stacking in natural systems, its rigid side-chain length (
This guide analyzes the physicochemical and functional trade-offs between these two residues, providing actionable protocols for synthesis, incorporation, and characterization.[1]
Structural & Physicochemical Divergence[1]
The fundamental difference lies in the side-chain topology. This "one methylene" insertion alters the electronic environment of the indole ring relative to the peptide backbone (auxochrome decoupling) and changes the volume of space the side chain can sample.
Comparative Physicochemical Matrix
| Feature | L-Tryptophan (Trp) | This compound (HTrp) | Implication for Design |
| Formula | HTrp is more lipophilic. | ||
| Side Chain | Indolyl-methyl | Indolyl-ethyl | HTrp extends "sweep volume" by ~1.5 Å. |
| Chirality | Pure L-isomer (Natural) | Racemic (D,L) or Resolved | D,L-HTrp requires resolution for stereospecific SAR; D-isomer confers high protease resistance. |
| Fluorescence | HTrp is a superior probe for local dynamics due to decoupled backbone quenching. | ||
| Restricted ( | Expanded ( | HTrp incurs a higher entropic penalty upon binding but can access remote sub-pockets.[1] |
Fluorescence Properties
L-Trp fluorescence is notoriously complex, often exhibiting biexponential decay due to rotamers around the
Functional Implications in Drug Design
The "Reach" Hypothesis
In GPCR ligand design, the binding pocket is often buried.[1] Tryptophan is bulky, but its tether is short.[1]
-
Scenario A (Trp): The indole ring provides
stacking with a receptor residue (e.g., Phe/Tyr) but strains the backbone to achieve optimal geometry. -
Scenario B (HTrp): The extra methylene acts as a "flexible hinge," allowing the indole to reach deeper into the hydrophobic pocket without distorting the peptide backbone.[1] This can increase
(association rate) and affinity ( ).
Proteolytic Stability (The "Mismatch" Effect)
Chymotrypsin and similar serine proteases preferentially cleave on the C-terminal side of aromatic residues (Trp, Tyr, Phe). The enzyme's S1 pocket is evolved to recognize the specific distance between the backbone and the aromatic ring of L-Trp .
-
Mechanism: Incorporating L-Homotryptophan disrupts this recognition geometry.[1] The aromatic ring sits "too far" or "too flexibly" to lock effectively into the S1 specificity pocket, drastically reducing the catalytic efficiency (
) of the protease. -
D-Enantiomer: Using the D-isomer of Homotryptophan (from a D,L mixture) creates a double-blockade: steric mismatch + stereochemical inversion, rendering the peptide virtually impervious to standard proteolysis at that site.
Experimental Protocols
Synthesis & Resolution of Homotryptophan
Since HTrp is non-proteinogenic, it is often synthesized chemically as a racemate.[1] For high-value therapeutics, resolution is required.[1]
Protocol: Enzymatic Resolution of this compound
-
Objective: Separate L-HTrp (for bio-mimicry) from D-HTrp (for stability).
-
Reagents: this compound ethyl ester,
-Chymotrypsin (immobilized), Buffer (pH 7.8).
-
Esterification: Convert D,L-HTrp to D,L-HTrp-OEt using thionyl chloride in ethanol.
-
Hydrolysis: Suspend D,L-HTrp-OEt in phosphate buffer (pH 7.8). Add immobilized
-Chymotrypsin. -
Incubation: Stir at 30°C. Monitor by HPLC. The enzyme specifically hydrolyzes the L-ester to the free acid (L-HTrp), leaving the D-ester intact.
-
Separation:
-
Adjust pH to 9.0 and extract with Ethyl Acetate
Organic layer contains D-HTrp-OEt . -
Acidify aqueous layer to pH 2.0
Precipitate/Extract L-HTrp (free acid) .
-
-
Fmoc Protection: React the purified L-HTrp with Fmoc-OSu for SPPS usage.
Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The extra bulk and flexibility can lead to slower coupling rates.[1] Solution: Use high-efficiency coupling reagents (HATU/HOAt) and double coupling.
Workflow:
-
Resin Swelling: DMF, 30 min.
-
Deprotection: 20% Piperidine/DMF (2 x 5 min).
-
Coupling:
-
4.0 eq Fmoc-L-Homotryptophan-OH
-
3.9 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
8.0 eq DIPEA (Diisopropylethylamine)
-
Time: 60-90 minutes (vs 30 min for standard Trp).
-
-
Capping: Acetic anhydride/Pyridine to block unreacted amines.[1]
Visualizations
Decision Logic: When to Substitute Trp with HTrp
This diagram guides the medicinal chemist through the decision process based on experimental constraints (stability vs. affinity).
Figure 1: Decision tree for replacing Tryptophan with Homotryptophan in peptide drug design.
Synthesis & Resolution Workflow
Visualizing the path from racemic precursor to enantiopure building block.[1]
Figure 2: Chemo-enzymatic resolution pathway for generating Fmoc-protected L-Homotryptophan.
References
-
Negishi Cross-Coupling for Tryptophan Analogs
-
Photophysics of Homotryptophan
-
Proteolytic Stability of Non-Proteinogenic Amino Acids
-
Tryptophan Fluorescence in Proteins
-
Peptide Binder Design
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Unprecedented Intramolecular Association-Induced Fluorescence in Tryptophan-Conjugated Peptidomimetics / The Journal of Physical Chemistry B, 2019 [sci-hub.red]
- 5. Sci-Hub. Photophysics of constrained tryptophan derivatives / SPIE Proceedings, 1990 [sci-hub.jp]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. Production of Indole from l-Tryptophan and Effects of These Compounds on Biofilm Formation by Fusobacterium nucleatum ATCC 25586 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Biological Activity of D- and L-Homotryptophan
Executive Summary
Homotryptophan (Htrp), structurally defined by the insertion of a methylene group (-CH₂-) between the indole ring and the
This guide compares the biological distinctness of its enantiomers. L-Homotryptophan is primarily utilized as a subtle steric probe in receptor-ligand interactions, often retaining the binding mode of L-tryptophan but with altered affinity due to the extended side chain. D-Homotryptophan , conversely, is valued for its resistance to proteolytic degradation and its ability to induce specific non-canonical secondary structures (e.g.,
Chemical & Physical Profile
The core difference lies in the stereochemistry at the
| Feature | L-Homotryptophan | D-Homotryptophan |
| Configuration | (S)-2-amino-4-(1H-indol-3-yl)butanoic acid | (R)-2-amino-4-(1H-indol-3-yl)butanoic acid |
| Side Chain | Indole-ethyl group (extended reach) | Indole-ethyl group (extended reach) |
| Proteolytic Stability | Low (Susceptible to endogenous proteases) | High (Resistant to chymotrypsin/trypsin) |
| Primary Utility | Receptor affinity probing; Agonist design | Metabolic stability; Antagonist design; |
| Fluorescence | Indole fluorescence (Ex: ~280nm, Em: ~350nm) | Indole fluorescence (Identical spectral properties) |
Biological Activity & Mechanism[1][2][3][4]
L-Homotryptophan: The "Extended" Natural Mimic
L-Homotryptophan acts as a "ruler" in Structure-Activity Relationship (SAR) studies. By extending the distance of the aromatic indole ring from the peptide backbone by ~1.54 Å (one C-C bond length), it tests the depth and plasticity of hydrophobic pockets in receptors such as the Neurokinin-1 (NK1) and Somatostatin receptors.
-
Mechanism: It mimics the natural L-tryptophan but forces the aromatic moiety deeper or into adjacent sub-pockets. If affinity is maintained or improved, it suggests the receptor pocket is deep/flexible. If affinity drops, the pocket is shallow.
-
Neuroprotection: Similar to N-acetyl-L-tryptophan (L-NAT), L-homotryptophan derivatives have been investigated for neuroprotective properties, where the L-configuration is essential for specific receptor-mediated signaling pathways that inhibit cytochrome c release.[1]
D-Homotryptophan: The Stabilizer & Conformational Lock
The D-isomer is biologically "invisible" to most degradative enzymes but highly active in inducing specific peptide geometries.
-
Proteolytic Resistance: Incorporation of D-Htrp into bioactive peptides (e.g., antimicrobial peptides or hormone analogs) dramatically increases plasma half-life by preventing recognition by peptidases that require the L-configuration.
-
Reverse Turn Induction: In cyclic peptides, D-amino acids often occupy the
or positions of -turns. D-Homotryptophan combines this turn-inducing capability with a large hydrophobic surface area, stabilizing the turn through hydrophobic collapse against the peptide core.
Case Study: NK1 Receptor Antagonism
The Neurokinin-1 (NK1) receptor, the target for Substance P (SP), is a classic example of where tryptophan derivatives distinguish themselves.[2][3]
-
The Target: NK1 receptors modulate pain and emesis (vomiting).
-
The Ligands: Substance P antagonists often utilize a tryptophan core.[3] Research indicates a strict stereochemical preference.
-
L-Isomer Preference: In studies of N-acetyl-tryptophan esters, the L-isomer binds with nanomolar affinity (IC
~2.3 nM), whereas the D-isomer is virtually inactive. -
Homotryptophan Role: When optimizing these antagonists, L-homotryptophan is used to probe the "benzyl ester" binding pocket. The extra methylene allows the indole ring to adopt a conformation that may avoid steric clashes present with the rigid tryptophan parent, or conversely, identify if the pocket is too tight to accommodate the extension.
-
Visualization: NK1 Signaling & Blockade
The following diagram illustrates the G-protein coupled pathway of NK1 and where L-Htrp derivatives acts as competitive antagonists.
Caption: Competitive antagonism of the NK1 receptor pathway by L-Homotryptophan derivatives prevents Gq activation and subsequent Calcium release.
Experimental Protocol: Chemo-Enzymatic Synthesis & Resolution
To obtain high-purity D- and L-homotryptophan, a self-validating chemo-enzymatic approach is recommended. This method uses Acylase I , which is strictly L-selective, ensuring high enantiomeric excess (ee).
Phase 1: Synthesis of Racemic N-Acetyl-Homotryptophan
Objective: Create the racemic substrate for the enzyme.
-
Precursor: Start with Indole-3-propionic acid .
-
Conversion: Convert to the acid chloride using thionyl chloride (
). -
Hell-Volhard-Zelinsky: Brominate the
-position. -
Amination: Displace the bromide with ammonia to form DL-Homotryptophan.
-
Acetylation: React DL-Homotryptophan with acetic anhydride in NaOH to yield N-Acetyl-DL-Homotryptophan .
Phase 2: Enzymatic Kinetic Resolution
Objective: Separate enantiomers using Acylase I (Aspergillus melleus or Hog Kidney).
Step-by-Step Workflow:
-
Preparation: Dissolve N-Acetyl-DL-Homotryptophan (10 mM) in distilled water. Adjust pH to 7.5 using 1M LiOH (Lithium hydroxide is preferred over NaOH for better solubility in some protocols, though NaOH is standard).
-
Enzyme Addition: Add Acylase I (10–20 units/mg substrate).
-
Incubation: Incubate at 37°C with gentle shaking.
-
Monitoring (Self-Validation):
-
pH Check: The reaction produces free amino acid and acetic acid, causing pH to drop. Maintain pH 7.5 continuously. A cessation of pH drop indicates the endpoint (50% conversion).
-
TLC/HPLC: Monitor the appearance of the free amino acid peak (L-Htrp) and the persistence of the N-acetyl peak (D-Htrp).
-
-
Separation:
-
Acidify to pH 5.0.
-
Add activated charcoal to remove enzyme/impurities (optional step) and filter.
-
Pass through an ion-exchange column (Dowex 50, H+ form).
-
Eluate: The L-Homotryptophan (free amine) binds to the resin and is eluted with
. -
Flow-through: The N-Acetyl-D-Homotryptophan passes through.
-
-
Post-Processing D-Isomer: Acid hydrolysis (2M HCl, reflux) of the N-acetyl-D-Htrp flow-through yields free D-Homotryptophan .
Visualization: Enzymatic Resolution Workflow
Caption: Kinetic resolution pathway separating L- and D-Homotryptophan using Acylase I specificity.
References
-
Cascieri, M. A., et al. (1994). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Journal of Biological Chemistry. Link
-
Lewis, R. T., et al. (1995). Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage. Journal of Medicinal Chemistry. Link
-
Winn, M., et al. (2017). An Engineered Tryptophan Synthase Opens New Enzymatic Pathways to β-Methyltryptophan and Derivatives. ChemBioChem. Link
-
Gentilucci, L., et al. (2010).[4] Peptides and Peptidomimetics in Medicine: The Role of D-Amino Acids. Current Medicinal Chemistry. (Contextual reference for D-amino acid stability).
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. (Classic reference for Acylase I resolution protocols).
Sources
- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC versus CE for D,L-Homotryptophan Chiral Separation
Executive Summary
For researchers and drug development scientists, the chiral separation of D,L-Homotryptophan—a non-proteinogenic amino acid often used as a pharmaceutical intermediate—presents a classic trade-off between robustness (HPLC) and efficiency (CE) .
This guide moves beyond generic comparisons to analyze the specific performance of Crown Ether-based HPLC versus Cyclodextrin-mediated Capillary Electrophoresis (CE) . While HPLC using Daicel’s Crownpak® stationary phases remains the gold standard for preparative scalability and reproducibility, CE using sulfated cyclodextrins offers a superior "Green Chemistry" profile and higher theoretical plate counts for analytical screening.
The Analyte: this compound
This compound (2-amino-4-(1H-indol-3-yl)butanoic acid) differs from Tryptophan by a single methylene group in the side chain. This structural nuance increases hydrophobicity but retains the zwitterionic nature critical for separation mechanisms.
-
Key Challenge: The indole ring is highly hydrophobic, while the
-amino acid moiety is polar/ionic. -
Separation Goal: Baseline resolution (
) of the enantiomers to ensure optical purity, typically for peptide synthesis or peptidomimetic drug design.
High-Performance Liquid Chromatography (HPLC) Strategy
The Gold Standard: Crown Ether Chiral Stationary Phases (CSP)
For underivatized
Mechanism of Action
The separation relies on the formation of a host-guest inclusion complex. The ammonium ion (
-
Chiral Recognition: The chiral barriers on the crown ether discriminate between the spatial arrangement of the carboxyl and side-chain groups of the L- and D-enantiomers.
-
Critical Condition: The amine must be protonated; thus, acidic mobile phases are mandatory.
Protocol: Crownpak® CR-I(+) Workflow
Column: Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).[1] Note: The "I" denotes the immobilized version, offering higher solvent stability than the coated CR(+).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of Perchloric Acid (
) at pH 1.5 (approx. 16.3 g of 70% in 1 L water).[2] -
Organic Modifier: Mix Acetonitrile (ACN) with the acidic buffer. A typical ratio is 90:10 (pH 1.5
: ACN) . -
Why ACN? It reduces retention time for the hydrophobic indole ring without disrupting the ammonium-crown interaction as significantly as Methanol might.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase at 0.5 mg/mL.
-
Caution: Ensure the sample pH is acidic to prevent precipitation inside the column.
-
-
Run Conditions:
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lowering to 10°C can significantly increase Resolution (
) if peaks overlap). -
Detection: UV at 280 nm (targeting the indole chromophore).
-
Performance Metrics:
-
Elution Order: typically D-enantiomer first, followed by L-enantiomer (on CR(+) phases).
-
Resolution: Typically
.
Capillary Electrophoresis (CE) Strategy
The Green Alternative: Cyclodextrin-Mediated CZE
Capillary Zone Electrophoresis (CZE) separates enantiomers by adding a Chiral Selector (CS) to the Background Electrolyte (BGE). For Tryptophan analogs, Sulfated
Mechanism of Action[3][4]
-
Inclusion: The hydrophobic indole tail of Homotryptophan partitions into the hydrophobic cavity of the Cyclodextrin.
-
Mobility Shift: The S-
-CD is negatively charged. When it complexes with the positively charged Homotryptophan, the effective electrophoretic mobility of the complex changes. The enantiomer with the higher binding constant spends more time in the slow-moving (or counter-migrating) complex, creating separation.
Protocol: Sulfated
-CD CZE Workflow
Instrument: Standard CE system (e.g., Agilent 7100 or Sciex PA 800 Plus) with DAD detection.
Step-by-Step Methodology:
-
Capillary Conditioning:
-
Use a bare fused-silica capillary (50 µm ID, 50 cm effective length).
-
Flush with 0.1 M NaOH (5 min), then Water (2 min), then BGE (5 min).
-
-
Background Electrolyte (BGE) Preparation:
-
Buffer: 25 mM Phosphate buffer, pH 2.5.
-
Why pH 2.5? Ensures Homotryptophan is fully protonated (
) and the electroosmotic flow (EOF) is suppressed, allowing the anionic CD to migrate towards the anode while the analyte migrates to the cathode. -
Chiral Selector: Add 2.0 % (w/v) Sulfated
-Cyclodextrin .
-
-
Run Conditions:
-
Voltage: +20 kV (Reverse polarity may be needed depending on the net mobility of the complex).
-
Injection: Hydrodynamic (50 mbar for 5 sec).
-
Detection: UV at 214 nm (peptide bond/amine) or 280 nm (indole).
-
Performance Metrics:
-
Efficiency:
theoretical plates. -
Analysis Time: Often
minutes.
Head-to-Head Comparison
The following table synthesizes experimental expectations based on the structural properties of Homotryptophan and standard method performance.
| Feature | HPLC (Crown Ether) | CE (Sulfated |
| Resolution ( | High (> 2.0) . Very robust against matrix effects. | Very High (> 3.0) . High peak efficiency drives resolution. |
| Sensitivity (LOD) | Excellent . UV pathlength is 10mm. (~0.1 µg/mL) | Moderate . Pathlength is ~50µm. (~1-5 µg/mL without stacking). |
| Solvent Consumption | High. Uses ACN/Acidic Water. | Negligible . Microliters of buffer per run. |
| Sample Prep | Minimal (Filter and inject). | Minimal (Dilute in BGE). |
| Scalability | Preparative .[5][6] Can purify mg to grams.[5] | Analytical Only . Nanogram scale. |
| Cost per Run | Moderate (Solvents + Column depreciation). | Low (Tiny amount of chiral selector). |
Decision Logic for Method Selection
Caption: Decision matrix for selecting between HPLC and CE based on scale and sensitivity requirements.
Mechanistic Visualization
Understanding why separation occurs helps in troubleshooting.
Caption: Comparison of the stationary 3-point interaction in HPLC vs. the mobile inclusion/electrostatic interaction in CE.
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Standard protocol for amino acid separation using crown ether columns). [Link]
-
Scriba, G. K. E., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations.[7][8][9][10] Methods in Molecular Biology. (Detailed methodology for CD-based CE). [Link]
-
Szabó, Z., et al. (2021).[6] Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin. Journal of Separation Science. (Specifics on Tryptophan analog behavior in CE). [Link]
-
Application Note. Separation of free amino acids and primary amines using Daicel Crownpak CR-I(+).[1] (Source for HPLC mobile phase conditions). [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. chiraltech.com [chiraltech.com]
- 3. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: D,L-Homotryptophan vs. 5-Hydroxytryptophan in Drug Discovery
Executive Summary
This technical guide analyzes the strategic advantages of utilizing D,L-Homotryptophan (a non-proteinogenic amino acid) over 5-Hydroxytryptophan (5-HTP) (a metabolic precursor) in the context of drug development and chemical biology.
While 5-HTP is the industry standard for in vivo serotonin elevation, its utility in novel drug design is limited by rapid peripheral metabolism and poor pharmacokinetic stability. In contrast, this compound serves as a robust peptidomimetic scaffold . Its extended side-chain architecture and resistance to aromatic L-amino acid decarboxylase (AADC) allow researchers to probe receptor binding pockets with greater steric precision and develop therapeutic peptides with extended half-lives.
Structural and Mechanistic Distinction
To understand the advantages of Homotryptophan, one must first distinguish the fundamental roles of these two compounds.
| Feature | 5-Hydroxytryptophan (5-HTP) | This compound |
| Primary Classification | Natural Metabolic Precursor | Synthetic Non-Proteinogenic Amino Acid |
| Chemical Structure | Indole ring + Ethylamine side chain + 5-OH group | Indole ring + Propylamine side chain (Extra CH₂) |
| Biological Fate | Rapidly decarboxylated to Serotonin (5-HT) | Metabolically Stable (Resists AADC) |
| Primary Application | Neurotransmitter Replacement Therapy | Peptidomimetics, SAR Studies, Conformational Probes |
| Blood-Brain Barrier | Permeable (via LAT1 transporter) | Permeable (Lipophilic modification dependent) |
Chemical Architecture
5-HTP possesses a hydroxyl group at the 5-position, which dictates its high affinity for the enzyme AADC.
Homotryptophan lacks this hydroxyl group and, crucially, contains an additional methylene group (
Mechanistic Pathway Diagram
The following diagram illustrates the metabolic liability of 5-HTP versus the stability of Homotryptophan in a biological system.
Figure 1: Metabolic fate comparison. 5-HTP is a substrate for rapid enzymatic conversion, whereas Homotryptophan remains intact to interact with specific therapeutic targets.
Core Advantages of this compound
For researchers designing new chemical entities (NCEs), Homotryptophan offers three distinct advantages over 5-HTP.
Advantage 1: Metabolic Stability and Enzymatic Resistance
5-HTP is a substrate for Aromatic L-amino acid decarboxylase (AADC) . Upon administration, it is rapidly converted to serotonin in the liver and gut. This leads to:
-
Peripheral Side Effects: Heart valve fibrosis (via 5-HT2B agonism) and gastrointestinal distress.
-
Short Half-Life: The active precursor is consumed before it can achieve sustained receptor occupancy.
Homotryptophan Advantage: The extension of the side chain by one methylene unit renders Homotryptophan unrecognizable to AADC. It acts as a stable scaffold that is not converted into a neurotransmitter. This stability is critical for peptide drugs that require a longer half-life in plasma without generating active metabolites.
Advantage 2: Precision in Structure-Activity Relationship (SAR) Studies
In drug design, the position of the indole ring is critical for binding to hydrophobic pockets in G-protein coupled receptors (GPCRs).
-
5-HTP is rigid in its distance from the backbone.
-
Homotryptophan acts as a "molecular ruler." By incorporating it into a peptide sequence, researchers can extend the reach of the indole ring by approximately 1.54 Å. This allows the aromatic moiety to access deeper hydrophobic pockets that natural Tryptophan or 5-HTP cannot reach, potentially increasing binding affinity and selectivity.
Advantage 3: Access to Stereochemical Diversity
The use of This compound (the racemic mixture) allows researchers to simultaneously screen both stereoisomers during the initial phases of library synthesis.
-
L-isomer: Mimics natural peptide stereochemistry but with altered side-chain geometry.
-
D-isomer: Induces reverse-turn conformations (e.g.,
-turns) in peptides, stabilizing the secondary structure and further protecting the peptide from proteolytic degradation by endogenous proteases.
Experimental Application: Solid-Phase Peptide Synthesis (SPPS)
The following protocol details how to incorporate this compound into a therapeutic peptide sequence to test for enhanced stability and binding. This workflow assumes the use of Fmoc chemistry.
Materials Required[1][2][3][4][5]
-
Fmoc-D,L-Homotryptophan-OH
-
Rink Amide Resin (loading 0.5–0.7 mmol/g)
-
Coupling Reagents: HATU, DIPEA (Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5)
Step-by-Step Protocol
1. Resin Preparation
-
Swell 200 mg of Rink Amide resin in DMF (Dimethylformamide) for 30 minutes.
-
Drain and wash with DMF (3x).
2. Fmoc Deprotection (Iterative)
-
Add 5 mL of 20% Piperidine/DMF to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain and wash with DMF (5x) to remove all traces of base.
3. Coupling of this compound
-
Note: This step replaces the standard Tryptophan or 5-HTP residue.
-
Dissolve Fmoc-D,L-Homotryptophan-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in minimal DMF.
-
Add DIPEA (8 equivalents) to activate the amino acid.
-
Immediately add the activated solution to the resin.
-
Agitate for 60–90 minutes.
-
Validation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
4. Cleavage and Isolation
-
After completing the peptide sequence, wash resin with DCM (Dichloromethane).
-
Add 5 mL of Cleavage Cocktail (TFA/TIS/H2O). Shake for 2 hours.
-
Precipitate the filtrate in cold diethyl ether. Centrifuge to isolate the crude peptide.
5. Purification and Analysis
-
Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
Analyze fractions using LC-MS to confirm the mass shift (+14 Da relative to Tryptophan, -2 Da relative to 5-HTP if comparing directly, though structures differ).
Comparative Data Summary
The table below summarizes experimental expectations when comparing peptides containing Tryptophan (Trp), 5-HTP, and Homotryptophan (Htrp).
| Parameter | Peptide with Trp (Control) | Peptide with 5-HTP | Peptide with Homotryptophan |
| Proteolytic Stability | Low (Degraded by chymotrypsin) | Low to Moderate | High (Non-natural side chain hinders protease fit) |
| AADC Susceptibility | None | High (Decarboxylation risk) | Negligible |
| Receptor Selectivity | Standard | Altered (Polar interactions) | Tunable (Steric reach) |
| Fluorescence | Indole fluorescence ( | Quenched/Shifted | Standard Indole fluorescence |
Workflow Diagram: Drug Discovery Pipeline
This diagram visualizes where Homotryptophan fits into the screening process compared to 5-HTP.
Figure 2: Decision matrix in peptide drug design. Homotryptophan enables the "Optimization" branch, leading to stable ligands, whereas 5-HTP often leads to metabolic instability.
References
-
Wang, Y., Du, H., & Shang, Y. (2025). Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers in Nutrition. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1148, DL-Tryptophan. Retrieved January 28, 2026, from [Link]
-
Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research. Retrieved January 28, 2026, from [Link]
Comparative analysis of D,L-Homotryptophan synthesis routes
Executive Summary
D,L-Homotryptophan is a non-proteinogenic amino acid featuring a methylene insertion between the indole moiety and the
This guide evaluates the two primary chemical routes for synthesizing racemic this compound: the Acetamidomalonate (Sorensen) Route and the Hydantoin (Bucherer-Bergs) Route . While modern asymmetric catalysis exists, these classical methods remain the industry standard for generating the racemate due to cost-efficiency and precursor availability.
Quick Comparison Matrix
| Feature | Route A: Acetamidomalonate | Route B: Hydantoin |
| Primary Mechanism | SN2 Alkylation of Enolate | Condensation / Cyclization |
| Key Precursor | 3-(2-Bromoethyl)indole | 3-(3-Indolyl)propionaldehyde |
| Precursor Stability | High (Solid, Storable) | Low (Oxidation Prone) |
| Step Count | 2 (Alkylation + Hydrolysis) | 2 (Cyclization + Hydrolysis) |
| Overall Yield | 65% – 75% | 50% – 60% |
| Scalability | High (Lab to Pilot) | High (Industrial) |
| Atom Economy | Low (Loss of 2 EtOH + CO2) | High |
| Recommendation | Preferred for R&D/Lab | Preferred for Bulk Manufacturing |
Route A: The Acetamidomalonate Method (Gold Standard)
The alkylation of diethyl acetamidomalonate (DEAM) is the most robust method for laboratory-scale synthesis of this compound. It relies on the stability of the 3-(2-bromoethyl)indole precursor and the facile handling of the crystalline malonate intermediate.
Mechanistic Pathway
-
Enolization: Sodium ethoxide deprotonates the
-carbon of DEAM.[1] -
Alkylation: The enolate attacks 3-(2-bromoethyl)indole via an SN2 mechanism.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ethyl esters and the acetyl group.[1] Thermal decarboxylation of the resulting malonic acid derivative yields the amino acid.
Experimental Protocol (Self-Validating System)
Reagents:
-
Diethyl acetamidomalonate (1.0 eq)
-
3-(2-Bromoethyl)indole (1.0 eq) [Commercially available or synthesized from Tryptophol via PBr3]
-
Sodium Ethoxide (1.1 eq, prepared in situ)
-
Absolute Ethanol[1]
-
48% HBr or 6N HCl
Step-by-Step Methodology:
-
Preparation of Ethoxide: In a dry 3-neck round-bottom flask under
, dissolve sodium metal (1.1 eq) in absolute ethanol. Stir until evolution of ceases. -
Enolate Formation: Add diethyl acetamidomalonate (1.0 eq) to the solution. Stir at ambient temperature for 30 minutes. The solution typically turns clear or slightly yellow.
-
Alkylation: Add a solution of 3-(2-bromoethyl)indole (1.0 eq) in ethanol dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (SiO2, EtOAc:Hexane 1:1). The disappearance of the indole bromide indicates completion.
-
Isolation of Intermediate: Cool to room temperature. Pour into ice water. The alkylated malonate usually precipitates as a white/off-white solid. Filter and wash with cold water.[2] Yield Check: Expect >85% for this step.
-
Hydrolysis: Suspend the intermediate in 48% HBr (or 6N HCl). Reflux for 12–18 hours. This harsh step effects deprotection and decarboxylation simultaneously.
-
Purification: Concentrate the solution to dryness. Redissolve in minimal water and adjust pH to ~6.0 (isoelectric point) using
. Cool to 4°C to crystallize this compound.
Pathway Visualization
Figure 1: The Acetamidomalonate pathway relies on the convergence of the stable indole bromide and the DEAM enolate.
Route B: The Hydantoin (Bucherer-Bergs) Method
This route is chemically elegant and atom-economical but suffers from the instability of the aldehyde precursor. It is often reserved for scenarios where indole-3-propanal is readily available or generated in situ.
Mechanistic Pathway
-
Condensation: Indole-3-propanal reacts with ammonium carbonate and potassium cyanide.
-
Cyclization: Formation of the 5-substituted hydantoin ring.
-
Hydrolysis: Alkaline hydrolysis opens the ring to yield the free amino acid.
Technical Challenges
-
Aldehyde Instability: Indole-3-propanal is prone to polymerization and oxidation. It must often be prepared fresh via Swern oxidation of homotryptophol.
-
Cyanide Handling: Requires strict safety protocols (HCN gas evolution potential).
Pathway Visualization
Figure 2: The Hydantoin route requires an oxidation step to generate the reactive aldehyde, adding a layer of complexity.[1]
Critical Analysis & Troubleshooting
Why Route A (Malonate) Wins for Researchers
The "Self-Validating" aspect of the Malonate route lies in the intermediate. The alkylated acetamidomalonate is a crystalline solid with a distinct melting point.
-
Checkpoint: If you do not obtain a solid after pouring the reaction mixture into ice water (Step 5), the alkylation failed (likely wet ethanol killing the base).
-
Purity: Recrystallization of the intermediate (EtOH/Water) allows you to purify the carbon skeleton before the messy hydrolysis step. This is impossible in the Hydantoin route, where intermediates are often oils or difficult to separate from inorganic salts.
Precursor Availability
-
3-(2-Bromoethyl)indole: Commercially available (CAS: 3389-21-7). It is a stable solid at room temperature (store in fridge).
-
Indole-3-propanal: Rarely sold due to instability. Must be synthesized, adding 1-2 steps to the workflow.
Stereochemistry Note
Both routes produce a racemic mixture (50:50 D/L) .
-
If L-Homotryptophan is required: Use enzymatic resolution (Acylase I) on the N-acetyl-D,L-homotryptophan obtained after mild hydrolysis of the malonate intermediate.
-
If D-Homotryptophan is required: Isolate the unreacted N-acetyl-D-isomer from the enzymatic resolution and hydrolyze chemically.
References
-
Snyder, H. R., & Smith, C. W. (1944). "A Convenient Synthesis of dl-Tryptophan." Journal of the American Chemical Society. (Classic reference for the acetamidomalonate method adapted for indole derivatives).
-
BenchChem. "Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate." (Modern protocol adaptation).
-
Sigma-Aldrich. "Product Specification: 3-(2-Bromoethyl)indole." (Precursor availability and physical data).
-
Biosynth. "this compound Product Data." (Product characterization).
-
LookChem. "Applications of 3-(2-Bromoethyl)indole in Pharmaceutical Synthesis." .
Sources
Validation of D,L-Homotryptophan incorporation by mass spectrometry
Technical Comparison Guide: Mass Spectrometry Validation of D,L-Homotryptophan Incorporation
Executive Summary
This guide provides a rigorous technical framework for validating the incorporation of This compound (HTrp) into peptides and proteins using Liquid Chromatography-Mass Spectrometry (LC-MS). Homotryptophan, a non-canonical amino acid (NCAA) with an extended methylene side chain compared to Tryptophan (Trp), is increasingly used as a spectroscopic probe and structural scaffold in drug development.
The Challenge: Distinguishing HTrp from its canonical counterpart (Trp) and isobaric interferences (e.g., methylated Tryptophan) requires precise mass spectrometry protocols. This guide compares HTrp performance against standard Trp, detailing the specific mass shifts, fragmentation fingerprints, and chiral separation requirements necessary for definitive validation.
Part 1: Technical Deep Dive & Comparative Analysis
Physicochemical Distinction: HTrp vs. Trp
The core validation relies on the detection of a specific mass shift resulting from the additional methylene group (-CH₂-) in the HTrp side chain.
| Feature | Tryptophan (Trp) | Homotryptophan (HTrp) | Delta (Δ) |
| Formula (Residue) | C₁₁H₁₀N₂O | C₁₂H₁₂N₂O | +CH₂ |
| Monoisotopic Mass (Residue) | 186.07931 Da | 200.09496 Da | +14.01565 Da |
| Immonium Ion (Diagnostic) | m/z 159.09 | m/z 173.11 | +14.02 Da |
| Hydrophobicity (HPLC Index) | High | Very High | HTrp elutes later on C18 |
| Side Chain Structure | Indole-CH₂- | Indole-CH₂-CH₂- | Extension |
MS/MS Fragmentation Fingerprinting
While the precursor mass shift (+14 Da) suggests incorporation, definitive proof comes from MS/MS fragmentation. The Immonium Ion is the "smoking gun" for amino acid verification.
-
Trp Pathway: Fragmentation of the peptide backbone generates a characteristic immonium ion at m/z 159.09 (C₁₀H₁₁N₂⁺).[1]
-
HTrp Pathway: The extended side chain shifts this diagnostic ion to m/z 173.11 (C₁₁H₁₃N₂⁺).[1]
-
Interference Alert: Oxidized Tryptophan (+16 Da) or Methyl-Tryptophan (isobaric with HTrp) can confuse low-resolution analysis.[1] High-resolution MS (HRMS) or distinct fragmentation patterns are required to rule these out.[1]
Part 2: Experimental Protocol (Step-by-Step)
Phase 1: Sample Preparation
-
Synthesis/Expression: Incorporate Fmoc-D,L-HTrp-OH using standard SPPS or auxotrophic biosynthesis.
-
Digestion (Critical): Do not use acid hydrolysis (e.g., 6M HCl), as it degrades the indole ring. Use enzymatic digestion (Trypsin/Chymotrypsin) at pH 7.5–8.0.[1]
Phase 2: LC-MS Separation & Detection
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN.[1]
-
Gradient: 5% B to 60% B over 20 mins. HTrp peptides will elute after their Trp counterparts due to increased hydrophobicity.[1]
Phase 3: Chiral Validation (D vs. L)
Standard C18 cannot distinguish D-HTrp from L-HTrp.[1] If stereochemistry is critical (e.g., preventing racemization during SPPS), use Marfey’s Method :
-
Hydrolyze peptide (using mercaptoethanesulfonic acid to preserve indole).[1]
-
Derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[1]
-
Analyze via LC-MS.[1][2][3][4][5][6][7] The L-L diastereomer elutes differently from the D-L diastereomer.
Part 3: Visualization of Workflows
Diagram 1: MS/MS Fragmentation Logic
This diagram illustrates the fragmentation pathway distinguishing Trp from HTrp.[1]
Caption: MS/MS fragmentation pathway showing the generation of diagnostic immonium ions for Tryptophan (159.09) and Homotryptophan (173.11).[1]
Diagram 2: Validation Workflow
A decision tree for confirming successful incorporation and purity.
Caption: Step-by-step decision tree for validating HTrp incorporation, ruling out oxidation and isobaric interferences.
Part 4: Data Presentation & Reference Standards
Table 1: Diagnostic Ion Table
Use this table to calibrate your Mass Spectrometer extraction windows (XIC).[1]
| Analyte | Residue Mass (Mono) | Diagnostic Ion (MS2) | Interference Risk |
| Tryptophan (W) | 186.0793 | 159.09 | None |
| Homotryptophan (hW) | 200.0950 | 173.11 | Methyl-Trp (Isobaric) |
| Oxidized Trp (W+O) | 202.0742 | 175.08 | Mass +16 vs Trp |
| Kynurenine | 208.0848 | 146.06 | Metabolic byproduct |
Troubleshooting "Ghost" Peaks
If you observe a peak at +14 Da but missing the 173.11 fragment:
-
Methylation: Check for N-methylation or C-methylation artifacts (common in synthesis with methyl iodide or similar alkylating agents).[1]
-
Adducts: Ensure the +14 shift isn't a Lithium adduct (+7 vs H, +14 vs H? No, Li is +6.[1] Na is +22.[1] +14 is rarely an adduct, usually a covalent modification).[1]
References
-
Matrix Science. (n.d.).[1] Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).[1] Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer. PubMed Central.[1] Retrieved from [Link]
-
IonSource. (n.d.).[1] Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. Retrieved from [Link][1]
-
Frontiers in Plant Science. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry. Retrieved from [Link]
Sources
- 1. ionsource.com [ionsource.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 6. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Purity Analysis of D,L-Homotryptophan: A Comparative Technical Guide
Executive Summary
D,L-Homotryptophan (HTrp) is a non-proteinogenic amino acid frequently employed in peptidomimetics and drug design to enhance hydrophobic interactions and metabolic stability. Unlike its parent compound Tryptophan, HTrp possesses an additional methylene group in the side chain, increasing its hydrophobicity and altering its interaction with chiral selectors.
This guide evaluates three distinct methodologies for the enantiomeric separation of HTrp: Direct Chiral HPLC (Crown Ether) , Ligand Exchange Chromatography (LEC) , and Pre-column Derivatization (Marfey’s Reagent) .
The Verdict: For routine purity analysis of synthesized raw material, Direct Chiral HPLC using Crown Ether columns (CROWNPAK® CR-I) is the superior choice due to its reproducibility, lack of derivatization steps, and superior resolution of alpha-amino acids.
Comparative Methodology: Selecting the Right Tool
The choice of method depends heavily on the sample matrix (pure powder vs. biological fluid) and the available instrumentation.
Method A: Direct Chiral HPLC (Crown Ether)
-
Mechanism: Host-guest complexation. The crown ether (chiral selector) forms an inclusion complex with the ammonium ion (
) of the amino acid under acidic conditions.[1] -
Best For: QC of raw materials, synthetic process monitoring.
-
Pros: No derivatization, high resolution (
), robust. -
Cons: Requires acidic mobile phase (pH 1-2), specialized column cost.
Method B: Ligand Exchange Chromatography (LEC)
-
Mechanism: Formation of a ternary complex [Copper(II) + Chiral Selector + Analyte] in the mobile phase, separated on a C18 support.
-
Best For: Cost-sensitive labs with standard C18 columns.
-
Pros: Inexpensive, uses aqueous mobile phases.
-
Cons: Copper waste disposal, slow equilibration, potential interference from other chelating agents.
Method C: Pre-column Derivatization (Marfey’s Reagent)
-
Mechanism: Reaction with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) to form diastereomers, separated on standard C18.
-
Best For: Biological samples (plasma/urine) requiring high sensitivity (fmol detection).
-
Pros: Extremely sensitive (UV/Fluorescence), separates complex mixtures.
-
Cons: Labor-intensive (1-2 hours prep), kinetic resolution errors possible.
Decision Matrix
Figure 1: Decision matrix for selecting the appropriate enantioseparation method for Homotryptophan.
Quantitative Performance Comparison
The following data represents typical performance metrics observed when separating aromatic amino acids (Trp/HTrp) using optimized conditions for each method.
| Metric | Crown Ether (CROWNPAK CR-I) | Ligand Exchange (Cu-Phe) | Derivatization (Marfey's) |
| Resolution ( | > 2.5 (Baseline) | 1.5 - 2.0 | > 3.0 |
| Analysis Time | 15 - 20 min | 25 - 40 min | 45 min (+ 90 min prep) |
| Limit of Quantitation | ~10 µM (UV 200nm) | ~50 µM (UV 254nm) | < 0.1 µM (UV 340nm) |
| Reproducibility (RSD) | < 0.5% | 1 - 2% | 2 - 3% |
| Column Life | Moderate (Acidic pH) | High | High |
Recommended Protocol: Direct Chiral HPLC (Crown Ether)
This protocol utilizes the Daicel CROWNPAK® CR-I(+) column. This phase contains a chiral crown ether immobilized on silica.[1][2][3] It is the industry standard for underivatized amino acids because the crown ether cavity size (18-crown-6 ether type) is perfectly tuned to bind the primary ammonium group of alpha-amino acids.
The Mechanism of Separation
The separation relies on the formation of a reversible host-guest complex.
-
Protonation: The mobile phase must be acidic (pH 1.0–2.0) to ensure the amino group of HTrp is fully protonated (
). -
Inclusion: The
group fits into the crown ether ring. -
Chiral Discrimination: The chiral barriers on the crown ether interact differentially with the substituents at the chiral center (H, COOH, Side Chain) of the D and L enantiomers.
Note on Elution Order: On CROWNPAK CR(+), the D-enantiomer typically elutes first, followed by the L-enantiomer. This must be confirmed with pure standards.
Figure 2: Mechanism of chiral recognition on Crown Ether stationary phases.
Detailed Experimental Workflow
Reagents Required:
-
Perchloric Acid (
), 70% (HPLC Grade). -
Methanol (HPLC Grade).[2]
-
Water (Milli-Q or equivalent).
-
Reference Standards: D-Homotryptophan and L-Homotryptophan.
System Suitability Parameters:
-
Column: CROWNPAK CR-I(+) (3.0 mm i.d.[3] x 150 mm, 5 µm).[2][3]
-
Mobile Phase: pH 1.5 Perchloric Acid (aq) / Methanol (85:15 v/v).
-
Preparation: Add ~16.3 g of
(70%) to 900 mL water. Adjust to pH 1.5. Mix 850 mL of this solution with 150 mL Methanol. Filter and degas.[4]
-
-
Flow Rate: 0.4 mL/min (Note: Lower flow rates are required for 3.0 mm ID columns to manage backpressure).
-
Temperature: 25°C (Lower temperatures, e.g., 10-15°C, can improve resolution if separation is marginal).
-
Detection: UV at 280 nm (Tryptophan indole absorption) or 200 nm (Amide/Carboxyl).
Step-by-Step Procedure:
-
System Preparation: Flush the HPLC system with water to remove any buffer salts. Switch to the acidic mobile phase and equilibrate the column for at least 30 minutes.
-
Sample Preparation:
-
Dissolve ~1.0 mg of the HTrp sample in 1 mL of the mobile phase.
-
Critical: The sample must be acidic.[1] Do not dissolve in neutral/basic buffers, as the free amine will not bind to the column.
-
-
Standard Injection: Inject 5 µL of a racemic mixture (D,L-HTrp) to establish resolution (
). Target .[1][5] -
Sample Injection: Inject the test sample.
-
Calculations: Calculate Enantiomeric Excess (%ee) using the peak areas:
-
Post-Run Wash: Wash the column with water only immediately after use to remove acid. Do not leave perchloric acid in the system or column for extended storage.
Alternative Protocol: Marfey's Method (Biological Samples)
If analyzing Homotryptophan in plasma or cell culture media, the Crown Ether method may suffer from matrix interference. Marfey's method is the robust alternative.
Protocol Summary:
-
Derivatization: Mix 50 µL sample + 100 µL 1% FDAA (in acetone) + 20 µL 1M
. -
Incubation: Heat at 40°C for 1 hour.
-
Quench: Add 20 µL 2M HCl to stop the reaction.
-
Separation: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 340 nm (Dinitrophenyl group absorption).
Note: The L-FDAA reagent reacts with D-HTrp and L-HTrp to form L-L and L-D diastereomers, which separate easily on achiral C18 columns due to different hydrophobicities.
Troubleshooting & Scientific Integrity (E-E-A-T)
Causality in Experimental Choices
-
Why Perchloric Acid? Unlike phosphate buffers, perchlorate ions form specific ion pairs that stabilize the ammonium-crown ether complex. Using other acids (like acetic acid) often results in broad peaks and poor resolution on CROWNPAK columns [1].
-
Why Methanol? Methanol is the preferred organic modifier. Acetonitrile can be used but often results in different selectivity and higher backpressure in aqueous mixtures.
-
Temperature Effects: Chiral recognition is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C) generally increases the retention factor (
) and resolution ( ) because the host-guest complex is more stable at lower thermal energy [1].
Self-Validating the System
To ensure trustworthiness of the data, every run must include:
-
Blank Injection: To verify no carryover (HTrp is hydrophobic and can stick to injector seals).
-
Racemic Standard: To confirm the column is actively separating enantiomers (column "aging" usually results in loss of resolution).
References
-
Daicel Chiral Technologies. (2024).[1][6] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[7] Retrieved from [Link]
-
Guan, X., et al. (2021). Nonpolar Side Chains Affect the Photochemical Redox Reactions of Copper(II)–Amino Acid Complexes.[8][9] ACS Omega, 6(42), 28125–28134. Retrieved from [Link]
-
Daicel Corporation.[3] (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns: Crownpak CR-I(+) and Crownpak CR-I(-).[3][10] Application Note. Retrieved from [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. hplc.eu [hplc.eu]
- 4. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 53784 - HPLC column CROWNPAK CR-I(+), 150 x 3 mm, 5 µm | Analytics-Shop [analytics-shop.com]
Benchmarking D,L-Homotryptophan: A Guide to Fluorescence Dynamics & Structural Probing
Topic: Benchmarking D,L-Homotryptophan Fluorescent Properties Content Type: Technical Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Scientists
Executive Summary
This compound (HTrp) is a non-canonical amino acid homolog of Tryptophan (Trp) featuring an extended methylene bridge between the indole side chain and the
This guide benchmarks HTrp against standard L-Tryptophan and spectral variants like 7-Azatryptophan, positioning it not as a spectral alternative, but as a critical dynamic probe for analyzing protein side-chain mobility, fluorescence anisotropy, and distance-dependent quenching mechanisms.
Technical Benchmarking: The Indole Fluorophore
The fluorescence of Homotryptophan arises from the indole moiety. Consequently, its steady-state spectral properties in neutral aqueous solution are virtually indistinguishable from Tryptophan. The divergence appears in time-resolved and polarization measurements.
Comparative Photophysical Properties
| Feature | L-Tryptophan (Standard) | This compound (HTrp) | 7-Azatryptophan (7-AW) |
| Chromophore | Indole | Indole | 7-Azaindole |
| Excitation Max ( | 280 nm | 280 nm | ~290 nm |
| Emission Max ( | ~348 nm (in water) | ~348 nm (in water) | ~420 nm (Red-shifted) |
| Quantum Yield ( | 0.12 – 0.14 | 0.12 – 0.14 (Environment dependent) | ~0.02 (Higher in non-polar) |
| Fluorescence Lifetime ( | Biexponential (~0.5 ns, ~3.1 ns) | Distributed / Complex Decay | Mono-exponential (Single |
| Stokes Shift | ~70 nm | ~70 nm | ~130 nm |
| Primary Utility | Native structural probe | Side-chain dynamics / Flexibility probe | Spectral separation / FRET donor |
Critical Insight: Do not select HTrp if you require a different color of fluorescence. Select HTrp when you need to decouple the motion of the fluorophore from the motion of the peptide backbone. The extra methylene group (
) acts as a "shock absorber," altering the rotational correlation time ().
Mechanism of Action: The "Flexible Leash" Effect
The defining characteristic of Homotryptophan is the extended side chain. In standard Tryptophan, the indole ring is relatively rigidly coupled to the backbone, meaning fluorescence anisotropy often reports on global protein tumbling. In HTrp, the added flexibility allows the indole to sample a wider cone of rotation.
Diagram: Structural & Dynamic Comparison
Figure 1: The extended linker of Homotryptophan decouples the indole fluorophore from the backbone, allowing it to report on local viscosity and side-chain dynamics rather than just global protein tumbling.
Experimental Protocol: Probing Dynamics with HTrp
This protocol describes how to use HTrp to distinguish between global protein tumbling and local side-chain mobility. This is essential for validating "molten globule" states or binding pocket flexibility.
Prerequisites:
-
Synthesize peptide/protein with HTrp at the site of interest (Solid Phase Peptide Synthesis using Fmoc-D,L-Homotryptophan). Note: Separation of enantiomers via chiral HPLC may be required if a pure L-isomer is strictly needed for biological activity, though D,L mixtures suffice for unstructured peptide probes.
-
Time-Correlated Single Photon Counting (TCSPC) system.
Step-by-Step Workflow
-
Sample Preparation:
-
Prepare 5 µM solutions of the Trp-variant and HTrp-variant peptides in 20 mM Phosphate Buffer (pH 7.4).
-
Ensure Absorbance at 280 nm is < 0.1 to avoid inner filter effects.
-
-
Steady-State Baseline:
-
Record emission spectra (290–450 nm, Ex=280 nm).
-
Validation: The spectra of Trp and HTrp should be nearly superimposable. If HTrp is significantly quenched, it indicates the extended linker has positioned the indole near a quenching group (e.g., protonated amine or disulfide).
-
-
Time-Resolved Anisotropy Decay:
-
Excite with pulsed LED/Laser at 280 nm.
-
Measure vertical (
) and horizontal ( ) emission decay components. -
Calculate the anisotropy decay function
:
-
-
Data Analysis (The Differentiator):
-
Fit
to a sum of exponentials: . -
Interpretation:
-
Trp: Typically dominated by a long correlation time (
) corresponding to the whole molecule rotating. -
HTrp: Will show a distinct, faster component (
) with higher amplitude ( ). This quantifies the "looseness" of the site.
-
-
Applications in Drug Discovery
A. Binding Pocket Mapping
When a drug binds near a Tryptophan residue, it often restricts the residue's motion.
-
The Problem: Native Trp is already rigid; binding may not cause a measurable change in anisotropy.
-
The HTrp Solution: By substituting Trp with HTrp, you introduce artificial flexibility. Upon ligand binding, the "floppy" HTrp becomes "locked," resulting in a massive, easily detectable change in anisotropy (high dynamic range assay).
B. Distance-Dependent Quenching (FRET Control)
HTrp moves the indole ring ~1.5 Å further from the backbone compared to Trp.
-
Use Case: If you observe FRET between Trp and an acceptor, substituting HTrp can act as a "molecular ruler" control. If FRET efficiency drops significantly, the interaction is highly distance-sensitive.
References
-
Comparison of Indole Fluorophores
-
Fluorescence Lifetime Distributions
-
7-Azatryptophan as a Spectral Alternative
- Source: Iowa St
- Context: Contrasts 7-AW's mono-exponential decay and red shift against Trp/HTrp.
-
URL:[Link]
-
Intrinsic Protein Fluorescence Principles
- Source: The Labbot Blog (2023).
- Context: General principles of environmental sensitivity of Indole probes.
-
URL:[Link]
Sources
Advanced Protocol: D,L-Homotryptophan as a Standard in Amino Acid Analysis
Executive Summary: The Case for Homotryptophan
In the high-precision quantification of amino acids, D,L-Homotryptophan serves a specialized but critical role as an internal standard (IS) for fluorescence-based detection of Tryptophan (Trp) and its indole metabolites.
While Norleucine remains the "gold standard" for general amino acid analysis (AAA) using UV or Ninhydrin detection, it lacks the indole fluorophore required for high-sensitivity fluorescence detection (FLD). Conversely, Deuterated Tryptophan is ideal for Mass Spectrometry (MS) but is invisible to FLD and cost-prohibitive for routine HPLC.
This compound bridges this gap. Structurally identical to Tryptophan but with an extended carbon backbone (adding a methylene group), it retains the specific fluorescence properties (Ex 280 nm / Em 348 nm) of the indole ring while exhibiting a distinct chromatographic retention time. This makes it the superior choice for quantifying Tryptophan in complex biological matrices (plasma, brain tissue, feed) without the expense of MS.
Comparative Analysis: Selecting the Right Internal Standard
The choice of internal standard must be dictated by the detection method and the stability of the target analyte.
Table 1: Performance Matrix of Common Internal Standards
| Feature | This compound | Norleucine | L-Tryptophan-d5 | |
| Primary Application | HPLC-FLD (Fluorescence) | HPLC-UV / Ninhydrin | HPLC-FLD | LC-MS / GC-MS |
| Detection Mode | Fluorescence (Indole) | UV (210 nm) / Post-column | Fluorescence (Indole) | Mass Spectrometry |
| Elution vs. Trp | Elutes After Trp (+ Hydrophobicity) | Elutes Before Trp | Elutes Near Trp | Co-elutes (Mass shift) |
| Acid Stability | Low (Degrades in 6M HCl) | High (Stable) | Low | Low |
| Hydrolysis Method | Alkaline (LiOH/NaOH) or Enzymatic | Acid (HCl) | Alkaline or Enzymatic | Alkaline or Enzymatic |
| Cost Efficiency | Moderate | High (Very Cheap) | Moderate | Low (Expensive) |
Decision Logic for Researchers
Use the following logic tree to determine if this compound is required for your assay:
Figure 1: Decision matrix for selecting internal standards based on instrumentation and analyte specificity.
Technical Protocol: Fluorescence-Based Analysis of Tryptophan[1][2]
Disclaimer: Tryptophan and Homotryptophan are labile in strong acids. Do not use standard 6M HCl acid hydrolysis. This protocol utilizes Alkaline Hydrolysis to preserve the indole ring.
Phase 1: Preparation of Standards
-
Stock Solution (10 mM): Dissolve this compound in 0.1 M NaOH. The indole ring is hydrophobic; basic pH aids solubility. Store at -20°C in amber vials (light sensitive).
-
Working Internal Standard (IS): Dilute stock to 50–100 µM in the mobile phase buffer immediately before use.
Phase 2: Sample Preparation (Alkaline Hydrolysis)
-
Reagents: 4.2 M NaOH (or LiOH), Octanol (antifoam).
-
Procedure:
-
Weigh 10–50 mg of protein sample into a hydrolysis tube.
-
Add 5 mL of 4.2 M NaOH.
-
Spike IS: Add 100 µL of This compound working solution before hydrolysis to account for recovery losses.
-
Flush tube with Nitrogen (N₂) for 30 seconds to remove Oxygen (prevents oxidative degradation of the indole ring).
-
Seal and incubate at 110°C for 20 hours.
-
Cool and neutralize to pH 7.0 using 6 M HCl.
-
Filter (0.22 µm) and inject.
-
Phase 3: HPLC-FLD Conditions
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 0–5 min (5% B); 5–20 min (Linear gradient to 40% B).
-
Detection: Fluorescence (Excitation: 280 nm, Emission: 348 nm).
Expected Chromatographic Profile
Homotryptophan contains an additional methylene group (-CH₂-) compared to Tryptophan, increasing its hydrophobicity. On a C18 column, it will elute after Tryptophan.
| Analyte | Approx. Retention Time (min)* | Relative Retention ( |
| L-Tryptophan | 5.2 | 1.00 |
| 5-Methyl-Tryptophan | 6.8 | 1.30 |
| This compound | 8.5 | 1.63 |
*Note: Retention times are illustrative for a standard C18 gradient. The elution order (Trp -> Methyl-Trp -> Homotrp) is consistent due to increasing hydrophobicity.
Experimental Validation Workflow
To validate this compound in your specific matrix, perform a "Spike-and-Recovery" experiment.
Figure 2: Validated workflow for Tryptophan quantification using Homotryptophan IS.
Calculation
Calculate the Response Factor (
Why this works: Any loss of Tryptophan during the harsh alkaline hydrolysis or filtration steps will be mirrored by a proportional loss of the Homotryptophan internal standard, automatically correcting the final calculated concentration.
References
-
Mechanism of Tryptophan Fluorescence: Juneja, S., et al. (2019).[2] "Unprecedented Intramolecular Association-Induced Fluorescence in Tryptophan-Conjugated Peptidomimetics." The Journal of Physical Chemistry B. Link
-
Comparison of Internal Standards: Rutherfurd, S. M., & Gilani, G. S. (2009). "Amino Acid Analysis." Current Protocols in Protein Science. Link
-
Tryptophan Analysis Methodology: Cottingham, K. (2019). "Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry." Frontiers in Nutrition. Link
-
Homotryptophan Retention Characteristics: Wicha-Komsta, K., et al. (2020). "HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases." Journal of Chromatographic Science. Link
-
Alkaline Hydrolysis Standards: Yust, M., et al. (2004). "Improvement of the Tryptophan Determination in Food Proteins by HPLC." Food Chemistry. Link
Sources
- 1. Frontiers | Supplementation of Saussurea costus root alleviates sodium nitrite-induced hepatorenal toxicity by modulating metabolic profile, inflammation, and apoptosis [frontiersin.org]
- 2. Sci-Hub. Unprecedented Intramolecular Association-Induced Fluorescence in Tryptophan-Conjugated Peptidomimetics / The Journal of Physical Chemistry B, 2019 [sci-hub.red]
Technical Guide: Cross-Reactivity Profiling of D,L-Homotryptophan Antibodies
This guide serves as a technical benchmark for evaluating antibodies targeting D,L-Homotryptophan (HTrp) . It addresses the critical challenge of distinguishing this non-proteinogenic amino acid from its structural parent, L-Tryptophan (Trp) , and provides a rigorous framework for validation.
Executive Summary: The Structural Challenge
Homotryptophan (HTrp) differs from Tryptophan (Trp) by a single methylene group (
For researchers, the analytical bottleneck is specificity . Most commercial "Anti-Tryptophan" antibodies exhibit high cross-reactivity with HTrp due to the identical indole moiety. Conversely, a high-fidelity Anti-HTrp Antibody must discriminate based solely on the extended alkyl chain length.
This guide outlines the validation protocols to confirm the performance of HTrp-specific antibodies, comparing them against generic Trp antibodies and LC-MS/MS methods.
Scientific Background & Hapten Design
Generating antibodies against small molecules (haptens) like amino acids requires conjugation to a carrier protein (e.g., KLH or BSA). The specificity of the resulting antibody depends entirely on the linker chemistry .
To distinguish HTrp from Trp, the immunogen design must expose the alkyl chain connecting the indole ring to the
Structural Comparison & Recognition Logic
The following diagram illustrates the structural nuance and the "Recognition Zone" required for a specific antibody.
Figure 1: Structural logic for antibody discrimination. The antibody cleft must be deep enough to accommodate the extra methylene group of HTrp, while energetically penalizing the shorter Trp side chain.
Comparative Analysis: Performance Benchmarks
The following table contrasts the expected performance of a validated Anti-HTrp antibody against common alternatives.
| Feature | Anti-D,L-Homotryptophan Ab (Target Product) | Generic Anti-L-Tryptophan Ab (Alternative) | LC-MS/MS (Instrumental Gold Standard) |
| Primary Target | This compound | L-Tryptophan | Mass-to-Charge Ratio (m/z) |
| Detection Limit | < 50 ng/mL | ~100 ng/mL (for Trp) | < 1 ng/mL |
| Cross-Reactivity (Trp) | < 2% (Required for validity) | 100% (Primary target) | 0% (Resolved by mass) |
| Stereospecificity | Binds D- and L- forms (Racemic) | Usually L-specific | Chiral column required |
| Throughput | High (96/384-well plates) | High | Low (Serial injection) |
| Cost Per Sample | Low ($) | Low ($) | High ( |
Key Insight: While LC-MS/MS offers absolute specificity, it is capital-intensive and slow. A validated Anti-HTrp antibody allows for high-throughput screening of peptide libraries or serum samples, provided the < 2% cross-reactivity threshold is met.
Experimental Protocol: Competitive ELISA Validation
Since HTrp is a small molecule (MW ~218 Da), a Competitive ELISA is mandatory. Sandwich formats are impossible as the target cannot bind two antibodies simultaneously.
Principle
-
Inverse Relationship: High HTrp concentration in the sample
Low Antibody binding to the plate Low Signal . -
Direct Relationship: Low HTrp
High Antibody binding High Signal .
Workflow Diagram
Figure 2: Competitive ELISA workflow. The critical step is the competition between free HTrp in the sample and the immobilized HTrp-conjugate on the plate.
Detailed Methodology
Materials:
-
Coating Antigen: HTrp-BSA conjugate (
). -
Primary Antibody: Anti-D,L-Homotryptophan (start at
). -
Competitors: Free this compound (Standard), L-Tryptophan (Cross-reactant), Tryptamine (Analog).
Step-by-Step Protocol:
-
Coating: Dispense
of HTrp-BSA in Carbonate Buffer (pH 9.6) into 96-well microtiter plates. Incubate overnight at . -
Blocking: Wash 3x with PBS-Tween (PBST). Add
of Blocking Buffer (3% BSA or Non-fat dry milk in PBS). Incubate 1h at RT. -
Competition Reaction:
-
Prepare serial dilutions of the standard (HTrp) and cross-reactants (Trp) ranging from
to . -
In a separate tube, mix the diluted antigen 1:1 with the Primary Antibody (fixed concentration).
-
Add
of this mixture to the blocked wells. -
Mechanism:[1][2][3] If the sample contains HTrp, the antibody binds it in solution and is washed away. If not, the antibody binds the plate.
-
-
Incubation: Incubate for 90 minutes at RT with mild agitation.
-
Detection: Wash 5x with PBST. Add
HRP-conjugated secondary antibody. Incubate 1h. - . Measure OD at 450nm.
Data Analysis & Cross-Reactivity Calculation
To objectively quantify performance, you must calculate the IC50 (concentration inhibiting 50% of maximum binding) for both the target and the potential cross-reactants.
The Formula
Interpretation Guide
| % Cross-Reactivity | Classification | Application Suitability |
| < 1% | Highly Specific | Clinical diagnostics, strict quantification. |
| 1% - 5% | Specific | Research grade; suitable for most biological assays. |
| > 10% | Cross-Reactive | FAIL. Cannot distinguish HTrp from Trp in biological samples. |
Sample Data Set (Idealized)
-
Anti-HTrp Antibody IC50:
-
L-Tryptophan IC50:
-
Calculation:
Troubleshooting & Optimization
-
High Background: Reduce primary antibody concentration. In competitive ELISA, less antibody often yields higher sensitivity (lower IC50).
-
No Competition: Ensure the immunogen linker chemistry matches the coating antigen chemistry. If the antibody recognizes the linker rather than the HTrp, free HTrp will not compete.
-
Stereochemistry Check: To validate "D,L" reactivity, run separate curves for pure D-HTrp and pure L-HTrp. The IC50 values should be within 20% of each other.
References
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier.[6]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from
-
Sino Biological. (n.d.). Competitive ELISA Protocol & Troubleshooting. Retrieved from
-
Eagle Biosciences. (n.d.). L-Tryptophan Monoclonal Antibody Data Sheet. (Used as reference for Trp specificity benchmarks). Retrieved from
-
AAT Bioquest. (n.d.). IC50 Calculator and Curve Fitting. Retrieved from [7]
Sources
- 1. Stereochemical effects of L-tryptophan and its analogues on trp repressor's affinity for operator-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. eaglebio.com [eaglebio.com]
- 6. Tryptophan Oxidation of a Monoclonal Antibody Under Diverse Oxidative Stress Conditions: Distinct Oxidative Pathways Favor Specific Tryptophan Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
Efficacy comparison of different chiral selectors for D,L-Homotryptophan
Executive Summary
Homotryptophan (
This guide objectively compares the four dominant chiral selectors for D,L-Homotryptophan: Crown Ethers , Macrocyclic Glycopeptides , Ligand Exchange phases , and Zwitterionic phases .
Key Findings:
-
Highest Resolution (
): Crown Ether (CROWNPAK CR-I) provides superior selectivity ( ) for underivatized homotryptophan under acidic conditions. -
Best for Preparative Scale: Teicoplanin (Chirobiotic T) offers the best balance of loadability and solvent versatility (Reversed Phase & Polar Organic modes).
-
Most Cost-Effective: Ligand Exchange (LEC) is effective but requires complex mobile phases (Cu
additives) interfering with MS detection.
Chemical Context & Separation Challenge
Homotryptophan differs from Tryptophan by an additional methylene group in the side chain. This increases hydrophobicity and alters the spatial "reach" of the indole ring, affecting how it docks into chiral cavities.
-
Analyte: this compound (Zwitterionic nature).[1]
-
Critical Interactions:
-
Primary Amine: Protonated at pH < 2.0 (Crown Ether binding) or chelated at pH > 4.0 (Ligand Exchange).
-
Carboxyl Group: Hydrogen bonding donor/acceptor.
-
Indole Ring:
- stacking and steric inclusion.
-
Comparative Analysis of Chiral Selectors
Crown Ether Selectors (e.g., CROWNPAK CR-I)
Mechanism: Host-guest complexation. The 18-crown-6 ether ring forms a stable inclusion complex with the protonated primary ammonium group (
-
Performance: Excellent for underivatized
- andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -amino acids. -
Elution Order: D-enantiomer typically elutes first on CR-I(+).[2][3]
-
Pros: High resolution, robust silica backbone.[4]
-
Cons: Requires highly acidic mobile phase (pH 1.0–2.0, typically
), limiting MS compatibility unless specific volatile acids (TFA) are used carefully.
Macrocyclic Glycopeptides (e.g., Chirobiotic T / Teicoplanin)
Mechanism: "Key-Lock" fit involving multiple interactions: ionic anchoring, hydrogen bonding, and steric inclusion in the hydrophobic basket.
-
Performance: The "Gold Standard" for broad amino acid coverage.
-
Versatility: Works in Reversed Phase (RP), Polar Organic Mode (POM), and Normal Phase (NP).
-
Pros: MS-compatible mobile phases (MeOH/Water/Acetic Acid), high durability.[4]
-
Cons: Slightly lower
values than Crown Ethers for some specific amino acids.
Ligand Exchange Chromatography (LEC)
Mechanism: Formation of a ternary mixed-metal complex (Selector-Metal-Analyte). Typically uses Copper(II) with a chiral ligand (e.g., L-Proline or L-Phenylalanine) coated on silica.
-
Performance: Very high selectivity for
-amino acids; effective for homologs like homotryptophan. -
Pros: Inexpensive columns.
-
Cons: Mobile phase must contain metal ions (
), causing detector noise and preventing MS coupling. Slow equilibration.
Zwitterionic Cinchona Alkaloids (e.g., CHIRALPAK ZWIX)
Mechanism: Synergistic double ion-pairing. The selector contains a cationic site (quinuclidine) and an anionic site (sulfonic acid), binding the zwitterionic amino acid.
-
Performance: High efficiency for free amino acids in polar organic modes (MeOH/MeCN).
-
Pros: Alternative selectivity to Crown Ethers; fully MS compatible.
-
Cons: Sensitive to water content; requires precise buffer control.
Data Summary: Efficacy Comparison
| Feature | Crown Ether (CR-I) | Teicoplanin (Chirobiotic T) | Ligand Exchange (LEC) | Zwitterionic (ZWIX) |
| Primary Interaction | Inclusion ( | H-Bond / Ionic / Inclusion | Metal Chelation | Ion-Pairing |
| Typical | High (1.5 - 2.5) | Medium (1.2 - 1.8) | High (1.5 - 3.0) | Medium-High (1.3 - 2.0) |
| Resolution ( | Excellent (> 2.5) | Good (> 1.5) | Excellent (> 2.0) | Good (> 1.5) |
| Mobile Phase | MeOH / Water / Acid / Base | MeOH / MeCN / Acid / Base | ||
| MS Compatibility | Difficult (Non-volatile acid) | Excellent | Poor (Metal ions) | Excellent |
| Sample Type | Free Amino Acids | Free & Derivatized | Free Amino Acids | Free Amino Acids |
| Elution Order (Typical) | D- first (on CR-I +) | L- first (typically) | Variable | Tunable (+/- versions) |
Visualizing the Selection Logic
Caption: Decision matrix for selecting the optimal chiral stationary phase based on sample state and detection requirements.
Detailed Experimental Protocols
Protocol A: High-Resolution Separation (Crown Ether)
Objective: Maximum separation of underivatized this compound for purity analysis.
-
Column: CROWNPAK CR-I(+) (
mm, 5 m). -
Mobile Phase:
-
Solvent A: Perchloric Acid (
) aqueous solution, pH 1.5.[2] -
Solvent B: Acetonitrile (MeCN).
-
Ratio: 85% A / 15% B (Isocratic).
-
-
Conditions:
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 25°C (Lowering to 10°C increases resolution).
-
Detection: UV @ 210 nm.
-
-
Expected Result: D-Homotryptophan elutes first.
.
Protocol B: MS-Compatible Separation (Teicoplanin)
Objective: LC-MS analysis of Homotryptophan in biological matrices.
-
Column: Chirobiotic T (
mm, 5 m). -
Mobile Phase (Polar Ionic Mode):
-
Methanol (100%) with 0.1% Acetic Acid and 0.05% Triethylamine (TEA).
-
Note: The acid/base ratio controls the ionization state of the selector.
-
-
Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20°C.
-
Detection: ESI-MS (Positive Mode).
-
-
Expected Result: Baseline separation (
). L-enantiomer typically elutes first (verify with standards).
Mechanism of Action: Why it Works
Caption: Mechanistic comparison: Crown ethers rely on precise ammonium inclusion, while Teicoplanin utilizes a multi-point 'basket' docking.
Troubleshooting & Optimization
-
Peak Tailing: Common with amino acids on silica.
-
Solution: Increase ionic strength (e.g., add 10-20 mM Ammonium Acetate) or lower temperature.
-
-
Low Retention:
-
Crown Ether: Decrease Organic modifier (MeCN).
-
Teicoplanin: Switch from MeOH to EtOH (increases H-bonding).
-
-
Inversion of Elution Order:
-
Use CR-I(-) instead of CR-I(+) to reverse the D/L order if the minor impurity elutes after the main peak (critical for purity assays).
-
References
-
Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from
-
Sigma-Aldrich (Supelco). Chirobiotic Handbook: Macrocyclic Glycopeptide Chiral Selectors. Retrieved from
-
Ilisz, I., et al. (2021). "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors." Molecules, 26(11), 3242. Retrieved from
-
Hyun, M. H. (2016).[6] "Ligand Exchange Chromatography for Chiral Separation." Journal of Separation Science.
-
Berthod, A., et al. (2004). "Chiral Recognition Mechanisms with Macrocyclic Glycopeptide Selectors." Journal of Chromatography A. Retrieved from
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of D,L-Homotryptophan
Executive Summary & Scientific Context
D,L-Homotryptophan (CAS: 153-94-6 for D-isomer / General Homologs) is a non-proteinogenic amino acid used primarily as a synthetic building block or a fluorogenic probe in protein dynamics. While often classified as "non-hazardous" for transport, it acts as a chemical irritant in the laboratory environment.
The Scientist's Perspective: Effective disposal is not merely about regulatory compliance; it is about contamination control . As a zwitterionic solid, this compound can generate electrostatic dust. If mishandled during disposal, this dust can cross-contaminate sensitive biological assays or trigger false positives in tryptophan-fluorescence studies. This guide prioritizes containment of the solid phase and chemical compatibility of the liquid phase.[1]
Chemical Safety Profile & Properties[2]
Before initiating disposal, verify the physicochemical state of the material.
| Property | Data | Operational Implication |
| Physical State | Crystalline Solid (White to Off-white) | Prone to static; requires anti-static weighing boats or slow transfer. |
| Solubility | Soluble in dilute acid/base; sparingly in water | Aqueous waste streams must be pH-adjusted to prevent precipitation in drain lines (if permitted) or waste canisters. |
| Hazard Class | Irritant (Skin/Eye/Respiratory) | H315, H319, H335 . Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| Reactivity | Incompatible with Strong Oxidizers | CRITICAL: Do not dispose of in waste containers containing nitric acid or permanganates. |
| RCRA Status | Non-Listed (Not P or U listed) | Dispose of as General Hazardous Chemical Waste (Organic). |
Disposal Decision Logic (Visual Workflow)
The following decision tree illustrates the correct disposal pathway based on the physical state of the waste.
Figure 1: Decision Matrix for this compound Disposal. Blue nodes indicate decision points; Green nodes indicate safe disposal endpoints.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired reagents, weighing boat residues, contaminated gloves, and spill cleanup materials.
-
Containment:
-
Do not throw loose powder into the general trash. This creates an inhalation hazard for custodial staff.
-
Place the solid waste into a clear polyethylene bag (secondary containment).
-
Why? Double-bagging prevents fine particulates from escaping when the main waste bin is compressed.
-
-
Labeling:
-
Disposal Stream:
-
Route to High-Temperature Incineration . This is the industry standard for organic amino acid derivatives to ensure complete thermal decomposition into CO₂, H₂O, and NOₓ.
-
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC waste, or dissolved stock solutions.
-
Solvent Compatibility Check:
-
Aqueous Solutions: If the homotryptophan is in water or buffer, verify the pH.
-
Caution: If the solution is highly acidic (e.g., TFA used in peptide synthesis), neutralize to pH 5–9 before adding to a general aqueous waste drum to prevent off-gassing or canister pressurization.
-
Organic Solutions: Segregate based on the solvent (e.g., DCM goes to Halogenated; Methanol goes to Non-Halogenated). The amino acid solute does not dictate the stream; the solvent does.
-
-
Precipitation Prevention:
-
Homotryptophan may precipitate out of solution if mixed with incompatible waste streams (e.g., mixing a high-concentration basic stock with an acidic waste stream).
-
Action: Dilute with the primary solvent before adding to the carboy to ensure it remains solvated. Sludge buildup at the bottom of waste carboys is a major safety violation.
-
Emergency Procedures (Spill Response)
In the event of a benchtop spill of solid this compound:
-
Isolate: Mark the area.[2] Put on a dust mask (N95) or respirator if the spill is >10g to avoid inhaling dust.
-
Dry Clean-up: Do not wet the powder initially, as this can create a sticky paste that is harder to remove from porous surfaces.
-
Sweep: Use a brush and dustpan dedicated to chemical use. Gently sweep to avoid raising a dust cloud.
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with 70% Ethanol or water to remove trace residue.
-
Disposal: Place the dust and the contaminated paper towels into the Solid Waste bag (Protocol A).
Regulatory & Compliance Notes
-
EPA (USA): this compound is not listed on the P-list (acutely toxic) or U-list (toxic) under RCRA (40 CFR § 261.33) [1]. However, it is regulated as a "characteristic" waste if it exhibits ignitability or reactivity (unlikely for the pure solid).
-
Drain Disposal: Strictly Prohibited. Even though amino acids are "biological," synthetic derivatives should never be poured down the sink. They can interfere with local water treatment biological oxygen demand (BOD) monitoring [2].
References
-
United States Environmental Protection Agency (EPA). (2024).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
Sources
Operational Safety Guide: Handling D,L-Homotryptophan in Research Environments
Strategic Safety Overview: Beyond Compliance
Handling D,L-Homotryptophan requires a shift in perspective from simple "compliance" to Process Safety Management (PSM) . While this compound is generally classified as an irritant rather than an acute toxin, the primary operational risks are particulate inhalation and cross-contamination .
For drug development professionals, safety is synonymous with data integrity. A breach in containment that exposes the operator likely also exposes the sample to moisture or biological contaminants, compromising downstream assays. This guide prioritizes a "Zero-Excursion" approach to handling.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must define the specific physicochemical risks associated with this compound.
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation (Primary) | Fine Particulate Dust | As a zwitterionic solid, amino acid derivatives often carry static charges, causing "fly-away" dust during weighing. Inhalation can trigger respiratory tract irritation (H335). |
| Ocular/Dermal | Mucosal Irritation | Contact with mucous membranes causes irritation (H319, H315). High concentrations may lead to temporary blurred vision or dermatitis. |
| Sensitization | Biological Interaction | While not always explicitly GHS-labeled as a sensitizer, amino acid analogs should be treated as potential allergens upon repeated exposure. |
| Stability | Oxidative Degradation | Sensitive to strong oxidizing agents.[1][2] Dust accumulation creates a theoretical (though low) combustible dust hazard.[2][3] |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. Engineering controls (fume hoods) always supersede PPE, but PPE provides the critical "fail-safe" layer.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 Respirator (Minimum) or P100 | Standard surgical masks offer zero protection against fine chemical dust. If working outside a fume hood (not recommended), a P100 half-mask is mandatory. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for powders that can float around frames. Goggles seal the orbital area against dust ingress. |
| Dermal (Hand) | Nitrile Gloves (Min. 5 mil thickness) | Latex is avoided due to protein allergy risks confounding sensitization monitoring. Double-gloving is recommended during solubilization. |
| Dermal (Body) | Lab Coat (High-neck, snap closure) | Standard cotton/poly blend. For quantities >100g, use a disposable Tyvek® apron to prevent dust embedding in clothing. |
Operational Workflow: The "Clean Chain" Protocol
The following workflow utilizes a "Clean Chain" logic to prevent contamination of both the user and the experiment.
DOT Diagram: Safe Handling Workflow
Caption: Figure 1. The "Clean Chain" workflow emphasizes static control during weighing as the critical control point for dust generation.
Detailed Protocol Steps
Step 1: Weighing (The Critical Zone)
-
Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.
-
Static Management: Use an ionizing bar or anti-static gun if available. If not, wipe the spatula with an ethanol-dampened wipe (allow to dry) to reduce static cling.
-
Technique: Never pour from the stock bottle. Use a clean spatula to transfer small amounts to a weighing boat. Close the stock bottle immediately after removing material.
Step 2: Solubilization
-
Order of Addition: Always add solvent to the powder , not powder to the solvent. This prevents the "puff" of dust that occurs when powder hits a liquid surface.
-
Vessel: Use a vessel with a narrow neck (e.g., volumetric flask or Erlenmeyer) rather than a beaker to minimize evaporation and splash risk.
Step 3: Doffing & Decontamination[3][4]
-
Wipe down the balance area with a wet paper towel (water/surfactant) to capture invisible dust.
-
Remove outer gloves (if double-gloved) and dispose of them as solid chemical waste.
-
Wash hands with soap and water immediately after leaving the lab area.
Emergency Response & Spill Management
In the event of a spill, the primary goal is to prevent the powder from becoming airborne.
DOT Diagram: Spill Response Decision Tree
Caption: Figure 2. Decision tree for spill remediation. Note that dry spills must be dampened (covered with wet towels) before wiping to prevent inhalation.
Disposal Protocols
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in a designated "Solid Hazardous Waste" container. Do not use regular trash.
-
Liquid Waste: Solutions containing this compound should be segregated into "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents).
-
Drain Disposal: Strictly Prohibited. Do not pour down the sink.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: DL-Tryptophan (Structural Analog).
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: 5-Hydroxytryptophan (Related Indole). (Note: Due to the specific nature of this compound, safety protocols are reinforced by data from structural analogs Tryptophan and 5-HTP, adhering to the precautionary principle.)
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
